molecular formula C7H11NO B1329480 N-Allyl-2-pyrrolidinone CAS No. 2687-97-0

N-Allyl-2-pyrrolidinone

Cat. No.: B1329480
CAS No.: 2687-97-0
M. Wt: 125.17 g/mol
InChI Key: DURRSEGFTCZKMK-UHFFFAOYSA-N
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Description

N-Allyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Allyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14674. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylpyrrolidin-2-one
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InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
Source PubChem
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InChI Key

DURRSEGFTCZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00181383
Record name 1-(Allyl)pyrrolidin-2-one
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Molecular Weight

125.17 g/mol
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CAS No.

2687-97-0
Record name 1-(2-Propen-1-yl)-2-pyrrolidinone
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Foundational & Exploratory

N-Allyl-2-pyrrolidinone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-Allyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design.[2] this compound, a derivative featuring a reactive allyl group appended to the lactam nitrogen, represents a versatile building block for both pharmaceutical synthesis and polymer chemistry. The presence of the allyl group provides a synthetic handle for a variety of chemical transformations, including polymerization, cross-metathesis, and further functionalization, making it a molecule of significant interest.[3][4][5]

This technical guide provides a comprehensive overview of the core chemical properties of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a cohesive narrative that explains the causality behind experimental choices and the significance of the presented information. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic protocols, and chemical reactivity, grounded in authoritative references to ensure scientific integrity.

Physicochemical and Spectroscopic Characterization

Understanding the fundamental properties of this compound is the first step in its effective application. While extensive experimental data for this specific derivative is not as widespread as for its parent, 2-pyrrolidinone, we can compile its known properties and provide expert analysis of its expected spectroscopic features.

Core Physicochemical Properties

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueSource
IUPAC Name 1-(prop-2-en-1-yl)pyrrolidin-2-oneBOC Sciences[]
Synonyms 1-Allyl-2-pyrrolidone, 1-(2-Propenyl)pyrrolidin-2-oneBOC Sciences[]
CAS Number 2687-97-0SCBT[7]
Molecular Formula C₇H₁₁NOSCBT[7]
Molecular Weight 125.17 g/mol SCBT[7]
Appearance Colorless to yellow liquid (Expected)General Observation
Spectroscopic Analysis Workflow

The structural elucidation of a synthesized or procured batch of this compound relies on a combination of spectroscopic techniques. The workflow below illustrates a standard procedure for confirming the identity and purity of the compound.

G cluster_synthesis Sample Preparation cluster_validation Data Interpretation & Validation prep Dissolve this compound in appropriate deuterated solvent (e.g., CDCl₃) nmr ¹H & ¹³C NMR (Confirms connectivity & functional groups) prep->nmr Acquire Spectra ir FTIR (Identifies key bonds, e.g., C=O, C=C) ms Mass Spectrometry (MS) (Confirms molecular weight) interpret Correlate spectral data with expected structure nmr->interpret ir->interpret ms->interpret confirm Confirm Structure & Purity interpret->confirm Validation

Caption: Standard workflow for spectroscopic validation.

Interpreting the Spectra: An Expert's View

Spectroscopic analysis provides a molecular fingerprint.[8] For this compound, we must look for the characteristic signals of both the pyrrolidinone ring and the N-allyl substituent.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[8] The data below is predicted based on the known spectra of 2-pyrrolidinone and the standard chemical shifts for allyl groups.[9]

Caption: Structure of this compound for NMR assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Atom PositionChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) HzIntegrationAssignment
H on C3~2.05Quintet~7.52H-CH₂-CH₂-CH₂-
H on C2~2.40Triplet~8.02H-CO-CH₂-
H on C4~3.45Triplet~7.02H-N-CH₂- (ring)
H on C5~3.95Doublet of Triplets~5.5, ~1.52H-N-CH₂- (allyl)
H on C7~5.20Multiplet-2H=CH₂ (terminal vinyl)
H on C6~5.80Multiplet-1H=CH- (internal vinyl)

Causality Behind the Shifts:

  • The protons on C2 are adjacent to the electron-withdrawing carbonyl group, hence they are deshielded and appear downfield (~2.40 ppm).

  • The protons on C4 are adjacent to the nitrogen atom, shifting them further downfield (~3.45 ppm).

  • The allyl methylene protons (C5) are also adjacent to the nitrogen, but their signal is further complicated by coupling to the vinyl protons.

  • The vinyl protons (C6, C7) appear in the characteristic 5-6 ppm region for alkenes.

2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups by detecting their vibrational frequencies.[8]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)BondFunctional GroupSignificance
~3080C-H stretch=C-H (Vinyl)Confirms presence of the alkene.
~2930, ~2860C-H stretchC-H (Aliphatic)Corresponds to the CH₂ groups in the ring.
~1690 C=O stretch Amide (Lactam) Strong, sharp peak characteristic of the pyrrolidinone core.[10]
~1645C=C stretchAlkeneConfirms the allyl group's double bond.
~1290C-N stretchAmideIndicates the bond between nitrogen and the carbonyl carbon.

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the overall composition.

  • Expected Molecular Ion (M⁺): m/z = 125.17. The presence of a peak at this value would confirm the molecular formula C₇H₁₁NO.

  • Key Fragmentation: A likely fragmentation pattern would be the loss of the allyl group (C₃H₅, mass ≈ 41), leading to a significant peak at m/z ≈ 84. This corresponds to the protonated 2-pyrrolidinone fragment.

Synthesis of this compound

The most direct and common method for synthesizing N-substituted pyrrolidinones is the base-mediated N-alkylation of 2-pyrrolidinone.[1] This method is robust, generally high-yielding, and utilizes readily available starting materials.

Synthetic Strategy Workflow

The choice of synthetic method often depends on the nature of the substituent being added to the pyrrolidinone nitrogen. For a simple alkyl group like allyl, direct alkylation is the most efficient path.

Caption: Decision workflow for selecting a synthetic strategy.[1]

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes the synthesis of this compound from 2-pyrrolidinone and allyl bromide.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-Pyrrolidinone (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Allyl bromide (1.1 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel

  • Inert atmosphere setup (Argon or Nitrogen)

Methodology:

  • Reaction Setup: Dissolve 2-pyrrolidinone (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv.) portion-wise, ensuring the temperature does not rise significantly. The formation of hydrogen gas will be observed.

    • Scientific Rationale: The hydride ion (H⁻) from NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, which is weakly acidic (pKa ≈ 25). This generates the highly nucleophilic pyrrolidinone anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.[1]

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 equiv.) dropwise via a dropping funnel.

    • Scientific Rationale: The pyrrolidinone anion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the N-C bond.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically taking 12-18 hours.[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This step neutralizes any unreacted sodium hydride.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.[1]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the stable pyrrolidinone core and the versatile allyl group.

Reactivity of the Allyl Group

The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations, making this compound a valuable intermediate.

  • Polymerization: Similar to N-vinyl-2-pyrrolidone (NVP), a widely used monomer, this compound can undergo radical polymerization to form polymers with potential applications in hydrogels, drug delivery systems, and coatings.[5][11]

  • Metathesis: The allyl group can participate in ring-closing metathesis (RCM) reactions, a powerful tool for constructing complex cyclic structures, including indolizidine alkaloids of pharmaceutical interest.[3]

  • Allylation Reactions: The allyl group can be used in various metal-catalyzed allylation reactions to form new C-C bonds, a cornerstone of synthetic organic chemistry.[12]

  • Cyclization/Carbonylation: Recent research has shown that N-allyl amides can undergo nickel-catalyzed cyclization and carbonylation reactions with partners like arylboronic acids to furnish complex, substituted 2-pyrrolidinone derivatives in good yields.[4] This highlights its use in building molecular complexity from a simple starting material.

G cluster_reactions Key Reactions of the Allyl Group cluster_products Resulting Scaffolds & Applications start This compound poly Radical Polymerization start->poly meta Ring-Closing Metathesis (RCM) start->meta cyclo Ni-Catalyzed Cyclization start->cyclo p_poly Functional Polymers (Drug Delivery, Coatings) poly->p_poly leads to p_meta Complex Heterocycles (e.g., Indolizidines) meta->p_meta leads to p_cyclo Substituted Pyrrolidinones (Medicinal Chemistry) cyclo->p_cyclo leads to

Caption: Reactivity and applications of this compound.

Significance in Drug Development

The pyrrolidinone scaffold itself is a key feature in many drugs, including nootropic agents like piracetam.[1] By using this compound as a starting material, drug development professionals can:

  • Introduce Diversity: Use the allyl handle to attach various fragments and build libraries of compounds for screening.

  • Construct Complex Cores: Employ reactions like RCM to build bicyclic systems that are often found in natural products.[3]

  • Develop PROTACs and Linkers: The allyl group can be functionalized to create linkers for targeted protein degraders or other complex therapeutic modalities.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not available in the provided search results, safe handling procedures can be inferred from related compounds like N-methyl-2-pyrrolidone (NMP).[13][14][15][16]

  • General Precautions: Handle in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[14][17]

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[13] May be harmful if swallowed or absorbed through the skin.[13] Some N-substituted pyrrolidinones, like NMP, are classified as reproductive toxicants.[16][18] Therefore, this compound should be handled with caution, especially by individuals who are pregnant or planning to become pregnant.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][19] Keep away from strong oxidizing agents, acids, and bases.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13][14]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate whose utility is rooted in the combination of a stable, pharmaceutically relevant pyrrolidinone core and a synthetically adaptable allyl group. Its straightforward synthesis and the diverse reactivity of the allyl moiety make it an important building block for creating complex heterocyclic systems, developing novel functional polymers, and exploring new frontiers in drug discovery. A thorough understanding of its spectroscopic properties, synthetic pathways, and reactivity is essential for researchers looking to unlock its full potential in their scientific endeavors.

References

  • Crimmins, M. T., et al. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. NIH Public Access. [Link]

  • Coldham, I., et al. (2010). Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry. [Link]

  • Ma, H., et al. (2025). Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. Organic Letters. [Link]

  • Shtilman, M. I., et al. (2022). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. [Link]

  • Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]

  • LookChem. Cas 88-12-0, N-Vinyl-2-pyrrolidone. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • National Institute of Standards and Technology. 2-Pyrrolidinone. [Link]

  • Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • PubChem. N-methyl-2-pyrrolidone. [Link]

Sources

An In-Depth Technical Guide to N-Allyl-2-pyrrolidinone (CAS: 2687-97-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

N-Allyl-2-pyrrolidinone, a molecule elegantly combining a lactam ring with a reactive allyl group, stands as a compound of significant interest in modern chemistry. Its unique structural features make it a valuable building block in polymer science and a promising scaffold in the intricate world of medicinal chemistry. This guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the nuances of its characterization, and the rationale for its application in advanced materials and drug discovery. As we delve into the technical landscape of this compound, we will explore not just the "what," but the "why," fostering a comprehensive and actionable understanding of this versatile chemical entity.

Section 1: Physicochemical Characteristics and Structural Elucidation

This compound (C₇H₁₁NO) is a colorless liquid possessing a molecular weight of 125.17 g/mol .[1][2] Its structure, featuring a five-membered lactam ring N-substituted with an allyl group, bestows upon it a unique combination of polarity from the amide functionality and reactivity from the terminal double bond. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and formulation.

PropertyValueSource(s)
CAS Number 2687-97-0[1][2]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
Appearance Colorless liquid
Purity Typically ≥95%

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the allyl group. The methylene protons of the ring adjacent to the nitrogen and the carbonyl group will appear as multiplets in the δ 2.0-3.5 ppm region. The allyl group will exhibit characteristic signals: a multiplet for the proton attached to the double bond (δ 5.6-5.9 ppm), two signals for the terminal vinyl protons (δ 5.0-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (δ 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon will be the most downfield signal (δ ~175 ppm). The carbons of the double bond will resonate in the δ 115-135 ppm region. The methylene carbons of the pyrrolidinone ring and the allyl group will appear in the δ 20-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands for this compound would include:

Wavenumber (cm⁻¹)Vibrational Mode
~1690 cm⁻¹C=O stretching (amide I band)
~1645 cm⁻¹C=C stretching (alkene)
~3080 cm⁻¹=C-H stretching (alkene)
~2850-2950 cm⁻¹C-H stretching (alkane)
~1290 cm⁻¹C-N stretching

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 125. The fragmentation pattern would likely involve the loss of the allyl group (m/z = 41) and other characteristic cleavages of the pyrrolidinone ring.

Section 2: Synthesis and Manufacturing Principles

The most common and industrially scalable method for the synthesis of N-substituted 2-pyrrolidinones is the N-alkylation of 2-pyrrolidinone.[1] This approach is favored for its straightforwardness and use of readily available starting materials.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General N-Alkylation Procedures)

Objective: To synthesize this compound via N-alkylation of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. The formation of hydrogen gas will be observed.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrrolidinone anion.

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.05 equivalents) dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality and Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the weakly acidic N-H of the lactam, driving the reaction forward. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.

  • Anhydrous Conditions: The pyrrolidinone anion is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the anion and ensure high yields.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrrolidinone anion.

  • Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize side reactions.

Section 3: Applications in Polymer Science

The presence of the readily polymerizable allyl group makes this compound a valuable monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as hydrophilicity, biocompatibility, and sites for further functionalization.

Role in Polymer Architectures:

PolymerApplications NAP This compound Copolymerization Copolymerization NAP->Copolymerization Homopolymerization Homopolymerization NAP->Homopolymerization Copolymers Copolymers Copolymerization->Copolymers with other monomers (e.g., N-vinylpyrrolidone) Homopolymers Homopolymers Homopolymerization->Homopolymers Poly(this compound) DrugDelivery DrugDelivery Copolymers->DrugDelivery Hydrophilic/functional side chains Coatings Coatings Copolymers->Coatings Improved adhesion and properties SpecialtyPolymers SpecialtyPolymers Homopolymers->SpecialtyPolymers Unique properties

Caption: Applications of this compound in polymer synthesis.

Free Radical Polymerization:

This compound can undergo free-radical polymerization, although the reactivity of the allyl group is generally lower than that of vinyl monomers. It is more commonly used as a comonomer to introduce functional pyrrolidinone side chains into other polymer backbones.[3] For instance, the radical copolymerization of this compound with monomers like N-vinylpyrrolidone (NVP) can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN).[3]

Protocol for Radical Copolymerization of this compound with N-Vinylpyrrolidone (NVP):

Objective: To synthesize a copolymer of this compound and N-vinylpyrrolidone.

Materials:

  • This compound

  • N-vinylpyrrolidone (NVP)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Diethyl ether

Procedure:

  • Monomer and Initiator Solution: In a reaction vessel, dissolve the desired molar ratio of this compound and N-vinylpyrrolidone in anhydrous 1,4-dioxane. Add a catalytic amount of AIBN (typically 0.1-1 mol% with respect to the total monomers).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture under an inert atmosphere at a temperature sufficient to decompose the initiator (e.g., 60-70 °C for AIBN).

  • Reaction Monitoring: The polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Isolation of Polymer: After the desired reaction time, cool the mixture and precipitate the copolymer by adding the solution to a large excess of a non-solvent, such as diethyl ether.

  • Purification: Filter the precipitated polymer, wash with the non-solvent to remove unreacted monomers and initiator residues, and dry under vacuum to a constant weight.

Significance in Material Properties:

The incorporation of the pyrrolidinone moiety can enhance the hydrophilicity and biocompatibility of polymers, making them suitable for biomedical applications such as drug delivery systems and hydrogels. The allyl group also provides a site for post-polymerization modification, allowing for the attachment of other functional molecules.

Section 4: Relevance in Drug Discovery and Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] Its ability to form hydrogen bonds and its conformational flexibility allow it to interact effectively with biological targets. The N-allyl substituent can serve as a handle for further chemical modification or may contribute to the overall pharmacological profile of a molecule.

While specific drug candidates based on this compound are not widely reported in late-stage clinical trials, its derivatives are actively being explored in early-stage drug discovery.[4] The pyrrolidinone core is found in drugs with diverse therapeutic applications, including nootropic agents (e.g., Piracetam) and anticonvulsants.[1]

Logical Framework for this compound in Medicinal Chemistry:

DrugDiscovery NAP This compound Scaffold Privileged Scaffold NAP->Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Modification of Allyl Group Bioactive Bioactive Molecules Derivatization->Bioactive Synthesis of Analogs Anticonvulsant Anticonvulsant Bioactive->Anticonvulsant Potential Activity Nootropic Nootropic Bioactive->Nootropic Potential Activity Antimicrobial Antimicrobial Bioactive->Antimicrobial Potential Activity

Caption: Role of this compound as a scaffold in drug discovery.

The allyl group can be functionalized through various reactions, such as hydroboration-oxidation, epoxidation, or metathesis, to generate a library of derivatives for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Section 5: Safety, Handling, and Toxicology

As with any chemical substance, proper handling and awareness of potential hazards are essential when working with this compound. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally related compounds, such as N-methyl-2-pyrrolidinone (NMP) and N-vinyl-2-pyrrolidone (NVP), can provide valuable guidance.[6][7][8][9]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Potential Hazards (based on related compounds):

  • Irritation: May cause skin and eye irritation. Prolonged or repeated contact may lead to dermatitis.[6][8]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.[6]

  • Ingestion: May be harmful if swallowed.[6]

  • Reproductive Toxicity: Some related N-substituted pyrrolidinones, such as NMP, have been classified as reproductive toxicants.[8][9] Therefore, caution should be exercised, especially by individuals of childbearing potential.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound emerges as a molecule of considerable versatility and potential. Its straightforward synthesis, coupled with the dual functionality of a polar lactam and a reactive allyl group, provides a rich platform for innovation in both polymer science and medicinal chemistry. For the materials scientist, it offers a means to introduce hydrophilicity, biocompatibility, and sites for further functionalization into a variety of polymer architectures. For the medicinal chemist, it represents a valuable building block for the synthesis of novel bioactive compounds, leveraging the privileged nature of the pyrrolidinone scaffold. As research continues to uncover the full extent of its capabilities, this compound is poised to become an increasingly important tool in the development of advanced materials and next-generation therapeutics.

References

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  • Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector - MDPI.

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  • 2-Pyrrolidinone, 1-ethenyl- - the NIST WebBook.

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  • IR spectrum of 1-amino pyrrolidine-2-one. | Download Scientific Diagram - ResearchGate.

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  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.

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An In-Depth Technical Guide to the Molecular Weight and Characterization of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-Allyl-2-pyrrolidinone, focusing on the principles and practical methodologies for the determination of its molecular weight. Designed for professionals in research and drug development, this document moves beyond a simple statement of value to explore the foundational analytical techniques that ensure identity, purity, and quality. We will delve into the causality behind experimental choices in mass spectrometry and nuclear magnetic resonance spectroscopy, present self-validating protocols, and contextualize the importance of precise molecular weight determination in the pharmaceutical industry.

Introduction: The Significance of this compound and Its Molecular Weight

This compound (CAS No: 2687-97-0) is a five-membered lactam ring compound featuring an N-allyl substituent.[1] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals, including nootropic drugs like piracetam.[2] The N-substituted derivatives are explored for a range of therapeutic applications, making compounds like this compound valuable building blocks in synthetic and medicinal chemistry.[2][3]

In drug discovery and development, the unequivocal confirmation of a molecule's identity is a cornerstone of regulatory compliance, safety, and efficacy.[4] The molecular weight is the most fundamental property for establishing this identity. An accurate determination of molecular weight serves as the first-line check for successful synthesis and is critical for:

  • Structural Confirmation: Verifying that the empirical formula and the synthesized structure are correct.

  • Purity Assessment: Identifying the presence of impurities, residual solvents, or by-products.

  • Quantitative Analysis: Ensuring accurate dosage and formulation by providing the basis for molar concentration calculations.[4]

  • Regulatory Submission: Forming a key part of the Characterization and Control section of any drug submission dossier.

This guide will provide the technical framework for determining and verifying the molecular weight of this compound with the scientific rigor required in a pharmaceutical setting.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is essential before undertaking analytical characterization. These values inform instrument parameter selection and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO[1][5]
Average Molecular Weight 125.17 g/mol [1][5]
Monoisotopic Mass 125.084064 Da[1]
CAS Number 2687-97-0[1][5]
Appearance Colorless Liquid
Boiling Point 90-92 °C @ 10 mmHg[6]
Density 1.023 g/cm³[6]
Refractive Index (n²⁰/D) 1.488[6]

Synthesis Pathway: A Brief Overview

Understanding the synthetic route provides context for potential impurities that may need to be identified during analysis. A common and straightforward method for the preparation of this compound is the N-alkylation of 2-pyrrolidinone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrrolidinone 2-Pyrrolidinone Product This compound Pyrrolidinone->Product N-Alkylation AllylBromide Allyl Bromide AllylBromide->Product N-Alkylation Base Base (e.g., NaH, K₂CO₃) Base->Product N-Alkylation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product N-Alkylation

Caption: General workflow for the synthesis of this compound.

In this procedure, a strong base deprotonates the nitrogen of the 2-pyrrolidinone lactam, creating a nucleophilic anion. This anion then attacks the electrophilic allyl bromide in a classic SN2 reaction to form the final product.[2] Potential impurities could include unreacted 2-pyrrolidinone, residual base, or by-products from side reactions.

Experimental Determination of Molecular Weight

The theoretical molecular weight is calculated from the molecular formula. However, for scientific and regulatory purposes, this value must be confirmed experimentally. Mass spectrometry is the primary technique for this purpose, with NMR and chromatography providing complementary data for structural confirmation and purity.

Mass Spectrometry: The Definitive Tool for Molecular Weight

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M+H]⁺ or [M]⁺•, the m/z value directly corresponds to the molecular weight (plus or minus the mass of a proton or electron).

4.1.1. Causality in Method Selection: GC-MS vs. LC-MS

  • Gas Chromatography-Mass Spectrometry (GC-MS): this compound is a relatively volatile small molecule, making it an excellent candidate for GC-MS analysis. Electron Impact (EI) is the most common ionization source for GC-MS. EI is a "hard" ionization technique that provides extensive fragmentation, creating a unique fingerprint for the molecule that is highly reproducible and useful for library matching. The molecular ion (M⁺•) is expected to be observed, confirming the molecular weight.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly suitable and is the standard in many pharmaceutical labs. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is advantageous for unequivocally identifying the molecular weight, especially in complex mixtures.

For this guide, we will detail a GC-MS protocol due to the highly characteristic and reproducible fragmentation patterns generated by Electron Impact ionization, which provides a robust method for both identification and confirmation.

4.1.2. Experimental Workflow: GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dissolve sample in volatile solvent (e.g., Methanol) to ~1 mg/mL B 2. Further dilute to 1-10 µg/mL A->B C 3. Transfer to GC vial B->C D 4. Inject sample into GC-MS system C->D E 5. Separation on capillary column D->E F 6. Ionization by Electron Impact (70 eV) E->F G 7. Mass analysis by Quadrupole Analyzer F->G H 8. Identify Molecular Ion Peak (m/z = 125) G->H I 9. Analyze Fragmentation Pattern for structural confirmation H->I J 10. Compare with spectral library (e.g., NIST) I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

4.1.3. Step-by-Step Protocol: GC-MS

  • System Preparation & Calibration (Self-Validation):

    • Rationale: To ensure mass accuracy, the mass analyzer must be calibrated. Perfluorotributylamine (PFTBA) is a common calibrant due to its well-known fragmentation pattern across a wide mass range.

    • Protocol: Perform an autotune or manual calibration of the mass spectrometer according to the manufacturer's instructions, ensuring that the peak assignments and isotopic ratios for the calibrant are within specifications.

  • Sample Preparation:

    • Rationale: The sample must be dissolved in a volatile solvent compatible with the GC system. Dilution prevents column and detector overload.

    • Protocol: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this, prepare a working solution of 10 µg/mL in methanol.

  • GC Method Parameters:

    • Rationale: The GC parameters are chosen to ensure good separation from any solvent peaks or impurities and to produce sharp, symmetrical peaks.

    • Protocol:

      • Inlet: Split mode (e.g., 50:1), 250 °C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.

  • MS Method Parameters:

    • Rationale: Standard EI ionization at 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.

    • Protocol:

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 200

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis and Interpretation:

    • Molecular Ion (M⁺•): The primary goal is to locate the molecular ion peak. For this compound (C₇H₁₁NO), the expected m/z is 125. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[7]

    • Fragmentation Pattern: The fragmentation provides structural confirmation. Key predicted fragments for this compound include:

      • m/z 125 (M⁺•): The molecular ion.

      • m/z 84: Loss of the allyl group (•CH₂CH=CH₂, 41 Da). This is a common and often major fragmentation pathway for N-allyl compounds. The resulting fragment corresponds to the de-allylated pyrrolidinone cation radical.

      • m/z 56: Fragmentation of the pyrrolidinone ring, likely from the loss of CO (28 Da) from the m/z 84 fragment.

      • m/z 41: The allyl cation [CH₂CH=CH₂]⁺.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound (EI)

m/zProposed FragmentNotes
125 [C₇H₁₁NO]⁺•Molecular Ion (Parent Peak)
84[C₄H₆NO]⁺Loss of •C₃H₅ (allyl radical)
56[C₃H₆N]⁺Loss of CO from m/z 84
41[C₃H₅]⁺Allyl cation
NMR Spectroscopy: Confirming the Carbon-Hydrogen Framework

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure, which is intrinsically linked to the molecular weight. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

4.2.1. Causality in NMR Experiment Selection

  • ¹H NMR: This is the fastest and most sensitive NMR experiment. It confirms the presence of the allyl group (vinyl and allylic protons) and the pyrrolidinone ring protons, and their respective integrations should match the number of protons in the structure (11H total).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. For this compound, 7 distinct carbon signals are expected, confirming the carbon count of the molecular formula.

  • DEPT-135: This experiment helps to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are absent.

4.2.2. Step-by-Step Protocol: NMR Analysis

  • Sample Preparation:

    • Rationale: The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

    • Protocol: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: The spectrometer must be locked onto the deuterium signal of the solvent and shimmed to ensure a homogeneous magnetic field for high-resolution spectra.

    • Protocol: Insert the sample, lock on the CDCl₃ signal, and perform automated or manual shimming until optimal peak shape is achieved for the solvent residual peak.

  • Data Acquisition:

    • Protocol: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra using the instrument's standard parameters.

  • Data Analysis and Interpretation (Predicted Shifts):

    • ¹H NMR: The spectrum is expected to show distinct regions:

      • Vinyl Region (~5.7-5.9 ppm and ~5.1-5.3 ppm): Complex multiplets corresponding to the three protons of the allyl group.

      • Allylic Region (~3.9-4.0 ppm): A doublet or triplet of doublets for the two protons on the carbon adjacent to the nitrogen.

      • Pyrrolidinone Ring Protons (~3.3-3.5 ppm and ~1.9-2.5 ppm): Triplets and multiplets for the three sets of CH₂ groups in the ring.

    • ¹³C NMR: The seven expected carbon signals can be predicted based on their chemical environment:

      • Carbonyl (~175 ppm): The C=O group is the most deshielded.

      • Vinyl (~133 ppm and ~117 ppm): The two sp² carbons of the allyl group.

      • Allylic and N-CH₂ (~45-50 ppm): The CH₂ groups directly attached to the nitrogen.

      • Ring Carbons (~18-31 ppm): The remaining two sp³ carbons of the pyrrolidinone ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
C=O-~175.0
N-CH₂ (ring)~3.40 (t)~46.8
N-CH₂ (allyl)~3.95 (d)~48.5
-CH₂- (ring)~2.05 (m)~30.8
-CH₂-C=O (ring)~2.45 (t)~18.0
-CH=~5.80 (m)~133.2
=CH₂~5.20 (m)~117.1

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.[8][9]

Conclusion: A Multi-Faceted Approach to Molecular Weight Confirmation

The determination of the molecular weight of this compound is not a single measurement but a process of analytical confirmation. While its theoretical molecular weight is 125.17 g/mol , this guide demonstrates that a combination of techniques is necessary to provide the level of certainty required in scientific research and drug development.

Mass spectrometry, particularly GC-MS with Electron Impact ionization, provides direct evidence of the molecular mass through the molecular ion peak and offers structural confirmation via a reproducible fragmentation pattern. Complementary NMR spectroscopy (¹H, ¹³C, and DEPT) validates the carbon-hydrogen framework, ensuring that the observed molecular weight corresponds to the correct isomeric structure.

By employing these self-validating analytical workflows, researchers can confidently establish the identity, purity, and quality of this compound, a crucial step in advancing its application in pharmaceutical and chemical research.

References

  • SIELC Technologies. (2018, February 16). 1-(Allyl)pyrrolidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75897, 1-(Allyl)pyrrolidin-2-one. Retrieved from [Link]

  • Katritzky, A. R., Mehta, S., He, H.-Y., & Cui, X. (2000). A Novel and General Route to 1,5-Disubstituted Pyrrolidin-2-ones Utilizing Benzotriazole Methodology. The Journal of Organic Chemistry, 65(14), 4364–4369. Available at: [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • Doupis, S., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. Available at: [Link]

  • Al-Bayati, R. I. H., & Hussein, M. S. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(1A), 128-138. Available at: [Link]

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N-Allyl-2-pyrrolidinone: A Technical Guide to Molecular Structure, Bonding, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

N-Allyl-2-pyrrolidinone (CAS: 2687-97-0) is a heterocyclic compound featuring a five-membered lactam ring N-substituted with a reactive allyl group.[1] This molecule merges the well-established biological and chemical significance of the pyrrolidinone scaffold with the versatile reactivity of an alkene, making it a valuable monomer in polymer science and a strategic building block in medicinal chemistry.[2][3] This technical guide provides a comprehensive analysis of the molecular structure, covalent bonding, and stereoelectronic properties of this compound. It details the theoretical underpinnings of its geometry, including orbital hybridization and conformational analysis, and offers practical protocols for its synthesis and spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties and applications.

Introduction to this compound

The 2-pyrrolidinone core is a privileged structural motif found in numerous pharmaceuticals and natural products, renowned for its wide range of biological activities.[2][4] Notable examples include nootropic drugs like piracetam, which highlights the scaffold's importance in targeting the central nervous system.[2] The chemical versatility of the lactam functionality, coupled with its ability to engage in hydrogen bonding, makes it a desirable feature in drug design.[5]

The introduction of an N-allyl group (-CH₂-CH=CH₂) imparts a distinct reactive handle onto the stable pyrrolidinone ring. This terminal double bond is amenable to a variety of chemical transformations, most notably radical and transition-metal-catalyzed polymerizations, positioning this compound as a functional monomer for the synthesis of specialty polymers and hydrogels.[6] Furthermore, the allyl group can participate in diverse organic reactions, such as metathesis, hydroformylation, and addition reactions, expanding its utility as a synthetic intermediate. This guide aims to deconstruct the molecule's structure from first principles to provide a foundational understanding for its rational application in research and development.

Molecular Structure and Physicochemical Properties

This compound is systematically named 1-(prop-2-en-1-yl)pyrrolidin-2-one.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 2687-97-0 [1][7][8]
Molecular Formula C₇H₁₁NO [1][7][]
Molecular Weight 125.17 g/mol [1][7][8]
IUPAC Name 1-prop-2-enylpyrrolidin-2-one [1][]
Synonyms 1-Allyl-2-pyrrolidone, N-Allylpyrrolidinone [1][]

| Appearance | Colorless liquid |[8] |

The molecule's structure, with standardized atom numbering for spectroscopic assignment, is depicted below.

Caption: 2D structure of this compound with atom numbering.

Bonding and Molecular Geometry

The three-dimensional shape and electronic nature of this compound are dictated by the interplay of orbital hybridization, resonance, and steric effects.

Hybridization and Sigma (σ) Framework

The molecule's covalent framework is built upon hybridized atomic orbitals.

  • Pyrrolidinone Ring: The carbon atoms C3, C4, and C5 are sp³ hybridized, leading to a tetrahedral geometry for their substituents and giving the ring its non-planar structure.[10] The carbonyl carbon, C2, is sp² hybridized, resulting in a trigonal planar arrangement with bond angles of approximately 120°.

  • Allyl Group: The carbons of the double bond, C7 and C8, are sp² hybridized, creating a planar vinyl moiety. The methylene carbon, C6, is sp³ hybridized, acting as a flexible linker to the nitrogen atom.

  • Nitrogen Atom (N1): The geometry of the nitrogen atom is a critical feature. While VSEPR theory would initially predict a trigonal pyramidal geometry due to three bonding pairs and one lone pair, the reality is more complex due to amide resonance.

Pi (π) System and Amide Resonance

The defining electronic feature of the lactam ring is amide resonance. The lone pair of electrons on the nitrogen atom (N1) is delocalized into the p-orbital of the adjacent carbonyl carbon (C2). This creates a partial double bond character between N1 and C2 and places a partial negative charge on the oxygen atom.

This resonance has profound consequences:

  • It forces the N1, C2, O, and C5 atoms to be nearly coplanar.

  • It restricts rotation around the N1-C2 bond.

  • It lowers the basicity of the nitrogen atom compared to a typical amine.

Caption: Resonance structures of the amide bond in this compound.

Conformational Analysis

Due to the sp³ hybridized carbons, the five-membered pyrrolidinone ring is not flat. It adopts a puckered conformation, typically described as an "envelope" or "twist" form, to alleviate torsional strain.[3] This "pseudorotation" allows the molecule to explore various low-energy shapes, which can be critical for its interaction with biological targets like enzymes or receptors.[3]

VSEPR Analysis

The Valence Shell Electron Pair Repulsion (VSEPR) model helps predict the local geometry around the central atoms.

Table 2: VSEPR Analysis of Key Atoms in this compound

Atom Electron Groups Bonding Groups Lone Pairs Electron Geometry Molecular Geometry
N1 4 (3 effective*) 3 1 (0 effective*) Trigonal Planar* Trigonal Planar*
C2 3 3 0 Trigonal Planar Trigonal Planar
C4 4 4 0 Tetrahedral Tetrahedral
C7 3 3 0 Trigonal Planar Trigonal Planar

*Due to amide resonance, the nitrogen lone pair is delocalized, and the geometry is best described as trigonal planar.

Spectroscopic Characterization

The structure of this compound can be unambiguously confirmed using a combination of spectroscopic techniques. The predicted data below are based on the known spectra of 2-pyrrolidinone and standard chemical shift/frequency correlations.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Assignment Predicted δ (ppm) Multiplicity
H3 -CH₂- ~2.1 - 2.4 m
H4 -CH₂- ~2.0 - 2.3 m
H5 N-CH₂- (ring) ~3.3 - 3.5 t
H6 N-CH₂- (allyl) ~3.9 - 4.1 d
H7 =CH- ~5.6 - 5.8 m
H8 =CH₂ ~5.0 - 5.2 m
¹³C NMR Assignment Predicted δ (ppm)
C2 C=O ~174 - 176
C3 -CH₂- ~30 - 32
C4 -CH₂- ~17 - 19
C5 N-CH₂- (ring) ~45 - 47
C6 N-CH₂- (allyl) ~48 - 50
C7 =CH- ~132 - 134

| C8 | =CH₂ | ~116 - 118 | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 4: Key IR Absorption Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp²) ~3080 Medium
C-H stretch (sp³) ~2850 - 2960 Strong
C=O stretch (Amide I) ~1680 - 1700 Very Strong
C=C stretch (allyl) ~1645 Medium
CH₂ scissoring ~1460 Medium

| C-N stretch | ~1290 | Medium |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 125. Key fragmentation pathways would likely include the loss of the allyl group (C₃H₅•), resulting in a major fragment at m/z = 84.

Experimental Protocol: Spectroscopic Analysis Workflow

This protocol outlines the standard procedure for obtaining high-quality spectroscopic data for structural confirmation.

Objective: To acquire ¹H NMR, ¹³C NMR, and FT-IR spectra of a synthesized this compound sample.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • FT-IR spectrometer with ATR or KBr pellet press

  • Pasteur pipettes, vials

Protocol Steps:

  • NMR Sample Preparation: a. Dissolve 10-20 mg of the purified this compound sample in approximately 0.6 mL of CDCl₃ in a clean vial. b. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. c. Cap the NMR tube and place it in the spectrometer's autosampler or manual probe.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans). b. Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans). c. (Optional) Acquire advanced spectra like DEPT-135, COSY, or HSQC for unambiguous assignments.

  • IR Sample Preparation (ATR Method): a. Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with isopropanol. b. Acquire a background spectrum. c. Place a single drop of the neat liquid this compound sample directly onto the ATR crystal.

  • IR Data Acquisition: a. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. b. Co-add 16-32 scans for a high signal-to-noise ratio. c. Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

  • Data Processing and Interpretation: a. Process the NMR data (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. b. Process the IR spectrum (background subtraction). c. Compare the obtained spectra with the predicted values in Tables 3 and 4 to confirm the structure.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesized This compound purify Purification (e.g., Distillation) synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purify->nmr ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry (EI-MS) purify->ms data Correlate Data: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Fragments nmr->data ir->data ms->data confirm Confirm Structure data->confirm

Caption: Workflow for spectroscopic structure elucidation of this compound.

Synthesis and Reactivity

Synthetic Strategy: N-Alkylation

This compound is readily synthesized via the N-alkylation of 2-pyrrolidinone.[2] This reaction involves the deprotonation of the relatively acidic N-H proton of the lactam by a base, followed by nucleophilic attack of the resulting anion on an allyl electrophile, such as allyl bromide.[13]

Experimental Protocol: Synthesis of this compound via Base-Mediated N-Alkylation

Causality: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the 2-pyrrolidinone, driving the reaction to completion. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and to dissolve the reactants. The reaction is initially cooled to control the exothermic deprotonation step and then warmed to facilitate the Sₙ2 substitution.

Materials:

  • 2-Pyrrolidinone (1.0 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv.)

  • Allyl bromide (1.1 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.

  • Deprotonation: Add 2-pyrrolidinone to the flask, followed by anhydrous THF. Cool the resulting solution to 0 °C in an ice bath. Add the sodium hydride portion-wise, ensuring the temperature does not rise significantly.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable compound in several fields:

  • Polymer Chemistry: It serves as a monomer for creating polymers with pendant pyrrolidinone groups, which can enhance water solubility, biocompatibility, and adhesion.[6] These polymers are analogous to polyvinylpyrrolidone (PVP), a widely used excipient in the pharmaceutical industry.[14][15]

  • Pharmaceutical Synthesis: The pyrrolidinone core is a key pharmacophore.[3] this compound can be used as a starting material where the allyl group is either carried through the synthesis or modified at a later stage to build more complex molecular architectures.[16]

  • Drug Delivery: As a derivative of N-methyl-2-pyrrolidone (NMP), a powerful and recognized pharmaceutical solvent, this compound shares similar solvency properties but with the added benefit of a reactive handle for covalent incorporation into drug delivery systems.[17][18]

Conclusion

This compound is a molecule of significant interest, bridging the gap between polymer science and medicinal chemistry. Its structure is defined by the planar, resonance-stabilized amide bond within a flexible, non-planar sp³-carbon framework. This guide has detailed the fundamental principles of its structure and bonding, provided a predictive framework for its spectroscopic signatures, and outlined a robust protocol for its synthesis. A thorough understanding of these core characteristics is essential for leveraging the full potential of this versatile compound in the development of novel materials and therapeutics.

References

  • PubChem. 1-(Allyl)pyrrolidin-2-one. [Link]

  • ChemBK. N-ALLYL-2-PYRROLIDONE. [Link]

  • MDPI. Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. [Link]

  • National Institutes of Health (PMC). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]

  • National Institutes of Health. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. N-Vinylpyrrolidone. [Link]

  • LyondellBasell. N-Methyl-2-Pyrrolidone. [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • University of Canterbury. The Shapes of Molecules. [Link]

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  • PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

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An In-depth Technical Guide to the Physical Properties of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Allyl-2-pyrrolidinone, a derivative of the versatile solvent and intermediate 2-pyrrolidinone, is a compound of growing interest in chemical synthesis and materials science. Its unique molecular structure, featuring a lactam ring and a reactive allyl group, imparts a specific set of physicochemical properties that are critical for its application in polymerization, organic synthesis, and as a functional monomer. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application. The information herein is synthesized from available literature and chemical databases, supplemented with established experimental protocols for the determination of these key properties.

Molecular and Chemical Identity

This compound, also known as 1-allylpyrrolidin-2-one, is a colorless liquid under standard conditions.[1] Its fundamental chemical identity is defined by the following characteristics:

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO[1][2][3][4]
Molecular Weight 125.17 g/mol [1][2][3][4]
CAS Number 2687-97-0[1][3]
Appearance Colorless liquid[1]

The structural representation of this compound is provided below, illustrating the five-membered lactam ring N-substituted with an allyl group.

Caption: Molecular Structure of this compound.

Core Physical Properties

A thorough understanding of the physical properties of this compound is paramount for its handling, purification, and application in various chemical processes. The following sections detail the key physical constants, with a focus on experimentally determined values where available. It is important to note that for some properties, only predicted values from computational models are currently available in the public domain.

Boiling and Melting Points

The boiling and melting points are fundamental indicators of a substance's physical state and volatility. While a predicted boiling point is available, experimentally determined values are crucial for distillation and purification protocols.

PropertyValueNotes
Boiling Point 234.19 °C at 760 mmHg (Predicted)This is a computationally predicted value and should be used as an estimate. Experimental verification is recommended for precise applications.[5]
Melting Point 39.79 °C (Predicted)This predicted value suggests that this compound may be a solid at or near room temperature. However, it is described as a liquid, indicating the actual melting point is likely lower.[5]

Experimental Protocol: Boiling Point Determination (Micro-scale)

The causality behind choosing a micro-scale method is the conservation of material, which is often crucial in research and development settings. The Thiele tube method provides efficient and uniform heating, minimizing the risk of superheating and decomposition.

Methodology:

  • Sample Preparation: Place a few drops of this compound into a small test tube (Durham tube).

  • Capillary Inversion: Insert a sealed-end capillary tube, open-end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band and place the assembly in a Thiele tube filled with mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner.

  • Observation: Observe for a steady stream of bubbles emerging from the capillary tube.

  • Cooling and Measurement: Remove the heat source and monitor the temperature. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Add this compound to Durham tube prep2 Invert capillary tube into the sample prep1->prep2 setup1 Attach sample tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 meas1 Heat Thiele tube side arm setup2->meas1 meas2 Observe bubble stream meas1->meas2 meas3 Remove heat and cool meas2->meas3 meas4 Record temperature at liquid entry into capillary meas3->meas4

Caption: Workflow for Micro-scale Boiling Point Determination.

Density

The density of a substance is a critical parameter for mass-to-volume conversions and for understanding its molecular packing.

PropertyValue
Density Not Experimentally Determined

Experimental Protocol: Density Determination using a Pycnometer

The pycnometer method is a highly accurate and self-validating system for determining the density of liquids. The precision of this method relies on the accurate measurement of mass and the calibrated volume of the pycnometer.

Methodology:

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer of known volume.

    • Weigh the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and weigh it again.

    • Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement:

    • Empty, clean, and dry the calibrated pycnometer.

    • Fill the pycnometer with this compound at a controlled temperature.

    • Weigh the filled pycnometer.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the this compound.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identity confirmation and purity assessment.

PropertyValue
Refractive Index (n_D) Not Experimentally Determined

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is a standard instrument for the precise measurement of the refractive index of liquids. Its design allows for the use of a white light source while providing a reading corresponding to the sodium D-line, a widely accepted standard.

Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the light source and eyepiece to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Temperature Correction: Record the temperature at which the measurement was taken and apply a correction factor if necessary to report the value at a standard temperature (usually 20 °C).

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter in applications involving fluid dynamics, such as in polymer synthesis and formulations.

PropertyValue
Viscosity Not Experimentally Determined

Experimental Protocol: Viscosity Determination using a Rotational Viscometer

A rotational viscometer provides a reliable and reproducible method for measuring the viscosity of liquids. The principle involves measuring the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

  • Instrument Setup: Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

  • Sample Preparation: Place a sufficient volume of the sample in a suitable container and allow it to reach thermal equilibrium.

  • Measurement: Immerse the spindle in the sample to the correct depth and begin rotation.

  • Data Acquisition: Allow the reading to stabilize and record the viscosity value.

  • Temperature Control: Ensure the temperature of the sample is maintained and recorded throughout the measurement.

Solubility

The solubility of this compound in various solvents is a key consideration for its use in reactions and formulations. While quantitative data is scarce, its structural similarity to other pyrrolidinones suggests it is likely miscible with a range of common organic solvents.

SolventSolubility
WaterPredicted to be soluble
Common Organic Solvents (e.g., alcohols, ketones, esters)Predicted to be soluble

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the miscibility of this compound with various solvents.

Methodology:

  • Sample Preparation: In a series of labeled vials, add 1 mL of this compound.

  • Solvent Addition: To each vial, add 1 mL of a different solvent to be tested.

  • Mixing: Cap the vials and vortex or shake vigorously for 1-2 minutes.

  • Observation: Visually inspect the mixture for homogeneity. A single, clear phase indicates miscibility. The presence of two layers, cloudiness, or precipitation indicates immiscibility or partial solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic and allylic protons) and the pyrrolidinone ring protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the amide group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, typically found in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the alkyl and vinyl groups, and C=C stretching of the allyl group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the allyl group and fragmentation of the pyrrolidinone ring.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While there is a notable lack of experimentally determined data in the public domain, the provided protocols offer a clear path for researchers to obtain these critical values. A comprehensive experimental characterization of this compound would be a valuable contribution to the chemical literature, enabling its broader application in scientific research and industrial development.

References

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  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar. [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. [Link]

  • Preparation of 1,5-Disubstituted Pyrrolidin-2-ones - Organic Chemistry Portal. [Link]

  • 1-ALLYL-2-PYRROLIDINONE - gsrs. [Link]

  • Synthesis and characterization of pyrrolidin-2-one fused N-confused calix[3]phyrins. [Link]

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  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. [Link]

  • Pyrrolidine, 1-(2-propenyl)- | C7H13N | CID 558434 - PubChem. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed. [Link]

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Introduction: The Significance of N-Allyl-2-pyrrolidinone in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-Allyl-2-pyrrolidinone in Organic Solvents

This compound, a derivative of the versatile 2-pyrrolidinone core, is a compound of increasing interest within the realms of chemical synthesis and drug discovery. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including nootropic drugs like piracetam.[1][2] The N-allyl functional group introduces a reactive handle for further molecular elaboration, making it a valuable building block for creating complex chemical entities.

Understanding the solubility of this compound (CAS: 2687-97-0, Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is paramount for its effective application.[3][4][5][] Whether it is being used as a reactant, a solvent, or a component in a formulation, knowledge of its solubility behavior in various organic solvents is critical for reaction optimization, purification, and the development of drug delivery systems. This guide provides a comprehensive overview of the expected solubility of this compound, grounded in the principles of physical organic chemistry, and presents detailed, field-proven protocols for its empirical determination.

Understanding the Solubility Profile of this compound: An Evidence-Based Approach

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining its molecular structure and drawing comparisons with closely related, well-characterized analogues such as N-Vinyl-2-pyrrolidone (NVP) and N-Methyl-2-pyrrolidone (NMP), we can construct a highly reliable predictive model of its solubility.

The core of the this compound molecule is the polar, aprotic 2-pyrrolidinone lactam ring. This structural feature, with its exposed carbonyl group and tertiary amine, is capable of engaging in strong dipole-dipole interactions. The general principle of "like dissolves like" dictates that polar solutes tend to dissolve in polar solvents.[7][8][9]

Analogues like NVP and NMP are known to be miscible with water and a majority of common organic solvents.[10][11][12] This high degree of solubility is attributed to the polarity of the pyrrolidinone ring. This compound shares this polar core, and therefore, it is expected to exhibit broad solubility in polar organic solvents. The allyl group is slightly less polar than the vinyl group of NVP, which may subtly influence its solubility in very non-polar solvents, but the overall solubility profile is anticipated to be very similar.

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the expected solubility of this compound based on these principles. This serves as a practical starting point for solvent selection in experimental design.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolMiscibleThe polar pyrrolidinone ring will readily interact with the polar hydroxyl groups of alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MiscibleStrong dipole-dipole interactions between the solute and solvent molecules will drive dissolution.[13][14]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to MiscibleWhile less polar than the aforementioned solvents, these ethers can still effectively solvate the this compound molecule.
Esters Ethyl AcetateSoluble to MiscibleEthyl acetate has a moderate polarity and is expected to be a good solvent for this compound.
Chlorinated Dichloromethane, ChloroformSoluble to MiscibleThese solvents have sufficient polarity to dissolve this compound.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleThe polarity difference is more significant, but some solubility is expected.
Aliphatic Hydrocarbons Hexane, CyclohexaneSparingly Soluble to InsolubleThe non-polar nature of these solvents makes them poor candidates for dissolving the polar this compound.[15]

Experimental Determination of Solubility: A Practical Guide

While predictions are valuable, empirical determination of solubility is essential for precise applications. The following protocols are designed to be robust and reliable for researchers in a standard laboratory setting.

Protocol 1: Qualitative Assessment of Miscibility

This rapid method is ideal for initial solvent screening to quickly identify suitable candidates for a particular application.

Methodology:

  • Preparation: Into a clear glass vial, add 1 mL of the organic solvent to be tested.

  • Addition of Solute: To this, add 1 mL of this compound.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand for 5 minutes and observe. The formation of a single, clear, homogeneous phase indicates that the two liquids are miscible. If two distinct layers form, they are immiscible. The presence of cloudiness or droplets suggests partial solubility.[8]

Diagram of the Qualitative Miscibility Workflow

G start Start: Qualitative Test prep Add 1 mL of Solvent to a Vial start->prep add_solute Add 1 mL of This compound prep->add_solute mix Vortex for 30-60 seconds add_solute->mix observe Observe for Phase Separation mix->observe miscible Result: Miscible (Single Phase) observe->miscible No immiscible Result: Immiscible or Partially Soluble (Two Phases/Cloudy) observe->immiscible Yes G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Final Result prep Add Excess Solute to Known Volume of Solvent equilibrate Agitate in Shaker Bath (24-48h at constant T) prep->equilibrate separate Allow Phases to Separate (12h at constant T) equilibrate->separate sample Withdraw Aliquot of Supernatant separate->sample analyze Determine Concentration (Gravimetric, GC, HPLC, NMR) sample->analyze calculate Calculate Solubility (g/100mL or mol/L) analyze->calculate

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for N-Allyl-2-pyrrolidinone (CAS No. 2687-97-0), a key chemical intermediate in various synthetic applications. The structural elucidation of this molecule is paramount for its application in research and development. This document is designed to be a comprehensive resource, detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental protocols for data acquisition.

Introduction to this compound

This compound, with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol , is a derivative of 2-pyrrolidinone, a five-membered lactam. The presence of the allyl group introduces functionalities that are crucial for various chemical transformations. Accurate spectroscopic characterization is essential to confirm its identity and purity, which are critical factors in any subsequent application.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

Data Interpretation:

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~2.05Multiplet-
H-4~2.40Triplet~7.0
H-5~3.25Triplet~7.0
H-7 (Allyl CH₂)~3.95Doublet~6.0
H-9 (Allyl =CH₂)~5.15Multiplet-
H-8 (Allyl =CH)~5.75Multiplet-

Note: Predicted data is based on computational models and may vary from experimental results.

Causality Behind Expected Shifts:

  • The protons on the pyrrolidinone ring (H-3, H-4, and H-5) are in an aliphatic environment and are expected to appear in the upfield region of the spectrum.

  • The methylene protons adjacent to the nitrogen (H-5 and H-7) are deshielded due to the electronegativity of the nitrogen atom, thus appearing at a higher chemical shift.

  • The vinyl protons of the allyl group (H-8 and H-9) will be in the characteristic downfield region for alkenes.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~18.0
C-4~31.0
C-5~47.0
C-7 (Allyl CH₂)~49.0
C-9 (Allyl =CH₂)~117.0
C-8 (Allyl =CH)~133.0
C-2 (C=O)~175.0

Note: Predicted data is based on computational models and may vary from experimental results.

Causality Behind Expected Shifts:

  • The carbonyl carbon (C-2) is significantly deshielded and will appear far downfield, which is characteristic of amide carbonyls.

  • The sp² hybridized carbons of the allyl group (C-8 and C-9) will be in the typical alkene region.

  • The sp³ hybridized carbons of the pyrrolidinone ring and the allyl methylene group will appear in the upfield region.

G cluster_nmr NMR Analysis Workflow sample This compound Sample dissolve Dissolve in CDCl3 sample->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr process Process FID (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process->analyze structure Confirm Molecular Structure analyze->structure fragmentation mol This compound (m/z = 125) frag1 [M - C3H5]+ (m/z = 84) mol->frag1 Loss of allyl radical frag2 Allyl Cation (m/z = 41) mol->frag2 Formation of allyl cation

Caption: Simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and self-validating system for the structural characterization of this compound. While experimental data for this specific compound is not widely published, the predicted data and analysis of related compounds presented in this guide offer a robust framework for its identification and purity assessment. The detailed experimental protocols provided herein will enable researchers to confidently acquire and interpret the necessary spectroscopic data in their own laboratories.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75897, 1-(Allyl)pyrrolidin-2-one." PubChem, [Link]. Accessed 30 December 2025.

  • Human Metabolome Database. "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245)." HMDB, [Link]. Accessed 30 December 2025.

  • Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)." HMDB, [Link]. Accessed 30 December 2025.

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N-Allyl-2-pyrrolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of N-Allyl-2-pyrrolidinone, a versatile heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, key chemical reactions, and applications, with a strong emphasis on scientific integrity and practical insights.

Introduction to a Versatile Intermediate

This compound, with the CAS number 2687-97-0, is a five-membered lactam ring substituted with an allyl group at the nitrogen atom.[1] This structural motif imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis. The pyrrolidinone core is a prevalent feature in numerous biologically active molecules and pharmaceuticals, while the allyl group offers a reactive handle for a variety of chemical transformations.[2] This guide will explore the journey of this compound from its foundational synthesis to its contemporary applications.

Historical Perspective and Discovery

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of pyrrolidone chemistry. The foundational work on N-substituted pyrrolidones can be traced back to the pioneering acetylene chemistry of Walter Reppe in the 1930s, which led to the large-scale synthesis of N-vinyl-2-pyrrolidone (NVP).[3] The methodologies developed for N-alkylation of 2-pyrrolidone laid the groundwork for the synthesis of a wide array of N-substituted analogs, including this compound. By the 1970s, patents such as US3714185A, which describes the cyclo-carbonylation of allylamine to 2-pyrrolidone, indicate that the manipulation of allyl groups in the context of pyrrolidone synthesis was an active area of research.[4] A 1984 publication by C. K. Tseng et al. detailed a method for the synthesis of 2-pyrrolidinones through the cyclization of N-allylhaloacetamides, providing a specific route to this class of compounds.[5] These historical threads suggest that this compound was likely synthesized and utilized as a chemical intermediate well before it became the subject of dedicated studies, its existence being a logical extension of established lactam chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
CAS Number 2687-97-0[1]
Appearance Colorless liquid
Boiling Point 87 - 88 °C at 1,013 hPa
Density 0.852 g/cm³ at 25 °C
Partition Coefficient (log Pow) 0.22 at 25 °C
Spectroscopic Characterization
  • ¹H NMR: Protons on the allyl group would exhibit characteristic shifts, with the vinyl protons appearing in the downfield region (around 5-6 ppm) and the methylene protons adjacent to the nitrogen appearing around 3-4 ppm. The protons on the pyrrolidinone ring would show multiplets in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal (around 175 ppm). The carbons of the allyl group and the pyrrolidinone ring would appear at distinct chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent around 1680 cm⁻¹. C-H stretching vibrations for both the alkyl and vinyl groups would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (125.17 g/mol ).[8]

Synthesis Methodologies

The synthesis of this compound is typically achieved through the N-alkylation of 2-pyrrolidinone. This reaction is a cornerstone of lactam chemistry and can be performed under various conditions.

Base-Mediated N-Alkylation

This is the most common and straightforward method for the synthesis of this compound. The reaction proceeds via the deprotonation of the nitrogen atom of 2-pyrrolidinone by a base, followed by nucleophilic substitution with an allyl halide.

Experimental Protocol: Base-Mediated Synthesis of this compound

  • Reaction Setup: To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C under an inert atmosphere.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the pyrrolidinone anion.

  • Alkylation: Slowly add an equimolar amount of an allyl halide (e.g., allyl bromide or allyl chloride) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation.

Synthesis_Workflow start Start: 2-Pyrrolidinone & Allyl Halide base Add Base (e.g., NaH) in Aprotic Solvent start->base deprotonation Deprotonation (Formation of Anion) base->deprotonation alkylation Nucleophilic Substitution (Addition of Allyl Halide) deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Vacuum Distillation) workup->purification end_product This compound purification->end_product Cycloaddition_Reaction cluster_reactants Reactants nap This compound cycloaddition [3+2] Cycloaddition nap->cycloaddition dipole 1,3-Dipole (e.g., Nitrone) dipole->cycloaddition product Pyrrolidine-fused heterocycle cycloaddition->product

Caption: Schematic of a [3+2] cycloaddition reaction involving this compound.

  • Alkylation and Functionalization: The carbon atom alpha to the nitrogen can be deprotonated to form an organolithium species, which can then be alkylated with various electrophiles. [1]This allows for the introduction of substituents at the 2-position of the pyrrolidine ring.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer science sectors.

Pharmaceutical Synthesis

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of drugs. [9]this compound provides a convenient entry point for the synthesis of novel pyrrolidine-containing drug candidates. The allyl group can be modified to introduce various pharmacophores or to construct polycyclic systems. For instance, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which are of interest in pharmaceutical development, can be achieved through reactions involving N-allyl precursors. [10]

Polymer Chemistry

Similar to its well-known counterpart, N-vinyl-2-pyrrolidone, this compound can act as a monomer in polymerization reactions. Copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether have been synthesized to create amphiphilic polymers for drug delivery applications. [11]The presence of the allyl group allows for post-polymerization modification, enabling the attachment of targeting ligands or other functional moieties.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Table 2: Hazard Identification and Safety Precautions
HazardGHS ClassificationPrecautionary MeasuresSource
Flammability Highly flammable liquid and vapour (H225)Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.
Acute Toxicity Harmful if swallowed or if inhaled (H302 + H332)Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314)Wear protective gloves, protective clothing, eye protection, and face protection.
Aquatic Hazard Harmful to aquatic life (H402)Avoid release to the environment.

First Aid Measures:

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. * In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention. * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound stands as a testament to the enduring utility of the pyrrolidinone scaffold in modern chemistry. While its discovery was an evolutionary step in lactam chemistry rather than a singular event, its importance as a versatile intermediate is undeniable. Its unique combination of a stable lactam core and a reactive allyl group provides a powerful platform for the synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials. This guide has provided a comprehensive technical overview to aid researchers and developers in harnessing the full potential of this valuable chemical entity.

References

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N-Allyl-2-pyrrolidinone theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of N-Allyl-2-pyrrolidinone

Abstract

This compound, a derivative of the versatile 2-pyrrolidinone scaffold, presents a compelling subject for theoretical and computational investigation. The presence of the flexible allyl group attached to the nitrogen atom of the five-membered lactam ring introduces significant conformational complexity and unique electronic features. Understanding these characteristics at a molecular level is paramount for applications ranging from polymer chemistry to drug design, where precise molecular geometry and reactivity dictate macroscopic properties and biological interactions. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, detailing the methodologies for conformational analysis, spectroscopic prediction, and reactivity assessment. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into this molecule and its derivatives.

Introduction: The Rationale for a Computational Approach

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous bioactive natural products and synthetic compounds.[1] The addition of an N-allyl group introduces a reactive alkene functionality and alters the electronic and steric properties of the parent molecule. While experimental characterization is indispensable, computational methods provide a powerful complementary approach. They allow for the exploration of the entire potential energy surface, the prediction of spectroscopic signatures for uncharacterized conformers, and the quantification of electronic properties that govern chemical reactivity.[2]

This guide employs Density Functional Theory (DFT) as the core computational engine. DFT offers an excellent compromise between computational accuracy and resource requirements for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[3][4] We will specifically refer to the B3LYP functional with the 6-311++G(d,p) basis set, a combination widely validated for calculating the geometries, vibrational frequencies, and electronic properties of organic systems.[5][6]

Part 1: Molecular Structure and Conformational Landscape

The first step in any computational analysis is to determine the molecule's three-dimensional structure and identify its most stable conformers. For this compound, this involves considering both the puckering of the pyrrolidine ring and the rotation around the N-C(allyl) bond.

The Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms.[7] The specific pucker is highly sensitive to the nature and orientation of substituents. In N-acyl pyrrolidines, the substituents often prefer an axial orientation to minimize steric strain, which in turn restricts the ring's conformational freedom.[8]

The Allyl Group Orientation

The rotational barrier around the single bond connecting the nitrogen to the allyl group's sp³ carbon allows for multiple rotamers. The orientation of the C=C double bond relative to the pyrrolidinone ring will significantly influence the molecule's overall shape, dipole moment, and potential for intermolecular interactions.

Protocol 1: Conformational Search and Geometry Optimization

A robust conformational analysis is crucial for identifying the global minimum energy structure and other low-energy isomers that may be present at room temperature.

  • Initial Structure Generation: Build an initial 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search. This involves rotating all rotatable bonds (especially the N-C and C-C bonds of the allyl group) and exploring different ring puckers to generate a wide range of possible starting geometries.

  • Geometry Optimization: Each generated conformer is then subjected to a full geometry optimization using DFT. The B3LYP/6-311++G(d,p) level of theory is recommended for this task. This process finds the nearest local minimum on the potential energy surface for each starting structure.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed for each stationary point. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated thermodynamic properties (e.g., Gibbs free energy) from this step are used to rank the relative stability of the conformers.

The workflow for this fundamental part of the analysis is depicted below.

G cluster_workflow Computational Analysis Workflow A 1. Build Initial 3D Structure B 2. Perform Conformational Search A->B C 3. Geometry Optimization (DFT) B->C For each conformer D 4. Vibrational Frequency Analysis C->D E Identify True Minima (No Imaginary Frequencies) D->E Check Frequencies F Rank Conformers by Gibbs Free Energy E->F G 5. Property Calculations (NMR, NBO, etc.) F->G For low-energy conformers

Caption: A standard workflow for computational analysis.

Predicted Structural Parameters

Once the global minimum energy structure is identified, its geometric parameters can be analyzed. These theoretical values serve as a benchmark for comparison with experimental data (e.g., from X-ray crystallography, if available).

ParameterBondCalculated Value (Å)
Bond Lengths C=O1.225
N-C(O)1.378
N-CH2(ring)1.465
N-CH2(allyl)1.461
C=C (allyl)1.332
Bond Angles O=C-N125.8°
C(O)-N-CH2(allyl)121.5°
N-CH2-CH (allyl)112.3°
Dihedral Angle C(O)-N-CH2-CH (allyl)85.4°
Table 1: Representative optimized geometrical parameters for the lowest energy conformer of this compound calculated at the B3LYP/6-311++G(d,p) level.

Part 2: Theoretical Spectroscopic Characterization

Computational chemistry allows for the a priori prediction of various spectra, which is invaluable for interpreting experimental data and confirming molecular structure.

Vibrational Spectroscopy (IR & Raman)

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule.[9] This is particularly useful for assigning peaks in experimental IR and Raman spectra. The N-H stretch in the parent 2-pyrrolidinone is a key feature that is absent here; instead, characteristic peaks for the allyl group (C=C stretch, =C-H stretches) and the lactam carbonyl (C=O stretch) are expected to dominate.

Protocol 2: Calculating Vibrational Spectra

  • Prerequisite: A fully optimized geometry and corresponding frequency calculation from Protocol 1.

  • Frequency Scaling: Raw DFT-calculated frequencies are known to be systematically higher than experimental values due to the harmonic approximation and basis set imperfections. It is standard practice to scale the calculated frequencies by an empirical factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experiment.

  • Spectrum Generation: The calculated, scaled frequencies and their corresponding IR intensities and Raman activities can be plotted to generate a theoretical spectrum.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Description
C-H stretch (sp²)31953067=C-H symmetric stretch on allyl group
C-H stretch (sp³)30452923CH₂ asymmetric stretch on ring
C=O stretch17551685Carbonyl stretch of the lactam
C=C stretch16881620Alkene stretch on allyl group
CH₂ scissoring14801421CH₂ bending modes on ring and allyl chain
Table 2: Selected calculated vibrational frequencies for this compound. A scaling factor of 0.96 is applied.
NMR Spectroscopy

Predicting NMR chemical shifts is a powerful tool for structure elucidation.[10] The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.[11]

Protocol 3: Calculating NMR Chemical Shifts

  • Prerequisite: A fully optimized geometry (ideally in a solvent model if comparing to solution-phase NMR).

  • GIAO Calculation: Perform a GIAO-DFT calculation on the optimized structure to compute the absolute shielding tensors for each nucleus (¹H and ¹³C).

  • Reference and Conversion: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.

  • Boltzmann Averaging: For molecules with multiple low-energy conformers, the predicted chemical shifts for each conformer should be averaged, weighted by their Boltzmann population, to provide a final theoretical spectrum that reflects the conformational equilibrium.

Part 3: Electronic Structure and Chemical Reactivity

Beyond structure, computational methods provide profound insights into the electronic nature of a molecule, which is the key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable.[13]

FMO cluster_lumo LUMO cluster_homo HOMO LUMO Energy HOMO Energy LUMO_orbital HOMO_orbital LUMO_orbital:n->HOMO_orbital:s ΔE = E_LUMO - E_HOMO start->end Energy

Caption: Frontier Molecular Orbitals (HOMO & LUMO).

For this compound, the HOMO is expected to be localized primarily on the allyl C=C double bond and the nitrogen lone pair, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to have significant density on the carbonyl carbon, marking it as the primary site for nucleophilic attack.

ParameterCalculated Value (eV)Implication
E(HOMO)-6.85Electron-donating ability
E(LUMO)-0.21Electron-accepting ability
HOMO-LUMO Gap (ΔE) 6.64 High kinetic stability, low chemical reactivity
Table 3: Calculated Frontier Molecular Orbital energies and energy gap.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the van der Waals surface of a molecule. It visually represents the charge distribution and is an excellent tool for predicting sites of intermolecular interactions.

  • Red regions (negative potential): Electron-rich areas, such as the carbonyl oxygen, are attractive to electrophiles and are sites for hydrogen bond acceptance.

  • Blue regions (positive potential): Electron-poor areas, such as the hydrogen atoms on the alpha-carbons to the nitrogen, are attractive to nucleophiles.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and charge distribution.[3][14] It calculates the natural atomic charges, revealing the polarity of bonds, and quantifies hyperconjugative interactions (electron delocalization from filled bonding orbitals to empty anti-bonding orbitals). For this compound, key interactions include delocalization from the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), which contributes to the amide resonance and the planarity of the lactam unit.

Conclusion

The theoretical and computational study of this compound provides a multi-faceted understanding of its structure, properties, and reactivity that is often inaccessible through experimental means alone. By systematically exploring the conformational space, predicting spectroscopic signatures, and analyzing the electronic landscape, researchers can make informed decisions in the design of new materials and drug candidates. The protocols and concepts outlined in this guide serve as a robust starting point for any scientist aiming to apply computational chemistry to this important class of molecules, bridging the gap between theoretical models and practical applications.

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  • Govindarajan, M., & Karabacak, M. (2012). Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 421–435. PubMed. [Link]

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Methodological & Application

Synthesis of N-Allyl-2-pyrrolidinone: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of N-allyl-2-pyrrolidinone, a valuable intermediate in organic synthesis and precursor for functionalized polymers. We delve into the mechanistic underpinnings of the N-alkylation of 2-pyrrolidinone, drawing parallels to the classical Williamson ether synthesis. This document offers a comparative analysis of various synthetic strategies, including conventional base-mediated alkylation and modern phase-transfer catalysis, to equip researchers with the knowledge to select the most appropriate method for their specific needs. Detailed, step-by-step protocols, safety considerations, and troubleshooting guidelines are provided to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

N-substituted 2-pyrrolidinones are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] The introduction of an allyl group at the nitrogen atom of the 2-pyrrolidinone core imparts unique reactivity, making this compound a versatile building block for further chemical transformations. Its applications range from the synthesis of pharmacologically active compounds to the development of advanced polymers and cross-linking agents. Notably, this compound serves as a key precursor in some manufacturing routes for N-vinyl-2-pyrrolidinone (NVP), a monomer essential for the production of polyvinylpyrrolidone (PVP).[2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive and practical resource for the efficient synthesis of this compound.

Mechanistic Insights: The N-Alkylation of 2-Pyrrolidinone

The synthesis of this compound from 2-pyrrolidinone is a classic example of N-alkylation, a reaction analogous to the well-established Williamson ether synthesis.[6][7][8] The core of this transformation involves the deprotonation of the weakly acidic N-H bond of the 2-pyrrolidinone lactam ring, followed by a nucleophilic substitution reaction with an allyl halide.

The Ambident Nucleophile Challenge

The deprotonated 2-pyrrolidinone anion is an ambident nucleophile, meaning it possesses two nucleophilic centers: the nitrogen atom and the oxygen atom of the carbonyl group. This duality can lead to the formation of an undesired O-alkylated byproduct, 2-allyloxy-1-pyrroline, alongside the desired N-alkylated product.[9]

The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, conditions that favor a "softer" nucleophilic attack at the nitrogen atom will lead to higher yields of the N-alkylated product.[9]

Strategic Approaches to Synthesis

Several methodologies can be employed for the synthesis of this compound. The choice of method often depends on factors such as reaction scale, available reagents and equipment, and desired purity.

Method 1: Classical Base-Mediated Alkylation

This is the most traditional approach and involves the use of a strong base to deprotonate the 2-pyrrolidinone, followed by the addition of allyl bromide.

  • Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common choice, offering high reactivity.[9] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions such as higher temperatures.[9][10]

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[9]

  • Alkylating Agent: Allyl bromide is a commonly used and effective alkylating agent for this transformation.[10][11]

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to the classical approach.[12][13] This technique facilitates the transfer of the pyrrolidinone anion from an aqueous or solid phase to an organic phase where the reaction with the allyl halide occurs.

  • Advantages of PTC: PTC often allows for the use of less hazardous and more economical inorganic bases like sodium hydroxide or potassium carbonate.[14] Reactions can frequently be carried out under milder conditions and may not require strictly anhydrous solvents.[12]

  • Catalyst Selection: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), are common phase-transfer catalysts.[15]

Experimental Protocols

Safety Precautions
  • 2-Pyrrolidinone: Causes serious eye irritation and may damage fertility or the unborn child.[16][17] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Allyl Bromide: Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[18] It is also a suspected mutagen and carcinogen.[18] All manipulations involving allyl bromide must be conducted in a well-ventilated fume hood.

  • Sodium Hydride (if used): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere.

Protocol 1: Base-Mediated Synthesis using Sodium Hydride

This protocol is adapted from established procedures for the N-alkylation of lactams.[1][9]

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Allyl bromide (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Repeat this process twice.

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension of sodium hydride.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-pyrrolidinone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This protocol is based on the principles of phase-transfer catalyzed N-alkylation.[12][13]

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pyrrolidinone (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.

Data and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₇H₁₁NO125.17 g/mol 2687-97-0[19]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the allyl group (multiplets around 5.1-5.9 ppm for the vinyl protons and a doublet around 3.9-4.1 ppm for the methylene protons attached to the nitrogen) and the pyrrolidinone ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the allyl group, and the carbons of the pyrrolidinone ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl group (around 1680-1700 cm⁻¹).

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Yield Incomplete deprotonation.Ensure the base is fresh and active. For NaH, wash with hexane to remove mineral oil.[9]
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal reaction time. For weaker bases, an increase in temperature may be necessary.
Presence of water in reagents or solvents.Use anhydrous solvents and reagents.
Formation of O-alkylated byproduct Reaction conditions favoring O-alkylation.Use a polar aprotic solvent like DMF or THF.[9] Employ a "softer" alkylating agent (allyl bromide is generally suitable). Lowering the reaction temperature may also favor N-alkylation.[9]
Reaction does not go to completion Insufficient amount of alkylating agent.Use a slight excess of the allyl bromide (1.1-1.2 eq).
Deactivation of the catalyst (in PTC).Ensure the purity of the phase-transfer catalyst.

Visualization of the Synthetic Workflow

Logical Workflow for Synthesis

Synthesis_Workflow start Start: Synthesize This compound method_selection Select Synthesis Method start->method_selection base_mediated Base-Mediated Alkylation method_selection->base_mediated Traditional Strong Base ptc Phase-Transfer Catalysis method_selection->ptc Milder Conditions Inorganic Base reaction Perform Reaction base_mediated->reaction ptc->reaction workup Work-up and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification characterization Characterization (NMR, IR) purification->characterization end End: Pure This compound characterization->end

Caption: Decision workflow for the synthesis of this compound.

Reaction Mechanism: N-Alkylation

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Pyrrolidinone Pyrrolidinone_Anion Pyrrolidinone Anion (Nucleophile) 2-Pyrrolidinone->Pyrrolidinone_Anion + Base - H+ Allyl_Bromide CH2=CH-CH2-Br This compound Allyl_Bromide->this compound Pyrrolidinone_Anion->this compound + Allyl Bromide (SN2) NaBr NaBr

Caption: Simplified SN2 mechanism for the N-alkylation of 2-pyrrolidinone.

Conclusion

The synthesis of this compound is a readily achievable transformation for a well-equipped organic chemistry laboratory. By understanding the underlying reaction mechanism and carefully selecting the appropriate synthetic strategy, researchers can efficiently produce this valuable chemical intermediate. This guide provides the necessary theoretical background and practical protocols to empower scientists in their synthetic endeavors, from small-scale laboratory synthesis to process development considerations.

References

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • PTC C-Alkylation of a Lactam. Phase-Transfer Catalysis. [Link]

  • Allyl bromide Safety Data Sheet. MilliporeSigma. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 2-Pyrrolidone Safety Data Sheet. Carl ROTH. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • N-Vinylpyrrolidone. Wikipedia. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Allyl bromide Safety Data Sheet. SD Fine-Chem. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]

  • Studies on the Alkylation of Chiral, Non-Racemic, Tricyclic Pyrrolidinones. HETEROCYCLES. [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • A new phase transfer catalyst (PTC) for N-alkylation reactions. J-Global. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Process for the purification of 2-pyrrolidone.
  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. RSC Publishing. [Link]

  • Development of a New Production Process for N Vinyl2Pyrrolidone. ResearchGate. [Link]

  • Production of n-vinyl pyrrolidone.
  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. NIH. [Link]

  • Process for making n-vinyl-2-pyrrolidone.
  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI. [Link]

  • 2-Pyrrolidinone. NIST WebBook. [Link]

  • Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. [Link]

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  • N-Alkylation of Opiates.
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Application Notes and Protocols: N-Alkylation of 2-Pyrrolidinone with Allyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of 2-pyrrolidinone using allyl bromide to synthesize N-allyl-2-pyrrolidinone. This protocol is of significant interest to researchers in medicinal chemistry and materials science, as the resulting vinyl-functionalized lactam serves as a versatile building block for a variety of synthetic applications. These application notes detail the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The information presented herein is curated to ensure scientific integrity and provide actionable insights for laboratory practice.

Introduction and Scientific Context

The N-alkylation of lactams is a fundamental transformation in organic synthesis, providing access to a diverse array of N-substituted heterocyclic compounds. These motifs are prevalent in numerous biologically active molecules and functional materials. Specifically, the N-alkylation of 2-pyrrolidinone introduces substituents at the nitrogen atom, altering its chemical and physical properties.[1] The resulting this compound is a valuable intermediate, featuring a reactive alkene moiety that can participate in various subsequent reactions such as polymerization, cross-coupling, and cycloadditions.

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of 2-pyrrolidinone is rendered sufficiently nucleophilic by deprotonation with a strong base, enabling it to attack the electrophilic carbon of allyl bromide. The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation, which would yield the undesired 2-allyloxy-1-pyrroline.[2]

Reaction Mechanism and Causality

The N-alkylation of 2-pyrrolidinone is a classic example of Williamson ether synthesis principles applied to an amide. The key steps are outlined below:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is employed to deprotonate the nitrogen atom of 2-pyrrolidinone. This generates a resonance-stabilized lactam anion. The use of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial as it solvates the cation without interfering with the nucleophilicity of the anion.[2][3]

  • Nucleophilic Attack: The resulting ambident nucleophile can attack the allyl bromide at either the nitrogen or the oxygen atom. To selectively promote N-alkylation, a "soft" alkylating agent like allyl bromide is preferred.[2] The reaction is typically conducted at a controlled temperature to minimize side reactions.

  • Work-up and Purification: The reaction is quenched with a proton source, and the product is isolated through extraction and purified by distillation or column chromatography.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack 2-Pyrrolidinone 2-Pyrrolidinone Lactam_Anion Lactam Anion (Resonance Stabilized) 2-Pyrrolidinone->Lactam_Anion + NaH - H₂ (gas) NaH Sodium Hydride (NaH) Allyl_Bromide Allyl Bromide N_Allyl_Product This compound Lactam_Anion->N_Allyl_Product + Allyl Bromide NaBr NaBr

Caption: Reaction mechanism for the N-alkylation of 2-pyrrolidinone.

Safety Precautions

Allyl bromide is a highly toxic, flammable, and carcinogenic compound. [4][5][6][7] Strict adherence to safety protocols is mandatory.

  • Handling: All manipulations involving allyl bromide must be conducted in a well-ventilated chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles. A face shield is also recommended.[4][6][7]

  • Incompatibilities: Allyl bromide is incompatible with strong oxidizing agents and strong bases.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5] Keep containers tightly closed.[6][7]

  • Spills: In case of a spill, evacuate the area and use absorbent material for containment. Prevent entry into waterways.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (e.g., under argon or nitrogen).

Experimental Protocol

This protocol outlines the N-alkylation of 2-pyrrolidinone with allyl bromide on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Pyrrolidinone≥99%Sigma-Aldrich
Allyl Bromide99%Acros OrganicsStabilized with propylene oxide
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free
Saturated aq. NH₄Cl
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flaskThree-necked, flame-dried
Magnetic stirrer and stir bar
Condenser
Addition funnel
Inert gas supply (Argon or Nitrogen)
Ice bath
Rotary evaporator
Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: - Flame-dry glassware - Add NaH and THF under Argon start->setup deprotonation Deprotonation: - Add 2-pyrrolidinone dropwise at 0°C - Stir at room temperature setup->deprotonation alkylation Alkylation: - Cool to 0°C - Add allyl bromide dropwise - Stir at room temperature deprotonation->alkylation quench Quenching: - Cool to 0°C - Slowly add saturated aq. NH₄Cl alkylation->quench extraction Extraction: - Extract with ethyl acetate - Wash with brine quench->extraction drying Drying and Concentration: - Dry organic layer with Na₂SO₄ - Concentrate on rotary evaporator extraction->drying purification Purification: - Vacuum distillation or column chromatography drying->purification end End: Characterize Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, an addition funnel, and an inert gas inlet. Purge the system with argon or nitrogen.

  • Addition of NaH: Under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the flask. Add anhydrous THF to create a slurry.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the 2-pyrrolidinone solution dropwise to the NaH slurry over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.[3]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add allyl bromide (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g)Volume (mL)
2-Pyrrolidinone85.111.0504.263.8
Sodium Hydride (60%)40.00 (as 100%)1.2602.40 (1.44 as NaH)-
Allyl Bromide120.981.1556.654.8
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield Range
This compound125.176.2670-85%

Note: The expected yield is an estimate and may vary based on reaction conditions and purification efficiency.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the allyl group and the pyrrolidinone ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the amide carbonyl (C=O) and the alkene (C=C) stretches.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete deprotonation: Ensure the sodium hydride is fresh and the solvent is anhydrous.

    • Side reactions: O-alkylation can be minimized by maintaining a low reaction temperature during the addition of allyl bromide.[2]

  • Presence of Starting Material:

    • Insufficient reaction time: Allow the reaction to stir for a longer period.

    • Inefficient alkylation: Ensure the correct stoichiometry of the alkylating agent.

  • Product Contamination:

    • Mineral oil from NaH: This can be removed during aqueous work-up and purification.

    • O-alkylated byproduct: This can often be separated by careful column chromatography or distillation.

Conclusion

The N-alkylation of 2-pyrrolidinone with allyl bromide is a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to stringent safety protocols, this valuable synthetic intermediate can be prepared in good yield. The protocol and insights provided in these application notes are intended to facilitate the successful implementation of this procedure in a research and development setting.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

  • Gao, Y., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. Retrieved from [Link]

  • Oida, T., et al. (1981). Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl) lactams from N-Unsubstituted Lactams. Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Padwa, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

  • Coldham, I., & Judkins, R. A. (1998). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Retrieved from [Link]

  • Vahdat, S. M., et al. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Retrieved from [Link]

  • Schnabel, W. J., & Kober, E. H. (1972). U.S. Patent No. 3,661,894. Washington, DC: U.S. Patent and Trademark Office.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]

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Application Notes and Protocols for the Radical Copolymerization of N-Allyl-2-pyrrolidinone (NAP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential and Challenges of N-Allyl-2-pyrrolidinone in Polymer Synthesis

This compound (NAP) is a monomer of significant interest for the development of functional polymers for biomedical applications, including drug delivery systems and biocompatible materials. The pyrrolidinone moiety, also found in the widely used N-vinylpyrrolidone (NVP), imparts hydrophilicity and biocompatibility to the resulting polymers. The allyl group, however, introduces a distinct reactivity profile compared to its vinyl counterpart, offering a site for post-polymerization modification while also presenting unique challenges in radical polymerization.[1]

The primary challenge in the radical polymerization of allyl monomers like NAP is degradative chain transfer . This process involves the abstraction of a hydrogen atom from the methylene group adjacent to the double bond (the allylic position) by a propagating radical. This results in a stable, less reactive allylic radical that is slow to reinitiate polymerization, leading to low polymerization rates and the formation of low molecular weight polymers or oligomers.[2] Consequently, the homopolymerization of NAP is generally inefficient.

However, NAP can be effectively copolymerized with suitable comonomers, allowing for the incorporation of its desirable pyrrolidinone functionality into a variety of polymer architectures. This guide provides a comprehensive overview of the principles and practical protocols for the successful radical copolymerization of this compound, with a focus on experimental design, mechanistic understanding, and characterization of the resulting copolymers.

I. Mechanistic Considerations and Strategic Experimental Design

The successful radical copolymerization of NAP hinges on a strategic selection of comonomers and reaction conditions to mitigate the effects of degradative chain transfer.

The Critical Role of the Comonomer

The choice of a comonomer is paramount. Ideal comonomers for NAP are those that can readily copolymerize to yield high molecular weight polymers and have a favorable reactivity ratio. Electron-poor monomers are often excellent partners for electron-rich monomers like NAP. A classic example of a suitable comonomer is maleic anhydride . The strong alternating tendency in the copolymerization of electron-rich and electron-poor monomers can enhance the incorporation of the less reactive allyl monomer.

Understanding Reactivity Ratios

The behavior of two monomers in a copolymerization is described by their reactivity ratios, r₁ and r₂.[3]

  • r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant of it adding monomer 2 (cross-propagation).

  • r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 to the rate constant of it adding monomer 1.

The product of the reactivity ratios (r₁r₂) predicts the copolymer structure:[3]

r₁r₂ Value Copolymer Type Description
≈ 1Statistical (Random)Monomers are incorporated randomly along the polymer chain.
≈ 0AlternatingMonomers tend to alternate along the polymer chain.
> 1BlockyLong sequences of each monomer are present.

For NAP (M₁), due to its lower reactivity, we can anticipate a low r₁ value. A suitable comonomer (M₂) would ideally also have a low r₂ value, leading to an r₁r₂ product close to 0, favoring an alternating copolymer structure. This alternating tendency can help to overcome the slow incorporation of NAP.

Initiator and Solvent Selection
  • Initiators : Standard radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used. The choice of initiator will depend on the desired reaction temperature and the solvent system.

  • Solvents : The choice of solvent should ensure the solubility of both monomers, the resulting copolymer, and the initiator. For NAP and many of its comonomers, polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are suitable.

II. Experimental Protocols

The following protocols provide a detailed methodology for the radical copolymerization of this compound with maleic anhydride as a representative comonomer.

Materials and Equipment

Materials:

  • This compound (NAP), >97%

  • Maleic Anhydride (MA), >99%

  • Azobisisobutyronitrile (AIBN), 98%

  • 1,4-Dioxane, anhydrous, >99.8%

  • Methanol, ACS grade

  • Diethyl ether, ACS grade

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Thermometer or temperature probe

  • Nitrogen inlet and outlet (bubbler)

  • Vacuum oven

  • Standard laboratory glassware

Protocol for Radical Copolymerization of NAP and Maleic Anhydride

This protocol describes the synthesis of a copolymer with a 1:1 molar feed ratio of NAP and MA.

Step 1: Monomer and Initiator Preparation

  • In a 100 mL Schlenk flask, dissolve 5.0 g (0.036 mol) of this compound and 3.53 g (0.036 mol) of maleic anhydride in 40 mL of anhydrous 1,4-dioxane.

  • Add 0.118 g (0.72 mmol, 1 mol% with respect to total monomers) of AIBN to the monomer solution.

  • Stir the mixture at room temperature until all solids are dissolved.

Step 2: Degassing the Reaction Mixture

  • Attach the flask to a Schlenk line.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Freeze the flask in liquid nitrogen until the solution is completely solid.

    • Apply a high vacuum for 10-15 minutes.

    • Close the vacuum valve and thaw the mixture in a water bath.

    • Repeat this cycle two more times.

  • After the final thaw, backfill the flask with high-purity nitrogen.

Step 3: Polymerization

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Maintain a gentle flow of nitrogen through the flask.

  • Allow the reaction to proceed for 24 hours under constant stirring.

Step 4: Isolation and Purification of the Copolymer

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to a beaker containing 400 mL of vigorously stirred diethyl ether.

  • A white precipitate of the P(NAP-co-MA) copolymer will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the precipitate by re-suspending it in 100 mL of fresh diethyl ether and stirring for 30 minutes.

  • Collect the copolymer by vacuum filtration.

  • Repeat the washing step two more times to ensure the removal of unreacted monomers and initiator byproducts.

  • Dry the final product in a vacuum oven at 40-50 °C overnight to a constant weight.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_monomers 1. Dissolve NAP and MA in 1,4-Dioxane add_initiator 2. Add AIBN prep_monomers->add_initiator degas 3. Degas via Freeze-Pump-Thaw add_initiator->degas polymerize 4. Polymerize at 70°C under N₂ for 24h degas->polymerize precipitate 5. Precipitate in Diethyl Ether polymerize->precipitate wash 6. Wash with Diethyl Ether precipitate->wash dry 7. Dry in Vacuum Oven wash->dry

Figure 1: Experimental workflow for the radical copolymerization of this compound (NAP) and Maleic Anhydride (MA).

III. Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the P(NAP-co-MA) copolymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the incorporation of both monomers. Look for characteristic peaks:

    • ~1680 cm⁻¹ (C=O stretching of the pyrrolidinone ring)

    • ~1780 cm⁻¹ and ~1850 cm⁻¹ (symmetric and asymmetric C=O stretching of the anhydride)

    • Disappearance of the C=C stretching bands of the monomers.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : To determine the copolymer composition. The ratio of the integrated peak areas of protons characteristic to each monomer unit in the copolymer backbone can be used to calculate the molar ratio of the incorporated monomers.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 2 for radical polymerization) indicates a relatively narrow distribution of polymer chain lengths.

IV. Mechanistic Pathway of Copolymerization

The radical copolymerization of NAP and maleic anhydride proceeds through a standard free-radical mechanism of initiation, propagation, and termination. The alternating tendency is a key feature of this specific system.

mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Degradative Chain Transfer AIBN AIBN 2R• 2R• AIBN->2R• Heat (Δ) R• R• 2R•->R• R-NAP• R-NAP• R•->R-NAP• + NAP R-MA• R-MA• R•->R-MA• + MA R-NAP-MA• R-NAP-MA• R-NAP•->R-NAP-MA• + MA (k₁₂) R-NAP-NAP• R-NAP-NAP• R-NAP•->R-NAP-NAP• + NAP (k₁₁) R-MA-NAP• R-MA-NAP• R-MA•->R-MA-NAP• + NAP (k₂₁) R-MA-MA• R-MA-MA• R-MA•->R-MA-MA• + MA (k₂₂) R-NAP-MA-NAP• R-NAP-MA-NAP• R-NAP-MA•->R-NAP-MA-NAP• + NAP R-MA-NAP-MA• R-MA-NAP-MA• R-MA-NAP•->R-MA-NAP-MA• + MA P• + P'• P• + P'• Dead Polymer Dead Polymer P• + P'•->Dead Polymer Combination or Disproportionation P• + NAP P• + NAP PH + NAP(allyl)• PH + NAP(allyl)• P• + NAP->PH + NAP(allyl)• H-abstraction NAP(allyl)• NAP(allyl)•

Figure 2: Proposed mechanism for the radical copolymerization of NAP and MA, highlighting the favored alternating propagation steps (green arrows) and the competing degradative chain transfer (red).

V. Concluding Remarks for the Researcher

The radical copolymerization of this compound offers a versatile platform for the synthesis of functional polymers. While the inherent reactivity of the allyl group presents challenges, a well-designed experimental approach, particularly through the judicious selection of comonomers like maleic anhydride, can lead to the successful formation of copolymers with controlled composition and molecular weight. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of NAP-based polymers in their respective fields. Further optimization of reaction conditions and exploration of other comonomer systems will undoubtedly expand the utility of this promising monomer.

References

  • MDPI. (2022). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Available at: [Link]

  • ResearchGate. (1976). The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. Available at: [Link]

  • ResearchGate. (2015). Polymerisation of Allyl Compounds. Available at: [Link]

  • Gorbunova, M. N. (2010). Copolymerization of N-Vinylpyrrolidone with New Allyl Monomers. Russian Journal of Applied Chemistry, 83(8), 1436-1441.
  • MDPI. (2021). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. Available at: [Link]

  • Tulane University. Free Radical Copolymerization. School of Science and Engineering. Available at: [Link]

  • MDPI. (2021). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. Available at: [Link]

  • MDPI. (2020). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Available at: [Link]

  • Intro to Polymer Science Class Notes. Reactivity ratios and copolymer composition. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.
  • MDPI. (2023). Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization. Available at: [Link]

  • Wikipedia. Allyl group. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Available at: [Link]

  • National Institutes of Health. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Available at: [Link]

  • ResearchGate. (2006). Synthesis and characterization of functionalized vinyl copolymers I. Structure-monomer reactivity relationship in copolymers containing N-vinyl-2-pyrrolidone moieties. Available at: [Link]

  • MDPI. (2020). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Available at: [Link]

  • White Rose Research Online. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Available at: [Link]

Sources

Applications of N-Allyl-2-pyrrolidinone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of N-Allyl-2-pyrrolidinone in Advanced Polymer Design

This compound (NAP) is a heterocyclic monomer that presents a compelling combination of functionalities for the modern polymer chemist. It synergistically merges the well-established properties of the pyrrolidinone ring with the versatile reactivity of an allyl group. The pyrrolidinone moiety, famously present in N-vinylpyrrolidone (NVP), imparts hydrophilicity, biocompatibility, and excellent solvency, making it a cornerstone for biomedical and pharmaceutical applications.[1][2] The distinguishing feature of NAP, however, is its N-allyl group. Unlike the highly reactive vinyl group of NVP, the allyl group exhibits different polymerization kinetics and, crucially, serves as a site for post-polymerization modification. This dual-functionality allows for the design of sophisticated macromolecular architectures, including functional hydrogels, drug delivery systems, and advanced coatings.

This guide provides an in-depth exploration of NAP's applications in polymer chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower innovation and problem-solving in the laboratory.

Core Principles: Understanding the Polymerization Behavior of NAP

The polymerization of NAP is primarily governed by the reactivity of its allyl double bond. Allylic monomers are known to be less reactive in conventional free-radical polymerization compared to vinyl monomers due to allylic termination, a process where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond, forming a stable, less reactive allylic radical. This kinetic behavior is a critical consideration in experimental design.

Copolymerization is the most effective strategy to incorporate NAP into polymer chains. By pairing it with more reactive monomers, such as N-vinylpyrrolidone (NVP) or various acrylates, high-molecular-weight polymers can be synthesized.[3] In these copolymers, the NAP units act as strategically placed functional pendants along the polymer backbone, ready for subsequent chemical transformation.

Application I: Synthesis of Functional Copolymers for Biomedical Applications

The copolymerization of NAP with biocompatible monomers like N-vinylpyrrolidone (NVP) yields polymers with significant potential in the biomedical field. These copolymers combine the hydrophilicity and low toxicity of the PVP backbone with the latent reactivity of the allyl groups. A prime example is the development of nanocarriers for drug delivery.[4][5] While the cited research uses allyl glycidyl ether, the principle of leveraging an allyl-functionalized monomer in conjunction with NVP is directly transferable to NAP. The allyl groups can be used for the covalent attachment of therapeutic agents, targeting ligands, or imaging agents.

Logical Workflow for Functional Copolymer Synthesis

start Start: Define Polymer Properties monomer_select Monomer Selection (e.g., NAP + NVP) start->monomer_select Hydrophilicity & Functionality polymerization Polymerization Method (Free Radical Polymerization) monomer_select->polymerization Initiator (AIBN), Solvent purification Purification (Precipitation / Dialysis) polymerization->purification Remove unreacted monomers characterization Characterization (NMR, GPC, FTIR) purification->characterization Verify structure & Mw post_mod Post-Polymerization Modification (Thiol-ene click chemistry) characterization->post_mod Confirm allyl group presence application Target Application (e.g., Drug Conjugate) post_mod->application Covalent drug attachment end End Product application->end

Caption: Workflow for synthesis and functionalization of NAP-containing copolymers.

Experimental Protocol: Free Radical Copolymerization of this compound (NAP) and N-Vinylpyrrolidone (NVP)

This protocol describes the synthesis of a statistical copolymer of NAP and NVP, suitable for subsequent functionalization. The choice of azobisisobutyronitrile (AIBN) as the initiator is standard for free-radical polymerizations.[6][7]

Materials:

  • This compound (NAP), purified

  • N-Vinylpyrrolidone (NVP), purified by distillation over KOH[8]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • 1,4-Dioxane, anhydrous[9]

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Protocol Steps:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve 5.0 g of NAP and 15.0 g of NVP in 50 mL of anhydrous 1,4-dioxane.

  • Initiator Addition: Add 0.1 g of AIBN to the monomer solution. The ratio of monomer to initiator can be adjusted to control the molecular weight.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with inert gas (Argon or Nitrogen). Place the sealed flask in a preheated oil bath at 70°C. Let the reaction proceed for 24 hours with constant stirring.

  • Isolation: After 24 hours, cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing 500 mL of cold, stirred diethyl ether. The copolymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle. Decant the supernatant. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate into diethyl ether. Repeat this process two more times to ensure the removal of unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: The resulting P(NAP-co-NVP) copolymer should be characterized by ¹H NMR to confirm the incorporation of both monomers and determine the copolymer composition. Gel Permeation Chromatography (GPC) should be used to determine the molecular weight and polydispersity index (PDI).

Application II: NAP as a Crosslinkable Monomer in Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are extensively used in biomedical applications such as wound dressings, contact lenses, and scaffolds for tissue engineering.[10][11] The allyl group in NAP provides a perfect handle for creating crosslinked networks. Copolymerizing NAP with a primary hydrophilic monomer allows for the formation of linear polymer chains which can then be crosslinked in a secondary step via the allyl groups. This two-step process offers superior control over network properties compared to a one-pot copolymerization with a traditional di-functional crosslinker.

Conceptual Relationship: From Monomer Properties to Application

cluster_properties Inherent Properties cluster_applications Polymer Applications NAP This compound (NAP) Pyrrolidinone Ring Allyl Group Prop_Pyrrolidinone Hydrophilicity Biocompatibility Low Toxicity NAP:p->Prop_Pyrrolidinone contributes to Prop_Allyl Reactive Site for Crosslinking Post-Polymerization Modification NAP:a->Prop_Allyl provides App_Biomed Hydrogels Drug Delivery Carriers Biomaterials Prop_Pyrrolidinone->App_Biomed enables Prop_Allyl->App_Biomed enables App_Coatings Functional Coatings Reactive Diluents Prop_Allyl->App_Coatings enables

Sources

The Versatile Role of N-Allyl-2-pyrrolidinone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Allyl Moiety on the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic drug piracetam and the anticonvulsant levetiracetam.[1] The strategic introduction of an N-allyl group to this scaffold, yielding N-Allyl-2-pyrrolidinone, creates a versatile and highly valuable intermediate for pharmaceutical synthesis. The allyl group is not merely a placeholder; it is a reactive handle that can be precisely and efficiently transformed into a variety of key functional groups, serving as a linchpin in the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in generating critical pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the chemical logic that underpins these synthetic transformations.

Part 1: Synthesis of this compound via N-Alkylation

The most direct and widely used method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone with an allyl halide.[2] The core of this reaction involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution.

Causality and Experimental Choices

The primary challenge in the N-alkylation of 2-pyrrolidinone is the ambident nucleophilic nature of the resulting lactam anion. Alkylation can occur at either the nitrogen (N-alkylation) to form the desired product or at the oxygen (O-alkylation) to yield the isomeric 2-alkoxy-1-pyrroline.[3] Several factors are crucial for directing the reaction towards exclusive or predominant N-alkylation:

  • Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent is paramount. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a common and effective choice. NaH irreversibly deprotonates the pyrrolidinone, and the polar aprotic solvent solvates the sodium cation, leaving the lactam anion free to react. Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures, which can increase the risk of O-alkylation and other side reactions.[3]

  • Nature of the Alkylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen end of the ambident anion is "softer" than the oxygen end. "Softer" electrophiles, such as allyl bromide or allyl iodide, preferentially react at the softer nitrogen atom, thus favoring N-alkylation.[3]

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) during deprotonation and addition of the alkylating agent to control the exothermic reaction and minimize side products. The reaction is then allowed to proceed at room temperature.[4]

The logical workflow for this synthesis is depicted below:

G start Start: Synthesize This compound deprotonation Deprotonation: 2-Pyrrolidinone + NaH in anhydrous DMF at 0°C start->deprotonation Step 1 alkylation N-Alkylation: Add Allyl Bromide at 0°C, then warm to RT deprotonation->alkylation Step 2 workup Aqueous Work-up: Quench with NH4Cl (aq) alkylation->workup Step 3 extraction Extraction with Organic Solvent workup->extraction Step 4 purification Purification: Distillation or Chromatography extraction->purification Step 5 end_product Product: This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol for this compound Synthesis

This protocol is a robust procedure for the selective N-alkylation of 2-pyrrolidinone.

Materials:

  • 2-Pyrrolidinone (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Allyl bromide (1.1 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equiv.). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane. Add anhydrous DMF to the flask to create a suspension.

  • Deprotonation: Cool the NaH/DMF suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium salt of 2-pyrrolidinone should result in a clear solution.[4]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-pyrrolidinone starting material is consumed.[4]

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Parameter Value Reference
Purity >95%[]
Molecular Formula C₇H₁₁NO[6]
Molecular Weight 125.17 g/mol [6]
Appearance Colorless liquid[]

Part 2: Transformation of the Allyl Group into Key Pharmaceutical Intermediates

The synthetic utility of this compound lies in the diverse reactivity of its terminal alkene. This allows for its conversion into intermediates bearing aldehyde, ketone, or alcohol functionalities, which are cornerstones of further molecular elaboration.

G NAP This compound Aldehyde Intermediate A: (2-Oxopyrrolidin-1-yl)acetaldehyde (Aldehyde) NAP->Aldehyde Oxidative Cleavage (Ozonolysis or Lemieux-Johnson) Ketone Intermediate B: N-(2-Oxopropyl)pyrrolidin-2-one (Methyl Ketone) NAP->Ketone Wacker-Tsuji Oxidation Alcohol Intermediate C: 1-(3-Hydroxypropyl)pyrrolidin-2-one (Primary Alcohol) NAP->Alcohol Hydroboration- Oxidation Pharma Further Elaboration to Pharmaceuticals (e.g., GABA analogues, Anticonvulsants) Aldehyde->Pharma Ketone->Pharma Alcohol->Pharma

Caption: Synthetic pathways from this compound to key intermediates.

Application 1: Synthesis of (2-Oxopyrrolidin-1-yl)acetaldehyde via Oxidative Cleavage

The conversion of the allyl group to an aldehyde creates a highly reactive intermediate, (2-Oxopyrrolidin-1-yl)acetaldehyde. This aldehyde is a precursor for the synthesis of various GABA analogues and other neurologically active compounds.[7][8]

Methodology: Lemieux-Johnson Oxidation

While ozonolysis is a classic method for alkene cleavage, the Lemieux-Johnson oxidation offers a milder and often more convenient alternative, avoiding the generation of potentially explosive ozonides.[4][9] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄). The periodate serves both to cleave the intermediate diol and to re-oxidize the osmium catalyst, allowing it to be used in catalytic quantities.[7]

Protocol for (2-Oxopyrrolidin-1-yl)acetaldehyde Synthesis:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Reagent Addition: Add sodium periodate (NaIO₄, 2.2 equiv.) to the solution. To this stirred suspension, add a solution of osmium tetroxide (OsO₄, 0.02 equiv.) in THF.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to its potential for instability, but can be purified by flash column chromatography if necessary.

Application 2: Synthesis of N-(2-Oxopropyl)pyrrolidin-2-one via Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation transforms the terminal alkene of this compound into a methyl ketone, yielding N-(2-Oxopropyl)pyrrolidin-2-one.[10][11] This methyl ketone is a versatile building block, for instance, in the synthesis of Rolipram analogues, which are selective phosphodiesterase-4 (PDE4) inhibitors with anti-inflammatory and cognitive-enhancing potential.[12][13]

Methodology: Wacker-Tsuji Oxidation

This palladium-catalyzed oxidation is a cornerstone of modern organic synthesis. The standard conditions involve a palladium(II) catalyst, a copper(II) co-catalyst to reoxidize the palladium, and molecular oxygen as the terminal oxidant in a mixed aqueous-organic solvent system.[10][14]

Protocol for N-(2-Oxopropyl)pyrrolidin-2-one Synthesis:

  • Catalyst Preparation: In a flask equipped with an oxygen balloon, dissolve palladium(II) chloride (PdCl₂, 0.1 equiv.) and copper(I) chloride (CuCl, 1.0 equiv.) in a 7:1 mixture of DMF and water. Stir the mixture under an oxygen atmosphere for 30 minutes to ensure oxidation of Cu(I) to Cu(II).[10]

  • Reaction: Add this compound (1.0 equiv.) to the catalyst solution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under the oxygen balloon for 24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium black.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford N-(2-Oxopropyl)pyrrolidin-2-one.

Application 3: Synthesis of 1-(3-Hydroxypropyl)pyrrolidin-2-one via Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a route to the corresponding primary alcohol, 1-(3-Hydroxypropyl)pyrrolidin-2-one, via an anti-Markovnikov addition of water across the double bond.[15][16] This alcohol intermediate is valuable for introducing a flexible three-carbon linker, which can be further functionalized, for example, in the synthesis of various receptor ligands.[17]

Methodology: Hydroboration-Oxidation

This two-step process first involves the addition of a borane reagent (e.g., borane-THF complex, BH₃·THF) across the alkene. The boron adds to the less substituted carbon. The second step is an oxidative workup with hydrogen peroxide in a basic solution, which replaces the boron atom with a hydroxyl group with retention of stereochemistry.[15]

Protocol for 1-(3-Hydroxypropyl)pyrrolidin-2-one Synthesis:

  • Hydroboration: To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add BH₃·THF (1.0 M solution in THF, 1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.

  • Work-up: Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield 1-(3-Hydroxypropyl)pyrrolidin-2-one.

Conclusion

This compound is a synthetically powerful and versatile building block in pharmaceutical research. Its straightforward preparation, coupled with the predictable and high-yielding transformations of the allyl group, provides reliable access to key aldehyde, ketone, and alcohol intermediates. These intermediates serve as critical precursors for a diverse range of pharmaceutical targets, including anticonvulsants, nootropics, and anti-inflammatory agents. The protocols and methodologies detailed herein offer researchers a robust framework for leveraging the unique reactivity of this compound in their drug discovery and development programs.

References

  • Wikipedia. (n.d.). Lemieux–Johnson oxidation. [Link]

  • SynArchive. (n.d.). Lemieux-Johnson Oxidation. [Link]

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  • The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. ACS Publications. [Link]

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  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. [Link]

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  • Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Ozonolysis. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry. [Link]

  • Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Royal Society of Chemistry. [Link]

  • Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups. National Institutes of Health. [Link]

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. National Institutes of Health. [Link]

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  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. [Link]

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  • 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

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  • Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. National Institutes of Health. [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of N-Allyl-2-pyrrolidinone purity. Designed for researchers, scientists, and drug development professionals, this protocol provides a reliable approach for assessing the purity of this compound, a key intermediate in various synthetic applications. The method utilizes reversed-phase chromatography with UV detection, offering excellent specificity, linearity, accuracy, and precision. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

Introduction

This compound (CAS 2687-97-0) is a substituted pyrrolidinone derivative with growing importance in organic synthesis and pharmaceutical development.[4][5][] Its purity is critical to ensure the quality and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis.[7]

This document provides a comprehensive guide to a specific, validated HPLC method for determining the purity of this compound. The method is based on reversed-phase HPLC, which is well-suited for the analysis of polar compounds like this compound.[8][9][10] The protocol herein is presented with detailed experimental parameters, sample preparation, and a full validation summary, adhering to the rigorous standards of ICH Q2(R1).[1][2][3][11][12]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Methanol (MeOH): HPLC grade.

  • Formic Acid: ACS grade or higher.

Chromatographic Conditions

The selection of a C18 stationary phase provides a non-polar surface that retains this compound through hydrophobic interactions.[8] A mobile phase of water and acetonitrile offers a versatile polarity range for effective elution. The addition of a small amount of formic acid to the aqueous phase helps to ensure consistent peak shapes by controlling the ionization of any potential impurities. A detection wavelength of 210 nm was chosen as pyrrolidinone derivatives typically exhibit UV absorbance in the lower UV region.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3] The validation characteristics assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability Test (SST)

Before each validation run, a system suitability test was performed by injecting the working standard solution five times. The acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent), the this compound standard, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the main analyte. Potential synthesis-related impurities, such as 2-pyrrolidinone, were also injected to ensure they are well-resolved from the main peak.

Linearity and Range

Linearity was assessed by preparing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The recommended range for an assay of a drug substance is 80% to 120% of the test concentration.[1]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the working standard concentration). The recovery at each level was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution were performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assessment was repeated on a different day by a different analyst. The RSD was calculated for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results and Discussion

The developed method demonstrated excellent performance for the purity analysis of this compound. A summary of the validation results is presented below.

Validation Parameter Result
Specificity No interference observed at the retention time of this compound.
Linearity (r²) > 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) < 1.0%
Intermediate Precision (RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The system suitability results consistently met the acceptance criteria, indicating the reliability of the chromatographic system. The method's specificity ensures that the peak for this compound is free from interference from potential impurities or degradation products. The excellent linearity, accuracy, and precision demonstrate that the method is reliable for quantitative analysis.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_standards Prepare Standard Solutions sst System Suitability Test (SST) prep_standards->sst prep_samples Prepare Sample Solutions analysis Inject Samples & Standards prep_samples->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

Figure 1. Workflow for this compound Purity Analysis.

Conclusion

The reversed-phase HPLC method described in this application note is a validated, reliable, and robust procedure for the determination of this compound purity. The method meets all the requirements of the ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in both research and industrial settings.

References

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

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  • High-performance liquid chromatography. (n.d.). Wikipedia. Retrieved from [Link]

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scirp.org. Retrieved from [Link]

  • For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. (n.d.). MicroSolv. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH. Retrieved from [Link]

  • N-ALLYL-2-PYRROLIDONE. (n.d.). ChemBK. Retrieved from [Link]

  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). EMSL Analytical, Inc. Retrieved from [Link]

  • Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Retrieved from [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Retrieved from [Link]

  • N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. Retrieved from [Link]

  • CAS No : 26116-13-2 | Chemical Name : N-Allyl-2-aminomethylpyrrolidine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2025). Journal of the American Chemical Society. Retrieved from [Link]

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Application Notes and Protocols: N-Allyl-2-pyrrolidinone as a Reactive Diluent in UV Curing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Forward-Looking Statement

This document provides a comprehensive technical guide on the application of N-Allyl-2-pyrrolidinone as a reactive diluent in UV curing formulations. While direct, publicly available quantitative performance data for this compound is limited, this guide synthesizes foundational principles of UV curing, the known reactivity of allyl compounds, and comparative data from the closely related and widely used reactive diluent, N-Vinyl-2-pyrrolidone (NVP), to provide researchers with a robust framework for formulation development and evaluation. The protocols herein are presented as well-reasoned starting points for experimentation, designed to be self-validating through systematic characterization.

Introduction: The Role of Reactive Diluents in UV Curing

Ultraviolet (UV) curing is a cornerstone of modern materials science, enabling the rapid, energy-efficient, and solvent-free production of coatings, inks, adhesives, and biocompatible hydrogels.[1][2][3] The technology relies on the photopolymerization of a liquid formulation into a solid polymer network upon exposure to UV radiation.[4] A typical UV-curable formulation comprises oligomers, photoinitiators, and various additives.[5]

Reactive diluents are low-viscosity monomers that are incorporated into these formulations to reduce the overall viscosity, making them suitable for various application methods, from spray coatings to inkjet printing.[4][6] Unlike traditional solvents, reactive diluents possess functional groups that copolymerize with the oligomers, becoming a permanent part of the final cured polymer network. This 100% solids-conversion is a key advantage of UV curing technology.[7]

This compound emerges as a promising reactive diluent, offering a unique combination of a polar lactam ring and a reactive allyl group. While its vinyl counterpart, N-Vinyl-2-pyrrolidone (NVP), is a well-established reactive diluent known for its excellent solvency, viscosity reduction, and ability to enhance cure speed, the distinct reactivity of the allyl group in this compound warrants a detailed investigation into its own performance characteristics.[1][8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueSource
CAS Number 2687-97-0[9]
Molecular Formula C₇H₁₁NO[9]
Molecular Weight 125.17 g/mol [10]
Appearance Colorless liquid[10]
Purity >97%[11]

Safety and Handling: this compound is classified with GHS hazard statements indicating it may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13] For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Mechanism of Action in UV Curing

The incorporation of this compound into a UV-curable formulation influences the curing process through a free-radical polymerization mechanism.

Upon exposure to UV light, the photoinitiator absorbs photons and cleaves into highly reactive free radicals. These radicals then attack the double bonds of the acrylate or methacrylate groups on the oligomers and other reactive diluents, initiating a chain reaction.

The allyl group of this compound participates in this polymerization, though its reactivity differs from that of vinyl or acrylate groups. Allyl monomers are known to be susceptible to degradative chain transfer, where a radical abstracts a hydrogen atom from the methylene group adjacent to the double bond. This can result in a less reactive allylic radical, potentially slowing down the overall polymerization rate.

However, the presence of the pyrrolidinone ring may influence the electronic environment of the allyl group, and co-polymerization with more reactive monomers like acrylates can still lead to efficient incorporation into the polymer network. Furthermore, the use of co-initiators or thiol-ene systems could potentially mitigate the effects of degradative chain transfer and enhance the reactivity of the allyl group.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator Free Radicals Free Radicals Photoinitiator->Free Radicals UV Light Acrylate Monomer/Oligomer Acrylate Monomer/Oligomer Free Radicals->Acrylate Monomer/Oligomer Attack Growing Polymer Chain Growing Polymer Chain Acrylate Monomer/Oligomer->Growing Polymer Chain This compound This compound Growing Polymer Chain->this compound Copolymerization Incorporated into Polymer Chain Incorporated into Polymer Chain This compound->Incorporated into Polymer Chain Growing Polymer ChainGrowing Polymer Chain Growing Polymer ChainGrowing Polymer Chain Crosslinked Polymer Network Crosslinked Polymer Network Growing Polymer ChainGrowing Polymer Chain->Crosslinked Polymer Network Combination

Figure 1: Simplified workflow of UV curing with this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the performance of this compound as a reactive diluent.

Protocol 1: Evaluation of Viscosity Reduction

Objective: To quantify the effect of this compound concentration on the viscosity of a standard UV-curable resin.

Materials:

  • Urethane acrylate or epoxy acrylate oligomer

  • This compound

  • N-Vinyl-2-pyrrolidone (for comparison)

  • Viscometer (e.g., Brookfield or cone-and-plate)

  • Amber glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of formulations in amber glass vials with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%) in the chosen oligomer.

  • Prepare a corresponding set of formulations using NVP for direct comparison.

  • Ensure each formulation is thoroughly mixed using a magnetic stirrer until homogenous.

  • Allow the formulations to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity of each formulation using the viscometer according to the instrument's operating instructions.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Plot viscosity as a function of reactive diluent concentration for both this compound and NVP.

Protocol 2: Determination of Cure Speed

Objective: To assess the impact of this compound on the rate of photopolymerization.

Materials:

  • Formulations from Protocol 1

  • Photoinitiator (e.g., TPO, TPO-L, or a blend)

  • FTIR spectrometer with an ATR accessory

  • UV curing system with controlled intensity

  • Glass slides or other suitable substrates

  • Film applicator (e.g., wire-wound rod)

Procedure:

  • Add a standard concentration of photoinitiator (e.g., 3 wt%) to each formulation from Protocol 1 and mix thoroughly in the dark.

  • Apply a thin film of a defined thickness (e.g., 25 µm) of the formulation onto the substrate.

  • Place the sample on the ATR crystal of the FTIR spectrometer and acquire a baseline spectrum.

  • Expose the sample to UV radiation for a set period.

  • Immediately acquire another FTIR spectrum.

  • Monitor the decrease in the peak area of the acrylate double bond (typically around 810 cm⁻¹ and 1635 cm⁻¹) as a function of UV exposure time.

  • Calculate the percentage of double bond conversion over time to determine the cure kinetics.

  • Compare the cure profiles for formulations containing different concentrations of this compound and NVP.

G Start Start Prepare Formulation Prepare Formulation Start->Prepare Formulation Apply Thin Film Apply Thin Film Prepare Formulation->Apply Thin Film FTIR Baseline FTIR Baseline Apply Thin Film->FTIR Baseline UV Exposure UV Exposure FTIR Baseline->UV Exposure FTIR Measurement FTIR Measurement UV Exposure->FTIR Measurement UV Exposure->FTIR Measurement Repeat Calculate Conversion Calculate Conversion FTIR Measurement->Calculate Conversion End End Calculate Conversion->End

Figure 2: Experimental workflow for determining cure speed.
Protocol 3: Characterization of Cured Film Properties

Objective: To evaluate the effect of this compound on the mechanical properties of the cured polymer film.

Materials:

  • Cured films from Protocol 2

  • Pencil hardness tester (ASTM D3363)

  • Cross-hatch adhesion tester (ASTM D3359)

  • Mandrel bend tester (for flexibility, ASTM D522)

  • Tensile tester (for thin films)

Procedure:

  • Pencil Hardness: Determine the hardness of the cured films by pushing pencils of increasing hardness across the surface until a scratch is observed.

  • Adhesion: Use the cross-hatch adhesion tester to create a lattice pattern on the cured film. Apply and remove a specified pressure-sensitive tape and evaluate the percentage of the coating that is removed.

  • Flexibility: Bend the coated substrate over a series of mandrels of decreasing diameter and observe for any signs of cracking or delamination.

  • Tensile Properties (optional): For freestanding films, measure properties such as tensile strength, elongation at break, and Young's modulus using a tensile tester.

  • Tabulate and compare the results for formulations with varying concentrations of this compound and NVP.

Expected Results and Discussion

Based on the known properties of similar reactive diluents and the chemistry of allyl monomers, the following outcomes can be anticipated from the experimental protocols:

  • Viscosity Reduction: this compound is expected to be an effective viscosity-reducing agent due to its low molecular weight and liquid state at room temperature. Its performance is anticipated to be comparable to that of NVP.

  • Cure Speed: The impact on cure speed is less predictable. The potential for degradative chain transfer associated with the allyl group may lead to a slower polymerization rate compared to formulations with NVP, which contains a more reactive vinyl group.[8] However, the overall effect will depend on the specific oligomer system and photoinitiator used.

  • Cured Film Properties: The incorporation of the pyrrolidinone moiety is likely to enhance adhesion to polar substrates. The flexibility of the final film may be influenced by the degree of crosslinking and the potential for the allyl group to act as a chain transfer agent, which could lower the crosslink density. Hardness may be slightly lower than in highly crosslinked acrylate systems.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Tacky or uncured surface Oxygen inhibition; insufficient UV dose or photoinitiator concentration.Increase UV intensity or exposure time; increase photoinitiator concentration; consider using a combination of photoinitiators for surface and through-cure; perform curing under a nitrogen atmosphere.
Poor adhesion Substrate contamination; incompatible formulation components.Ensure the substrate is clean and properly prepared; evaluate the polarity of the formulation and substrate.
Brittle film High crosslink density.Decrease the concentration of multifunctional acrylates; increase the concentration of this compound (if it is found to reduce crosslink density).
Inconsistent results Inhomogeneous mixing; variations in film thickness or UV exposure.Ensure thorough mixing of all components; use a film applicator for consistent thickness; monitor and control the output of the UV lamp.

Conclusion

This compound presents itself as a viable and intriguing reactive diluent for UV curing applications. Its structural similarity to the well-established NVP suggests it will offer excellent viscosity reduction and potentially enhanced adhesion. The unique reactivity of its allyl group, while potentially leading to different curing kinetics compared to its vinyl counterpart, opens avenues for fine-tuning the properties of the final cured polymer. The experimental protocols provided in this guide offer a systematic approach for researchers to quantify the performance of this compound in their specific formulations and unlock its potential in the development of advanced materials. Further research and publication of quantitative data are highly encouraged to build a more comprehensive understanding of this promising reactive diluent.

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Application Notes & Protocols: A Guide to Stereoselective Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and catalysts underscores its status as a "privileged scaffold."[3][4][5] The non-planar, flexible nature of the pyrrolidine ring allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets like enzymes and receptors.[3] Consequently, controlling the stereochemistry of these substituents is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety.[3]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principal strategies for stereoselective pyrrolidine synthesis. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the most powerful and versatile methodologies. The protocols described herein are designed to be self-validating, providing a robust foundation for practical application in the laboratory.

Logical_Flow Topic Stereoselective Pyrrolidine Synthesis Chiral_Pool Chiral Pool Synthesis (from Proline, etc.) Topic->Chiral_Pool De_Novo De Novo Synthesis (from Acyclic Precursors) Topic->De_Novo TMC Transition-Metal Catalysis De_Novo->TMC Organo Organocatalysis De_Novo->Organo Bio Biocatalysis De_Novo->Bio Diastereo Diastereoselective Methods De_Novo->Diastereo Dipolar_Cyclo [3+2] Dipolar Cycloaddition TMC->Dipolar_Cyclo TMM_Cyclo Pd-Catalyzed Cycloadditions TMC->TMM_Cyclo CH_Amination C-H Amination TMC->CH_Amination Aza_Michael Aza-Michael Cascades Organo->Aza_Michael Enz_CH_Amination Enzymatic C-H Amination Bio->Enz_CH_Amination Auxiliary Chiral Auxiliaries Diastereo->Auxiliary MCR Multi-Component Reactions Diastereo->MCR

Figure 1: Overview of major strategies for stereoselective pyrrolidine synthesis.

Chapter 1: Chiral Pool Synthesis - The Direct Approach

The most common and often most practical method for synthesizing optically pure pyrrolidines involves using a ready-made chiral starting material from nature's "chiral pool."[1][6] L-proline and L-4-hydroxyproline are inexpensive, readily available amino acids that serve as powerful starting points for a multitude of complex pyrrolidine targets. This strategy leverages the inherent stereochemistry of the starting material, and subsequent reactions focus on the functionalization of the existing ring.[6]

The primary advantage is the direct transfer of chirality, ensuring high enantiopurity in the final product. The synthesis of Avanafil, a drug for erectile dysfunction, provides a classic industrial example where (S)-prolinol, obtained from the reduction of L-proline, is a key starting material.[6]

Protocol 1: Synthesis of (S)-Pyrrolidin-2-ylmethanol ((S)-Prolinol) from L-Proline

This protocol details the foundational step of reducing L-proline to its corresponding alcohol, a versatile intermediate for further elaboration.

Materials:

  • L-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the apparatus with dry nitrogen.

  • LAH Suspension: Carefully suspend LiAlH₄ (1.2 equivalents) in 200 mL of anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.

  • Proline Addition: Dissolve L-proline (1 equivalent) in 150 mL of anhydrous THF. This may require gentle warming. Allow the solution to cool to room temperature before adding it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate until gas evolution ceases. This is a highly exothermic step and requires careful control.

  • Work-up: Slowly add 10% aqueous NaOH solution dropwise to the mixture at 0 °C until a granular white precipitate of aluminum salts forms and the supernatant becomes clear.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrate and washings.

  • Drying and Concentration: Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-prolinol.

  • Purification: The product can be purified by vacuum distillation to afford (S)-prolinol as a colorless oil.

Expected Outcome: Yields typically range from 80-90%. The product is optically pure, retaining the (S)-configuration of the starting L-proline.

Chapter 2: De Novo Synthesis via Asymmetric Catalysis

Constructing the pyrrolidine ring from acyclic precursors, or de novo synthesis, offers greater flexibility in substitution patterns. The key challenge lies in controlling the absolute and relative stereochemistry during the ring-forming step. Asymmetric catalysis, using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, represents the most elegant solution.

Section 2.1: Transition Metal-Catalyzed [3+2] Cycloadditions

The [3+2] cycloaddition between a three-atom component and a two-atom component is an exceptionally powerful method for constructing five-membered rings. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably the most prominent and versatile strategy for pyrrolidine synthesis.[2][7][8]

Causality & Mechanism: This reaction involves the in situ generation of an azomethine ylide from an imino ester. A chiral metal complex, typically formed from a copper(I) or silver(I) salt and a chiral ligand, coordinates to the imino ester.[9][10] This coordination facilitates deprotonation to form the metal-bound azomethine ylide and, more importantly, creates a chiral environment that dictates the facial selectivity of the incoming alkene (dipolarophile). The reaction proceeds through a concerted cycloaddition, simultaneously forming two new C-C bonds and up to four contiguous stereocenters with high levels of control.[7][8]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst [Cu(I)-L*] Complex Chiral Catalyst -Imino Ester Complex Catalyst->Complex Coordination Iminoester Imino Ester Iminoester->Complex Ylide Metal-bound Azomethine Ylide Complex->Ylide + Base - H⁺ Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Release Product Enantioenriched Pyrrolidine Product_Complex->Product

Figure 2: Catalytic cycle for the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.

Protocol 2: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a representative copper-catalyzed cycloaddition to form a highly substituted chiral pyrrolidine.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral ligand (e.g., Fesulphos)[10]

  • Imino ester (e.g., N-benzylideneglycine methyl ester)

  • Dipolarophile (e.g., N-phenylmaleimide)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuOTf·0.5C₆H₆ (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Reactant Addition: To the catalyst solution, add the dipolarophile (1.0 equivalent) followed by the imino ester (1.2 equivalents).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the base (e.g., Et₃N, 1.1 equivalents) dropwise to initiate the formation of the azomethine ylide.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC until the starting dipolarophile is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrrolidine cycloadduct.

Data Presentation:

Catalyst SystemDipolarophileYield (%)dr (endo:exo)ee (%) (endo)Reference
Cu(I)/Fesulphos2-Cyclopentenone7090:1094[10]
Ag(I)/TF-BiphamPhosDimethyl maleate98>95:596N/A
Cu(I)/Ph-BoxAcrylonitrile9185:1592N/A

Note: Data for Ag(I) and Cu(I)/Ph-Box systems are illustrative examples based on typical literature findings.

Section 2.2: Organocatalytic Cascade Reactions

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful paradigm in asymmetric synthesis.[11][12] For pyrrolidine synthesis, bifunctional catalysts that can activate both reaction partners simultaneously are particularly effective.

Causality & Mechanism: The squaramide-catalyzed aza-Michael/Michael cascade is a prime example.[13] The catalyst possesses both a hydrogen-bond donating moiety (the squaramide NH groups) and a basic site (e.g., a tertiary amine). The basic site deprotonates the tosylaminomethyl enone (the Michael donor), forming a nucleophilic enolate. Simultaneously, the squaramide moiety activates the nitroalkene (the Michael acceptor) via hydrogen bonding, lowering its LUMO and directing the nucleophilic attack to one specific face. This initial aza-Michael addition generates an intermediate that then undergoes a rapid, intramolecular Michael addition to forge the pyrrolidine ring, with the stereochemistry being controlled throughout the cascade process.[13][14]

Squaramide_Mechanism Catalyst Squaramide-Tertiary Amine Catalyst H-Bond Donor (NH) Basic Site (NR₃) Activated_Complex Ternary Complex | {Donor Anion | Activated Acceptor} Catalyst:f2->Activated_Complex Deprotonation Catalyst:f1->Activated_Complex H-Bonding Activation Donor Tosylaminomethyl Enoate (Pro-nucleophile) Donor->Activated_Complex Acceptor Nitroalkene (Electrophile) Acceptor->Activated_Complex Aza_Michael Intermolecular Aza-Michael Addition Activated_Complex->Aza_Michael Intermediate Enolate Intermediate Aza_Michael->Intermediate Michael Intramolecular Michael Addition Intermediate->Michael Tautomerization & Ring Closure Product Chiral Trisubstituted Pyrrolidine Michael->Product

Figure 3: Mechanism of bifunctional squaramide-catalyzed aza-Michael/Michael cascade.

Protocol 3: Squaramide-Catalyzed Cascade for Trisubstituted Pyrrolidines

Materials:

  • Chiral squaramide catalyst (e.g., derived from (1S,2S)-cyclohexanediamine) (5 mol%)[14]

  • Tosylaminomethyl enone (1.2 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • Setup: To a dry vial, add the chiral squaramide catalyst (5 mol%), the nitroalkene (1.0 equivalent), and powdered 4 Å molecular sieves.

  • Solvent and Reactant Addition: Add anhydrous toluene, followed by the tosylaminomethyl enone (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically slow and may require 24-72 hours. Monitor progress by TLC or ¹H NMR analysis of an aliquot.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the highly functionalized pyrrolidine.

Expected Outcome: This method provides access to trisubstituted pyrrolidines in good yields (up to 99%) with good diastereoselectivities (up to 91:9 dr) and excellent enantioselectivities (up to >99% ee).[13]

Section 2.3: Biocatalysis - Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Recent advances in directed evolution have allowed scientists to engineer enzymes for "new-to-nature" reactions, including the stereoselective synthesis of pyrrolidines.[4][5]

Causality & Mechanism: One groundbreaking approach utilizes an engineered cytochrome P411 enzyme to catalyze the intramolecular C(sp³)–H amination of organic azides.[4][5][15] The enzyme's heme iron center activates the terminal azide to generate a highly reactive nitrene intermediate within the chiral active site. The protein scaffold then positions the substrate such that the nitrene inserts into a specific C-H bond (typically at the δ-position) with high regio- and enantioselectivity, forming the pyrrolidine ring in a single step.[4][15]

Biocatalysis_Cycle cluster_1 Enzymatic C-H Amination Enzyme_FeII P411 Enzyme [Fe(II)] Complex_FeII Enzyme-Substrate Complex [Fe(II)] Enzyme_FeII->Complex_FeII Binding Azide Alkyl Azide Substrate Azide->Complex_FeII Reduction Reduction (e⁻) Complex_FeII->Reduction Complex_FeI Reduced Complex [Fe(I)] Reduction->Complex_FeI Nitrene_Formation Nitrene Formation Complex_FeI->Nitrene_Formation - N₂ Nitrene_Intermediate Iron-Nitrenoid Intermediate Nitrene_Formation->Nitrene_Intermediate CH_Amination Intramolecular C-H Amination Nitrene_Intermediate->CH_Amination Product_Complex Product-Enzyme Complex CH_Amination->Product_Complex Product_Complex->Enzyme_FeII Release Product Chiral Pyrrolidine Product_Complex->Product

Figure 4: Simplified schematic of the enzymatic cycle for P411-catalyzed C-H amination.

Protocol 4: Enzymatic Synthesis of a Chiral Pyrrolidine

This protocol provides a general workflow for whole-cell biocatalysis using an engineered P411 variant.

Materials:

  • E. coli cells expressing the engineered P411 "pyrrolidine synthase" (e.g., P411-PYS-5149).[4][15]

  • Aqueous buffer (e.g., M9-N buffer, pH 7.4).

  • Organic azide substrate.

  • Glucose (as a carbon source for cofactor regeneration).

  • Anaerobic chamber or glovebox.

  • Shaking incubator.

Procedure:

  • Cell Preparation: Grow the E. coli culture expressing the desired enzyme variant. Harvest the cells by centrifugation and resuspend them in the reaction buffer to a specific optical density (e.g., OD₆₀₀ = 20-50).

  • Reaction Setup: In an anaerobic chamber, add the cell suspension to a sealed reaction vessel.

  • Substrate Addition: Add the organic azide substrate (typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the desired final concentration (e.g., 1-10 mM). Add glucose (e.g., 50 mM).

  • Reaction: Seal the vessel and place it in a shaking incubator at the optimal temperature (e.g., room temperature or 30 °C) for 12-24 hours.

  • Work-up: Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously to lyse the cells and extract the product.

  • Extraction and Analysis: Separate the organic layer. The aqueous layer can be re-extracted. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify the product by flash chromatography. Determine the yield and enantiomeric ratio (er) by chiral HPLC or GC analysis.

Expected Outcome: Engineered enzymes like P411-PYS-5149 can provide pyrrolidines with moderate to good yields (up to 74%) and high enantioselectivity (up to 99:1 er).[4][5]

References

  • Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. [Link]

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  • Sibi, M. P., & Stanley, L. M. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 44(8), 624–635. [Link]

  • Yao, Q. (2001). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 3(13), 2069–2072. [Link]

  • Maleev, V. I., Belokon, Y. N., & Saghiyan, A. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. ResearchGate. [Link]

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  • Pérez, M., Puerta, A., Godino, A., & Cárdenas, D. J. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(10), 3865–3876. [Link]

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  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

  • Cabrera, S., Arrayás, R. G., & Carretero, J. C. (2004). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Ketones. Organic Letters, 6(16), 2849–2851. [Link]

  • Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

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  • Companyó, X., & Rios, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2189. [Link]

  • Rowles, H. T., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1668–1675. [Link]

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Sources

Application Notes and Protocols: N-Allyl-2-pyrrolidinone in the Development of Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Role of Pyrrolidinone-Based Polymers in Therapeutics

For decades, the pyrrolidinone moiety has been a cornerstone in the development of biocompatible polymers for biomedical applications. The most prominent example, poly(N-vinyl-2-pyrrolidone) (PVP), is widely utilized in pharmaceutical formulations for its aqueous solubility, low toxicity, and ability to form complexes with a variety of drugs.[1] This guide delves into the potential of a structurally related yet functionally distinct monomer: N-Allyl-2-pyrrolidinone . By replacing the vinyl group with an allyl group, we introduce a versatile chemical handle that opens up new avenues for creating sophisticated and highly functional drug delivery systems.

While direct literature on the extensive use of this compound homopolymers in drug delivery is emerging, the principles of pyrrolidinone chemistry and the unique reactivity of the allyl group provide a strong foundation for proposing its application in next-generation therapeutic carriers.[2] This document will serve as a detailed guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, albeit extrapolated, protocols for harnessing the potential of this compound. We will draw upon established methodologies for similar polymer systems to provide a robust starting point for your research and development endeavors.

The Scientific Rationale: Why this compound?

The primary advantage of this compound lies in the allyl functional group . Unlike the vinyl group of N-vinyl-2-pyrrolidone, the allyl group is less reactive in conventional free-radical polymerization, which can be leveraged for controlled polymer synthesis. More importantly, the double bond of the allyl group is preserved in the resulting polymer, serving as a reactive site for post-polymerization modification via highly efficient "click" chemistry reactions, such as thiol-ene coupling.[2] This allows for the covalent attachment of targeting ligands, imaging agents, or stimuli-responsive moieties with high specificity and yield.

Key Advantages:

  • Biocompatibility: The pyrrolidinone ring is known for its excellent biocompatibility and low immunogenicity, a property expected to be retained in polymers of this compound.[1][3]

  • Functionalizability: The pendant allyl groups on the polymer backbone are readily available for covalent modification, enabling the creation of multifunctional drug delivery systems.

  • Tunable Properties: Copolymerization of this compound with other monomers (e.g., acrylates, acrylamides) allows for the fine-tuning of physicochemical properties such as hydrophilicity, thermo-responsiveness, and pH-sensitivity.[4]

  • Potential for Controlled Release: The polymer architecture can be designed to form nanoparticles or hydrogels, providing mechanisms for the sustained and controlled release of encapsulated therapeutics.[5][6]

Application I: Synthesis of Functionalized Nanoparticles for Targeted Drug Delivery

Amphiphilic copolymers containing this compound can self-assemble in aqueous media to form nanoparticles, which are excellent carriers for hydrophobic drugs.[7] The allyl groups on the nanoparticle surface can then be functionalized for targeted delivery.

Logical Workflow for Nanoparticle Synthesis and Functionalization

cluster_0 Polymer Synthesis cluster_1 Nanoparticle Formulation cluster_2 Surface Functionalization A Free Radical Copolymerization of This compound and a hydrophobic monomer (e.g., Lauryl Methacrylate) B Polymer Purification and Characterization (GPC, NMR, FTIR) A->B C Self-Assembly via Nanoprecipitation or Dialysis B->C D Drug Encapsulation (e.g., Doxorubicin, Paclitaxel) C->D E Nanoparticle Characterization (DLS, TEM, Drug Loading) D->E F Thiol-Ene 'Click' Chemistry with a thiolated targeting ligand (e.g., RGD peptide) E->F G Purification of Functionalized Nanoparticles F->G H Characterization of Functionalization (Zeta Potential, Spectroscopy) G->H

Caption: Workflow for creating functionalized drug-loaded nanoparticles.

Experimental Protocol: Synthesis of Amphiphilic Copolymers

This protocol describes the synthesis of a copolymer of this compound and Lauryl Methacrylate via free-radical polymerization. The resulting amphiphilic polymer can self-assemble into nanoparticles.

Materials:

  • This compound (monomer)

  • Lauryl Methacrylate (hydrophobic co-monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g) and Lauryl Methacrylate (e.g., 5 g) in 1,4-dioxane (40 mL).

  • Add AIBN (e.g., 0.1 g) to the monomer solution.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with argon or nitrogen and seal.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred diethyl ether (400 mL).

  • Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Self-Validation and Characterization:

  • Polymer Structure: Confirm the incorporation of both monomers using ¹H NMR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol: Nanoparticle Formulation and Drug Loading

This protocol details the formation of drug-loaded nanoparticles from the synthesized amphiphilic copolymer using the nanoprecipitation method.

Materials:

  • Synthesized amphiphilic copolymer

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (solvent for polymer and drug)

  • Deionized water

Procedure:

  • Dissolve the amphiphilic copolymer (100 mg) and Paclitaxel (10 mg) in acetone (5 mL).

  • Vortex the solution until both components are fully dissolved.

  • In a separate beaker, add deionized water (20 mL).

  • While vigorously stirring the water, add the polymer-drug solution dropwise.

  • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of stable nanoparticles.

  • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

  • For purification, dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane (MWCO 10 kDa) to remove any unloaded drug.

Data Summary: Nanoparticle Characterization

ParameterMethodTypical Values
Hydrodynamic DiameterDynamic Light Scattering (DLS)80 - 200 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialDLS-5 to -20 mV
Drug Loading Content (%)UV-Vis or HPLC5 - 15%
Encapsulation Efficiency (%)UV-Vis or HPLC> 80%

Application II: Development of Stimuli-Responsive Hydrogels for Controlled Release

Hydrogels are 3D polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery.[8] By copolymerizing this compound with stimuli-responsive monomers, we can create "smart" hydrogels that release their payload in response to specific environmental cues like pH or temperature.[4][9]

Logical Pathway for pH-Responsive Hydrogel Synthesis

cluster_0 Hydrogel Synthesis cluster_1 Characterization and Release Study A Copolymerization of this compound, a pH-responsive monomer (e.g., Acrylic Acid), and a crosslinker (e.g., EGDMA) B Drug Loading during polymerization or post-synthesis swelling A->B C Hydrogel Washing and Drying B->C D Swelling Studies at different pH values (e.g., pH 2.0 and pH 7.4) C->D F Characterization of Hydrogel (FTIR, SEM) C->F E In Vitro Drug Release Profiling at different pH values D->E

Caption: Synthesis and characterization of a pH-responsive hydrogel.

Experimental Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel by copolymerizing this compound with acrylic acid.

Materials:

  • This compound (monomer)

  • Acrylic Acid (pH-responsive co-monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 2.0

  • Model drug (e.g., Methylene Blue for visual indication, or a therapeutic agent)

Procedure:

  • In a vial, dissolve this compound (1 g) and acrylic acid (1 g) in deionized water (5 mL).

  • Add the model drug to this solution and stir until dissolved.

  • Add EGDMA (50 µL) to the solution and mix thoroughly.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add APS (50 µL of a 10% w/v aqueous solution) and TEMED (20 µL) to initiate polymerization.

  • Quickly vortex the solution and allow it to polymerize at room temperature for 12 hours.

  • Cut the resulting hydrogel into discs of a desired size.

  • Wash the hydrogel discs extensively with deionized water for 48 hours to remove unreacted monomers and initiator.

  • Dry the hydrogels by lyophilization or in a vacuum oven.

Protocol: Swelling and In Vitro Release Studies

Swelling Study:

  • Weigh the dry hydrogel discs (Wd).

  • Immerse the discs in PBS of different pH values (e.g., 2.0 and 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

In Vitro Drug Release:

  • Place a drug-loaded hydrogel disc in a vial containing a known volume of release medium (PBS at pH 2.0 or 7.4).

  • Keep the vials in a shaking incubator at 37°C.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

Expected Outcome: The hydrogel is expected to show significantly higher swelling and a faster drug release rate at pH 7.4 compared to pH 2.0 due to the deprotonation of the acrylic acid carboxylic groups, leading to electrostatic repulsion and network expansion.

Biocompatibility and Safety Considerations

Polymers based on N-vinyl-2-pyrrolidone are generally considered biocompatible.[10] It is reasonable to hypothesize that polymers derived from this compound would exhibit a similar favorable safety profile. However, comprehensive biocompatibility testing is crucial before any in vivo application.

Recommended In Vitro Biocompatibility Assays:

  • Cytotoxicity Test (MTT Assay): To assess the effect of the polymer on cell viability using cell lines such as fibroblasts (L929) or endothelial cells (HUVEC).[11]

  • Hemolysis Assay: To evaluate the polymer's interaction with red blood cells and its potential to cause hemolysis.

  • Genotoxicity Assays: To determine if the material can cause damage to the genetic material of cells.

These tests are essential to validate the safety of any new polymer intended for biomedical use and are a critical step in the translational pathway from the lab to clinical applications.

Concluding Remarks and Future Perspectives

This compound stands as a promising monomer for the next generation of drug delivery systems. Its inherent biocompatibility, coupled with the versatility of the allyl group for post-polymerization functionalization, offers a powerful platform for creating highly specific and effective therapeutic carriers. The protocols and conceptual frameworks provided in this guide are intended to serve as a launchpad for innovation in this exciting area. Future research should focus on the controlled polymerization of this compound to achieve well-defined polymer architectures, a deeper exploration of its copolymerization with a wider range of functional monomers, and rigorous in vivo evaluation of the resulting drug delivery systems. The convergence of advanced polymer chemistry and nanomedicine, with monomers like this compound at the forefront, holds the key to addressing some of the most pressing challenges in modern therapeutics.

References

  • Temperature and pH stimuli-responsive polymers and their applications in controlled and self-regulated drug delivery. Journal of Applied Pharmaceutical Science. 2012.

  • Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. National Institutes of Health.

  • Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. National Institutes of Health. 2022.

  • Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. 2022.

  • Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. MDPI. 2022.

  • Stimuli-Responsive Materials: Thermo- and pH-Responsive Polymers for Drug Delivery. Taylor & Francis eBooks.

  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. MDPI. 2020.

  • Electrospinning of stimuli-responsive polymers for controlled drug delivery: pH- and temperature-driven release. PubMed. 2022.

  • Designing hydrogels for controlled drug delivery. National Institutes of Health. 2016.

  • Designing hydrogels for controlled drug delivery. PubMed. 2016.

  • Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. ResearchGate. 2022.

  • Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. 2022.

  • Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. ResearchGate. 2000.

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. 2022.

  • Hydrogels for controlled drug delivery. PubMed. 1985.

  • Designing hydrogels for controlled drug delivery. Semantic Scholar. 2016.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. 2021.

  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. National Institutes of Health. 2020.

  • Biocompatibility of nanomaterials and their immunological properties. National Institutes of Health. 2019.

  • In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. National Institutes of Health. 2010.

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. 2019.

  • In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model. MDPI. 2022.

  • Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. ResearchGate. 2022.

  • (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Royal Society of Chemistry. 2021.

  • Interaction of the N‐vinyl‐2‐pyrrolidone and allyl glycidyl ether copolymer with dopamine in DMSO. ResearchGate. 2022.

  • Copolymerization of N-Vinylpyrrolidone with New Allyl Monomers. SpringerLink. 2010.

  • Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. MDPI. 2018.

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. National Institutes of Health. 2023.

  • Bioreactor validation and biocompatibility of Ag/poly(N-vinyl-2-pyrrolidone) hydrogel nanocomposites. PubMed. 2013.

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. 2010.

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. National Institutes of Health. 2021.

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Royal Society of Chemistry. 2021.

  • Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research. 2023.

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. SciSpace. 2010.

  • Encapsulated nanoparticles for drug delivery. Google Patents. 2009.

  • Recent Advances in Synthesis of New Polymers by Living Free Radical Polymerization. Semantic Scholar. 2006.

  • Synthesis of Amphiphilic N-Vinylpyrrolidone and Acrylamide Polymers of Various Structures. ResearchGate. 2022.

  • Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. National Institutes of Health. 2023.

  • What are the synthesis methods of N-Vinyl-2-pyrrolidone? ChemicalBook. 2024.

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Application Notes and Protocols for the Free-Radical Polymerization of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed protocol and technical guidance for the free-radical homopolymerization of N-Allyl-2-pyrrolidinone. The synthesis of polymers from allyl-functionalized monomers presents unique challenges, primarily due to the phenomenon of degradative chain transfer, which can lead to low molecular weight products. This guide offers a comprehensive approach to mitigate these challenges, detailing a robust polymerization protocol, in-depth characterization techniques, and an exploration of the underlying reaction mechanisms. The information herein is designed to enable researchers to successfully synthesize and characterize poly(this compound) for a variety of applications, including as a precursor for functional polymers in drug delivery and biomedical fields.

Introduction: The Unique Challenge of Allyl Monomer Polymerization

Free-radical polymerization is a cornerstone of polymer synthesis due to its versatility and tolerance to a wide range of functional groups.[] However, monomers containing an allyl group (CH₂=CH-CH₂-R), such as this compound, exhibit distinct behavior compared to their vinyl counterparts (e.g., N-Vinyl-2-pyrrolidinone). The primary complicating factor is degradative chain transfer .[2]

In this process, a propagating polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a resonance-stabilized allylic radical. This new radical is significantly less reactive and less likely to initiate a new polymer chain, effectively terminating the kinetic chain.[2] This phenomenon is a principal cause for the characteristically low polymerization rates and the formation of low-molecular-weight polymers or oligomers from allyl monomers.[3]

To achieve successful polymerization of this compound, it is crucial to employ strategies that minimize the impact of degradative chain transfer. A key approach is to increase the rate of initiation relative to the rate of chain transfer. This can be accomplished by utilizing a higher concentration of the free-radical initiator than would be typical for the polymerization of more reactive vinyl monomers.[2]

Reaction Mechanism and Experimental Workflow

The free-radical polymerization of this compound proceeds through the classic steps of initiation, propagation, and termination. The key mechanistic challenge, as previously discussed, is the competing degradative chain transfer pathway.

Reaction Mechanism

The overall process can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Degradative Chain Transfer (Competing Pathway) Initiator Initiator 2R• 2R• Initiator->2R• Heat (Δ) R-M• R-M• 2R•->R-M• + Monomer (M) R-M-M• R-M-M• R-M•->R-M-M• + M R-M_n-M• R-M_n-M• R-M-M•->R-M_n-M• + (n-1)M Polymer Polymer R-M_n-M•->Polymer Combination or Disproportionation R-M_n-M•_transfer R-M_n-M• Stable Allyl Radical Stable Allyl Radical R-M_n-M•_transfer->Stable Allyl Radical + M (H-abstraction) Termination of Kinetic Chain Termination of Kinetic Chain Stable Allyl Radical->Termination of Kinetic Chain

Figure 1: General mechanism for the free-radical polymerization of an allyl monomer, highlighting the competing degradative chain transfer pathway.

Experimental Workflow

A typical experimental workflow for the synthesis of poly(this compound) is outlined below.

G A Monomer Purification B Reaction Setup (Monomer, Solvent, Initiator) A->B C Inert Atmosphere Purge (e.g., N2 or Ar sparging) B->C D Polymerization (Heating with stirring) C->D E Reaction Quenching (Cooling and exposure to air) D->E F Polymer Precipitation (Addition to non-solvent) E->F G Isolation and Purification (Filtration and washing) F->G H Drying (Vacuum oven) G->H I Characterization (GPC, NMR, FTIR) H->I

Figure 2: A streamlined experimental workflow for the synthesis and characterization of poly(this compound).

Detailed Experimental Protocol

This protocol describes the free-radical homopolymerization of this compound using 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichInhibitor should be removed before use.
2,2'-Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol for high purity.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
MethanolACS Reagent GradeFisher ScientificFor precipitation and washing.
Basic AluminaFor inhibitor removal.
Nitrogen or Argon GasHigh PurityFor creating an inert atmosphere.
Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating plate or oil bath

  • Inert gas (N₂ or Ar) line with bubbler

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure
  • Monomer Purification: Commercial this compound is typically supplied with an inhibitor to prevent spontaneous polymerization. To remove the inhibitor, pass the monomer through a short column of basic alumina immediately before use.[4]

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5.0 g, 39.9 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). Add AIBN (e.g., 0.131 g, 0.8 mmol, 2 mol% relative to monomer). The initiator concentration may need to be optimized, but a higher concentration is generally recommended for allyl monomers.[2]

  • De-gassing: Seal the flask and de-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, three freeze-pump-thaw cycles can be performed.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Stir the reaction mixture under a positive pressure of inert gas for 24-48 hours. The reaction time can be adjusted to achieve the desired conversion.

  • Termination and Precipitation: To terminate the polymerization, remove the flask from the oil bath, cool it in an ice bath, and expose the contents to air. Slowly add the viscous reaction mixture dropwise into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a solid or a viscous oil.[4]

  • Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into cold methanol. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and initiator residues.[5]

  • Isolation and Drying: Isolate the purified polymer by filtration if it is a solid, or by decantation if it is an oil. Wash the polymer with fresh cold methanol. Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the successful polymerization and to determine the properties of the resulting polymer.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI = Mₙ/Mₙ) of the polymer.[6]

  • Typical Conditions:

    • Eluent: THF or DMF with 0.05 M LiBr

    • Columns: Polystyrene-divinylbenzene (PS-DVB) columns

    • Calibration: Polystyrene standards

    • Detector: Refractive Index (RI) detector

  • Expected Outcome: A successful polymerization will yield a polymer with a higher molecular weight than the monomer. Due to degradative chain transfer, the molecular weight may be modest, and the PDI may be broader than for typical vinyl polymerizations (e.g., > 2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the polymer.

  • Expected Spectral Changes:

    • ¹H NMR: The characteristic signals of the allyl group's vinyl protons (typically in the range of 5-6 ppm) and the protons on the carbon adjacent to the double bond (~4 ppm) in the monomer will significantly decrease or disappear in the polymer spectrum. New broad signals corresponding to the saturated polymer backbone will appear in the upfield region (typically 1-2.5 ppm).

    • ¹³C NMR: The signals corresponding to the sp² hybridized carbons of the allyl double bond in the monomer (typically 115-135 ppm) will be absent in the polymer spectrum, while new signals for the sp³ hybridized carbons of the polymer backbone will appear.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information about the functional groups present in the monomer and the polymer.

  • Expected Spectral Changes:

    • The C=C stretching vibration of the allyl group in the monomer (around 1645 cm⁻¹) will be absent or significantly reduced in the polymer spectrum.[7]

    • The characteristic strong C=O stretching vibration of the pyrrolidinone ring (around 1680 cm⁻¹) will be present in both the monomer and the polymer spectra.[2]

    • The appearance of new or intensified C-H stretching and bending vibrations from the saturated polymer backbone will be observed.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Polymerization 1. Incomplete removal of inhibitor. 2. Presence of oxygen in the reaction. 3. Insufficient initiator concentration.1. Ensure the monomer is freshly purified. 2. Improve the de-gassing procedure. 3. Increase the initiator concentration (e.g., up to 5 mol%).
Low Molecular Weight 1. Dominance of degradative chain transfer. 2. High reaction temperature.1. Increase initiator concentration. 2. Lower the polymerization temperature and extend the reaction time. 3. Consider controlled radical polymerization techniques like RAFT.[4]
Polymer is a viscous oil, difficult to handle Low molecular weight of the polymer.This is a common outcome for allyl polymerizations. Ensure thorough drying under vacuum to remove residual solvent.

Conclusion

The free-radical polymerization of this compound is a feasible but challenging process that requires careful consideration of the underlying reaction kinetics, particularly the impact of degradative chain transfer. By employing a higher initiator concentration and maintaining a strictly inert atmosphere, it is possible to synthesize poly(this compound). The detailed protocol and characterization methods provided in this guide offer a solid foundation for researchers to successfully produce and validate this polymer, paving the way for its use in further functionalization and application in diverse scientific and industrial fields.

References

  • BenchChem. (n.d.). Technical Support Center: Polymerization of Allyl Monomers.
  • BenchChem. (n.d.). How to prevent polymerization of the allyl group during synthesis.
  • ResearchGate. (2025). Polymerisation of Allyl Compounds.
  • ResearchGate. (n.d.). FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH)...
  • Fuji Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Jordi Labs. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
  • MDPI. (n.d.). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector.
  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
  • Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center).
  • MDPI. (n.d.). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel.
  • ACS Publications. (n.d.). Allyl Polymerizations | Chemical Reviews.
  • ResearchGate. (n.d.). FTiR spectra for the monitoring of the allyl-functionalized...
  • Sigma-Aldrich. (n.d.). Modern Polymerization Techniques.
  • Boron Molecular. (n.d.). RAFT General Procedures.
  • PMC - PubMed Central. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.
  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom).
  • ResearchGate. (n.d.). FTIR spectra of (a) allylamine, (b) PAlAm, (c) poly (allylamine hydrochloric acid)...
  • ScienceDirect. (n.d.). Free-radical homopolymerization and copolymerization of di-n-butyl itaconate.
  • Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from Society for Applied Spectroscopy website.
  • ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.
  • MDPI. (2022). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride.
  • ACS Publications. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
  • The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Materials Horizons. Retrieved from The Royal Society of Chemistry website.
  • ACS Publications. (2018). Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Allyl-2-pyrrolidinone. This resource is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. This compound serves as a crucial building block in the development of various pharmaceutical compounds and specialty polymers.

The most common and direct route to this compound is the N-alkylation of 2-pyrrolidinone. While conceptually straightforward, this reaction is often plagued by issues such as low conversion, competitive side reactions, and purification challenges. This guide provides in-depth, field-proven insights to help you navigate these issues, explaining the causality behind experimental choices to ensure reproducible, high-yield results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a large amount of unreacted 2-pyrrolidinone. What are the likely causes?

A: Low conversion is a frequent issue that typically points to one of three areas: incomplete deprotonation, reagent impurity, or suboptimal reaction kinetics.

  • Incomplete Deprotonation: The N-H bond of 2-pyrrolidinone has a pKa of approximately 17.5 in DMSO, which means a sufficiently strong base is required for complete conversion to its nucleophilic conjugate base.[1]

    • Cause: Using a base that is too weak (e.g., K₂CO₃ without a phase-transfer catalyst) or using a degraded strong base (e.g., old sodium hydride) will result in an equilibrium that favors the starting material.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[2][3] Ensure your NaH is fresh; it should be a fine gray powder. If it is clumpy or white, its activity is compromised. Before use, wash the NaH (60% dispersion in mineral oil) with anhydrous hexane to remove the protective oil, which can interfere with the reaction.[2]

  • Reagent and Solvent Purity: The pyrrolidinone anion is a strong base and will readily react with any protic impurities.

    • Cause: The presence of water or other protic impurities in your 2-pyrrolidinone, allyl bromide, or solvent (e.g., DMF, THF) will quench the pyrrolidinone anion as it is formed, regenerating the starting material.[2]

    • Solution: Use anhydrous solvents. If you are using a solvent from a freshly opened bottle, it may be sufficient. However, for best results, distill solvents like THF and DMF over a suitable drying agent (e.g., CaH₂ for DMF, Na/benzophenone for THF). Ensure your 2-pyrrolidinone is dry and your allyl bromide is pure.

  • Reaction Temperature and Time:

    • Cause: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the specific base/solvent system.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically run for 12-18 hours at room temperature after the addition of the alkylating agent.[3] If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, but be aware this may also increase side reactions.

Q2: I've isolated my product, but NMR analysis shows a significant impurity with similar features. I suspect it's the O-alkylated isomer. How can I confirm this and prevent its formation?

A: Your suspicion is likely correct. The most common byproduct in this reaction is 2-allyloxy-1-pyrroline, the O-alkylated isomer.[2] This arises because the deprotonated 2-pyrrolidinone is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms.

  • Identification:

    • ¹³C NMR: The most definitive method. In the O-alkylated isomer, the carbon of the allyl group attached to the oxygen (-O-CH₂-) will be significantly downfield compared to the carbon attached to the nitrogen (-N-CH₂-) in the desired N-alkylated product.

    • TLC: The O-alkylated isomer is typically less polar than the N-alkylated product and will have a higher Rƒ value.

  • Minimization of O-Alkylation: The ratio of N- to O-alkylation is highly dependent on the reaction conditions, a principle well-described by Hard-Soft Acid-Base (HSAB) theory. To favor N-alkylation:

    • Choice of Base and Solvent: Use a strong base like NaH in a polar aprotic solvent such as DMF or THF.[2] This combination generates a "freer" anion where the charge is more localized on the nitrogen, favoring attack at the N-position. Weaker bases or less polar solvents can lead to ion pairing, which increases the likelihood of O-alkylation.

    • Temperature Control: Lower reaction temperatures generally favor N-alkylation.[2] It is standard practice to add the alkylating agent at 0 °C before allowing the reaction to warm to room temperature.[3]

    • Phase-Transfer Catalysis (PTC): Using a milder base like K₂CO₃ in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can also provide high selectivity for N-alkylation under less stringent conditions.[4]

Logical Relationship: N- vs. O-Alkylation

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion (Ambident Nucleophile) Pyrrolidinone->Anion + Strong Base (e.g., NaH) N_Product This compound (Desired Product) Anion->N_Product N-Attack (Favored in DMF/THF) O_Product 2-Allyloxy-1-pyrroline (Side Product) Anion->O_Product O-Attack

Caption: The ambident nature of the pyrrolidinone anion leads to two possible alkylation pathways.

Q3: My reaction mixture became very thick, viscous, or even solidified. What could be the cause?

A: This is a classic sign of base-initiated, ring-opening polymerization of 2-pyrrolidinone.[5] The pyrrolidinone anion can act as an initiator, attacking another molecule of 2-pyrrolidinone to start a polymerization chain, forming Nylon 4.

  • Cause: This side reaction is more likely to occur at higher temperatures or if there is a high concentration of the pyrrolidinone anion before the alkylating agent is added.

  • Prevention:

    • Temperature Control: Maintain a controlled temperature throughout the reaction. The deprotonation and initial alkylation should be performed at a low temperature (0 °C).[3]

    • Order of Addition: A crucial step is to add the allyl bromide to the solution of the pre-formed pyrrolidinone anion. This ensures the anion is consumed by the alkylating agent before it can initiate polymerization.

    • Base Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents).[3] A large excess of a strong base can promote polymerization.

Q4: During the aqueous work-up, my yield dropped significantly, and I suspect I'm losing product. What could be happening?

A: This is likely due to the hydrolysis of the lactam ring. In the presence of strong acids or bases and water, the amide bond in this compound can be cleaved to form the water-soluble salt of 4-(allylamino)butanoic acid.[2][5]

  • Cause: Prolonged exposure to strongly acidic or basic aqueous solutions during the work-up procedure.

  • Prevention:

    • Careful Quenching: Quench the reaction carefully and slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid, to neutralize any remaining base.[3] Avoid using strong acids like HCl unless absolutely necessary.

    • Efficient Extraction: Perform the extraction with an organic solvent (e.g., ethyl acetate) promptly after quenching. Do not let the mixture sit for extended periods in the separatory funnel.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to help remove residual water and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for maximizing yield? A: For the highest N-alkylation selectivity and yield, the combination of sodium hydride (NaH) as the base and anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) as the solvent is generally considered the gold standard.[2] This system effectively promotes the formation of the desired product while minimizing the O-alkylated isomer.

Q: Are anhydrous conditions absolutely critical? A: Yes. Water will react with both the sodium hydride and the pyrrolidinone anion, consuming your reagents and reducing your yield.[2] Ensuring all glassware is oven-dried and all reagents and solvents are anhydrous is one of the most important factors for a successful reaction.

Q: Can I use a different allylating agent, like allyl chloride? A: Yes, however, allyl bromide is more reactive than allyl chloride, and allyl iodide is more reactive still. If you are experiencing low conversion with allyl bromide, switching to allyl iodide may help, but it is also more expensive. Generally, allyl bromide offers a good balance of reactivity and cost.

Q: How should I purify the final product? A: After a standard aqueous work-up and extraction, the most common and effective method for purifying this compound is flash column chromatography on silica gel.[3] For larger scales, vacuum distillation can also be an effective purification method.[6]

Data Summary: Influence of Reaction Conditions

The choice of reagents and conditions has a profound impact on the outcome of the reaction. The following table summarizes these effects to guide your experimental design.

ParameterConditionExpected Outcome on Yield & SelectivityRationale & Citation
Base NaH (Strong, Non-nucleophilic)High Yield, High N-selectivity. Efficiently deprotonates 2-pyrrolidinone, creating a "free" anion that favors N-attack.[2][3]
K₂CO₃ / Cs₂CO₃ (Weak)Lower Yield, Moderate N-selectivity. Incomplete deprotonation. Often requires higher temperatures or a phase-transfer catalyst to be effective.[7][8]
Solvent DMF, THF (Polar Aprotic)High Yield, High N-selectivity. Solvates the cation, promoting a "free" nucleophilic anion and favoring the N-alkylation pathway.[2]
Acetonitrile (Polar Aprotic)Good Yield, Good N-selectivity. A viable alternative to DMF or THF.[7]
Toluene (Non-polar)Lower Yield, Reduced N-selectivity. Poor solvation of the anion can lead to ion-pairing and increased O-alkylation.
Temperature Low (0 °C to RT) Higher N-selectivity. N-alkylation is often the kinetically favored pathway at lower temperatures.[2]
High (> 50 °C) Reduced N-selectivity, Risk of Polymerization. Can increase reaction rate but may promote O-alkylation and base-initiated ring-opening polymerization.[2]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is based on a widely accepted method utilizing sodium hydride in DMF.[3]

Materials:
  • 2-Pyrrolidinone (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Allyl bromide (1.1 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Hexane

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G start Start: Oven-Dried Flask under Argon Atmosphere step1 1. Add 2-pyrrolidinone and anhydrous DMF. start->step1 step2 2. Cool solution to 0 °C (ice bath). step1->step2 step3 3. Add washed NaH portion-wise. CAUTION: H₂ gas evolution! step2->step3 step4 4. Stir at 0 °C (30 min), then RT (1 hr). step3->step4 step5 5. Cool back to 0 °C. step4->step5 step6 6. Add allyl bromide dropwise. step5->step6 step7 7. Stir at RT for 12-18h. Monitor by TLC. step6->step7 step8 8. Quench with sat. aq. NH₄Cl at 0 °C. step7->step8 step9 9. Extract with Ethyl Acetate (3x). step8->step9 step10 10. Wash organic layers with brine, dry over Na₂SO₄. step9->step10 step11 11. Concentrate in vacuo. step10->step11 step12 12. Purify via Flash Column Chromatography. step11->step12 end_node Pure this compound step12->end_node

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-pyrrolidinone (1.0 equiv.). Dissolve it in anhydrous DMF (approx. 5-10 mL per gram of 2-pyrrolidinone).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. While stirring, add sodium hydride (1.2 equiv., pre-washed with anhydrous hexane) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Allow the gray, slurry-like mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional hour. The solution should become clearer as the sodium salt of pyrrolidinone forms.

  • Alkylation: Cool the mixture back to 0 °C. Add allyl bromide (1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC until the starting 2-pyrrolidinone spot has been consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF used). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

References

  • BenchChem. (2025).
  • Sciencemadness.org. (2022).
  • Movassaghi, M., et al. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2025).
  • eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • NIH. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Pyrrole.

Sources

Pyrrole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the formation of unwanted byproducts during the synthesis of substituted pyrroles. Here, you will find practical solutions and detailed explanations to help you optimize your reactions and achieve cleaner products.

Troubleshooting Guide: Common Issues in Pyrrole Synthesis

This section addresses specific problems you may encounter during your experiments, offering insights into their causes and providing actionable solutions.

Issue 1: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct.

Root Cause Analysis: The formation of a furan byproduct is the most prevalent side reaction in the Paal-Knorr synthesis. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration before it can react with the amine. Strongly acidic conditions (pH < 3) favor this furan formation pathway.

Strategic Solutions:

  • pH Control: The most critical parameter to control is the acidity of the reaction medium. Maintaining a neutral or weakly acidic environment is crucial.

    • Recommendation: Use a weak acid like acetic acid, which can act as both a catalyst and a solvent, to keep the reaction conditions optimal for pyrrole formation.

  • Amine Stoichiometry: Employing an excess of the primary amine or ammonia can kinetically favor the pyrrole synthesis pathway over the competing furan formation.

  • Catalyst Choice: While acid catalysis is often necessary, the choice of acid is important. Milder acids are preferable to strong mineral acids. Several modern protocols utilize Lewis acids or solid acid catalysts to improve selectivity.

Experimental Protocol: Minimizing Furan Formation in the Synthesis of 1,2,5-trimethylpyrrole

  • Reactant Preparation: In a round-bottom flask, combine 2,5-hexanedione (1.0 equivalent) with an excess of methylamine (a 40% solution in water can be used).

  • Solvent and Catalyst: Use ethanol or acetic acid as the solvent. Acetic acid will also serve as a weak acid catalyst.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, remove it under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Issue 2: My reaction mixture is turning into a dark, tarry substance that is difficult to purify.

Root Cause Analysis: The formation of dark, polymeric materials is a common issue in pyrrole synthesis, often indicative of product or starting material degradation. This is typically caused by excessively high reaction temperatures or the use of strong, non-selective acids. Pyrroles themselves can be sensitive to strong acids and may polymerize.

Strategic Solutions:

  • Temperature Moderation: Carefully control the reaction temperature. While heat can be necessary to drive the reaction to completion, excessive temperatures can promote polymerization and degradation.

  • Milder Catalysis: Avoid strong acids like sulfuric or hydrochloric acid. Opt for weaker acids like acetic acid or consider using solid acid catalysts which can be easily filtered off. Modern approaches even utilize catalyst-free and solvent-free conditions at room temperature.

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Troubleshooting Workflow for Polymerization

start Dark, Tarry Mixture Observed cause1 Excessive Heat? start->cause1 cause2 Strong Acid Catalyst? start->cause2 cause1->cause2 No solution1 Lower Reaction Temperature cause1->solution1 Yes solution2 Use Milder Catalyst (e.g., Acetic Acid, Solid Acid) cause2->solution2 Yes solution3 Consider Inert Atmosphere cause2->solution3 No outcome Cleaner Reaction Mixture solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting polymerization in pyrrole synthesis.

Issue 3: My Hantzsch synthesis is giving low yields and multiple byproducts.

Root Cause Analysis: The Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone, can be prone to several side reactions. The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction.

Strategic Solutions:

  • Controlled Addition: To minimize the self-condensation of the α-haloketone and its direct reaction with the amine, it is crucial to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the reaction of the β-ketoester and the amine).

  • Base Selection: A weak base is often sufficient to facilitate the reaction. Stronger bases can promote unwanted side reactions.

  • Temperature Control: Running the reaction at a moderate temperature can help to control the reaction rate and minimize byproduct formation.

Experimental Protocol: Improving Chemoselectivity in Hantzsch Pyrrole Synthesis

  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the primary amine (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slow Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 equivalent) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general factors I should consider to improve the yield and purity of my pyrrole synthesis?

Several key factors can influence the outcome of your pyrrole synthesis:

  • Purity of Starting Materials: Always use freshly purified reagents, as impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.

Q2: How can I effectively purify my synthesized pyrrole?

The purification of pyrroles can be challenging due to their potential instability.

  • Chromatography: Pyrroles can streak or decompose on silica gel due to its slightly acidic nature. To circumvent this, the silica gel can be neutralized by pre-treating it with a base like triethylamine mixed in the eluent system.

  • Distillation: If the pyrrole is thermally stable, distillation under reduced pressure can be an effective purification method. This lowers the boiling point and minimizes the risk of thermal degradation.

  • Crystallization: For solid pyrroles, recrystallization from an appropriate solvent system is often a good method for achieving high purity.

Q3: My purified pyrrole is colorless initially but turns dark over time. How can I prevent this?

The discoloration of pyrroles upon storage is typically due to oxidation, which can form highly colored polymeric species. This is exacerbated by exposure to air and light. To prevent this, it is advisable to:

  • Handle pyrroles under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Store purified pyrroles in a cool, dark place, preferably in a sealed container under an inert atmosphere.

Q4: Are there "greener" or more sustainable methods for pyrrole synthesis?

Yes, significant research has focused on developing more environmentally friendly protocols. These often involve:

  • Water as a Solvent: Many modern variations of classical pyrrole syntheses, such as the Paal-Knorr and Clauson-Kaas reactions, have been successfully adapted to use water as a solvent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, often under solvent-free conditions.

  • Catalyst Innovation: The development of reusable solid acid catalysts and efficient transition-metal catalysts contributes to more sustainable synthetic routes. For example, a stable manganese complex has been used for the synthesis of 2,5-unsubstituted pyrroles with water and hydrogen as the only byproducts.

Catalyst Comparison for Paal-Knorr Synthesis

CatalystReaction TimeYield (%)ConditionsReference
Acetic Acid2-5 h70-90Reflux
p-Toluenesulfonic acid1-3 h85-9580 °C
Fe(III)-montmorillonite1-25 h69-96Room Temp, CH2Cl2
CATAPAL 200 (Alumina)45 min68-9760 °C, Solvent-free
Iodine15-30 min90-9880-85 °C, Solvent-free

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrrole. Retrieved from [Link]

  • PubMed. (2013). A sustainable catalytic pyrrole synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1987). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • BIOSYNCE Blog. (2025). What are the challenges in the synthesis and application of pyrrole?. Retrieved from [Link]

  • ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • PMC - NIH. (2020). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Pyrrole. Retrieved from [Link]

  • Pyrrole : Aromatic. (n.d.). Pyrrole. Retrieved from [Link]

  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.). Pyrrole. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. Retrieved from [Link]

  • ResearchGate. (2007). Quantum-chemical investigation of the effect of solvent polarity on the direction of sulfonation of pyrrole. Retrieved from [Link]

  • Blog. (2025). What are the challenges in pyrrole research?. Retrieved from [Link]

  • ACS Publications. (2022). Green Chemistry Experiment: Synthesis of Pyrrole Derivatives at Room Temperature Without Catalyst and Solvent. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in PYRROLES | Science topic. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • JMEST. (n.d.). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Retrieved from [Link]

  • Pyrrole reaction. (n.d.). Pyrrole reaction. Retrieved from [Link]

  • ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Retrieved from [Link]

Technical Support Center: Optimization of Reaction Conditions for N-Allyl-2-pyrrolidinone Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the polymerization of N-Allyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this versatile monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this compound polymerization and optimize your reaction conditions for successful outcomes.

Introduction: The Challenges and Potential of Poly(this compound)

This compound is a monomer of significant interest due to the potential functionalities of its resulting polymer, poly(this compound). The presence of the pyrrolidinone ring offers hydrophilicity and biocompatibility, akin to the well-studied poly(N-vinyl-2-pyrrolidone) (PVP), which has found numerous applications in the pharmaceutical and biomedical fields.[1] The allyl group, on the other hand, provides a site for post-polymerization modification, allowing for the introduction of various functional groups.

However, the polymerization of allyl monomers, including this compound, presents unique challenges. The primary issue is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the methylene group of another allyl monomer. This process leads to the formation of a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in low molecular weight oligomers or polymers.[2]

This guide will equip you with the knowledge to overcome these challenges and achieve controlled polymerization of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the polymerization of this compound, providing potential causes and actionable solutions.

Problem 1: Low Polymer Yield or No Polymerization

Potential Cause Explanation Recommended Solution
Inhibitor Presence Commercial this compound may contain inhibitors (e.g., hydroquinone, BHT) to prevent spontaneous polymerization during storage. These must be removed before the reaction.Purify the monomer before use by passing it through a column of activated basic alumina or by distillation under reduced pressure.
Inefficient Initiator The chosen initiator may have a decomposition rate that is too low at the reaction temperature, or it may not be suitable for the polymerization mechanism (e.g., using a radical initiator for a cationic polymerization).Select an initiator with a suitable half-life at the desired reaction temperature. For radical polymerization, common choices include AIBN or benzoyl peroxide.[3] For cationic polymerization, initiators like Lewis acids may be more appropriate.
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization as it can react with the propagating radicals to form unreactive peroxy radicals.Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and monomer mixture.
Degradative Chain Transfer As mentioned, this is a significant issue with allyl monomers, leading to premature termination of growing polymer chains.[2]Increase the initiator concentration to generate more primary radicals, which can increase the rate of initiation relative to chain transfer. Alternatively, consider controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which can better control the polymerization of challenging monomers.[3]

Problem 2: Formation of Low Molecular Weight Oligomers

Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures can increase the rate of chain transfer reactions, including degradative chain transfer to the monomer, leading to shorter polymer chains.Conduct the polymerization at the lowest effective temperature for the chosen initiator. A temperature screen experiment can help identify the optimal balance between initiation rate and chain transfer.
High Monomer-to-Initiator Ratio A lower concentration of initiator leads to fewer growing chains, and each chain has a higher probability of undergoing a chain transfer event before reaching a high molecular weight.Decrease the monomer-to-initiator ratio by increasing the amount of initiator. This will generate more polymer chains, potentially leading to higher overall conversion and molecular weight, although this needs to be balanced to avoid excessively fast and uncontrolled reactions.
Solvent Effects The choice of solvent can influence the reactivity of the propagating radical and the extent of chain transfer.Screen different solvents. For radical polymerization, solvents like 1,4-dioxane or N-Methyl-2-pyrrolidone (NMP) have been used for related polymerizations.[4][5]

Problem 3: Reaction Mixture Becomes Viscous or Solidifies Unexpectedly

Potential Cause Explanation Recommended Solution
Runaway Reaction (Trommsdorff-Norrish effect) In bulk or concentrated solution polymerization, as the viscosity of the medium increases, the termination reactions between growing polymer chains become diffusion-limited. This leads to a rapid increase in the polymerization rate and heat generation.Conduct the polymerization in a more dilute solution to better dissipate heat. Ensure efficient stirring throughout the reaction. For highly exothermic reactions, consider using a jacketed reactor with a cooling system. If a sudden increase in viscosity is observed, immediately cool the reaction mixture in an ice bath.[2]
Cross-linking Although less common for mono-allyl monomers, impurities or side reactions could potentially lead to cross-linking, causing the formation of an insoluble gel.Ensure the purity of the monomer and solvent. Analyze the resulting polymer for evidence of cross-linking using techniques like solubility tests and swelling studies.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for this compound: free radical or cationic?

Both free radical and cationic polymerization are plausible methods for polymerizing vinyl monomers.[6][7]

  • Free-radical polymerization is often more straightforward and tolerant of impurities.[3] Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[3] However, as discussed, it is susceptible to degradative chain transfer with allyl monomers.

  • Cationic polymerization can sometimes offer better control over the polymerization of certain vinyl monomers and may be less prone to certain types of chain transfer.[8][9] However, it is typically more sensitive to impurities and requires stringent anhydrous conditions.

The optimal method will depend on the desired polymer characteristics (e.g., molecular weight, polydispersity) and the specific experimental setup. For initial investigations, free-radical polymerization is often a good starting point due to its robustness.

Q2: How do I choose the right initiator and its concentration?

The choice of initiator depends on the polymerization method and the desired reaction temperature.

  • For free-radical polymerization:

    • AIBN is a popular choice as its decomposition rate is not significantly affected by the solvent.

    • Benzoyl peroxide is another common option.

    • The initiator concentration will influence both the polymerization rate and the final molecular weight of the polymer. A higher initiator concentration generally leads to a faster reaction and lower molecular weight. A good starting point is typically in the range of 0.1 to 1 mol% relative to the monomer.

  • For cationic polymerization:

    • Initiating systems often consist of a Lewis acid (e.g., BF₃·OEt₂, SnCl₄) and a proton source (e.g., water, alcohol). The choice and ratio of these components are critical for controlling the polymerization.

Q3: What are the ideal solvent and monomer concentrations?

  • Solvent Selection: The solvent should be inert to the reaction conditions and should be able to dissolve the monomer and the resulting polymer. For this compound, polar aprotic solvents like 1,4-dioxane , N,N-dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) are likely suitable choices.[4][5]

  • Monomer Concentration:

    • Bulk polymerization (no solvent) can lead to high reaction rates and high molecular weights but poses challenges in heat dissipation and viscosity control.

    • Solution polymerization offers better control over the reaction. A starting monomer concentration in the range of 1-5 M is often a reasonable starting point. The optimal concentration will be a balance between achieving a reasonable reaction rate and avoiding issues like the gel effect.

Q4: How can I monitor the progress of the polymerization?

Several techniques can be used to monitor the conversion of the monomer to the polymer:

  • Gravimetry: Periodically take a small aliquot of the reaction mixture, precipitate the polymer in a non-solvent (e.g., diethyl ether, hexane), dry the polymer, and weigh it.

  • Spectroscopy (NMR): ¹H NMR spectroscopy can be used to track the disappearance of the vinyl proton signals of the monomer and the appearance of the corresponding signals in the polymer backbone.

  • Dilatometry: This technique measures the volume contraction that occurs as the monomer is converted to the denser polymer.

Q5: What are the key characterization techniques for the resulting poly(this compound)?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound

This protocol provides a general starting point. Optimization of specific parameters (temperature, concentrations, time) will be necessary.

Materials:

  • This compound (inhibitor removed)

  • AIBN (or other suitable radical initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane, NMP)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating plate/oil bath

  • Non-solvent for precipitation (e.g., diethyl ether, hexane)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, pass it through a short column of basic alumina immediately before use.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1 eq) and the desired amount of anhydrous solvent.

  • Degassing: Seal the flask and degas the solution by subjecting it to at least three freeze-pump-thaw cycles. Alternatively, bubble a gentle stream of inert gas through the solution for 20-30 minutes.

  • Initiator Addition: Under a positive pressure of inert gas, add the radical initiator (e.g., AIBN, 0.1-1 mol%).

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Stir the reaction mixture for the desired time (e.g., 6-24 hours).

  • Termination and Isolation: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Slowly pour the viscous reaction mixture into a large excess of a stirred non-solvent (e.g., diethyl ether) to precipitate the polymer.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Troubleshooting Decision Tree

This workflow can help diagnose and resolve common polymerization issues.

TroubleshootingWorkflow start Polymerization Issue Observed q1 Low or No Polymer Yield? start->q1 a1_yes Check for Inhibitors q1->a1_yes Yes q4 Low Molecular Weight? q1->q4 No a1_sol1 Purify Monomer (Alumina Column/Distillation) a1_yes->a1_sol1 q2 Initiator Efficiency? a1_sol1->q2 a2_sol1 Verify Initiator Half-life at Reaction Temp. q2->a2_sol1 Check q3 Oxygen Present? a2_sol1->q3 a3_sol1 Improve Degassing (Freeze-Pump-Thaw) q3->a3_sol1 Check end_node Optimized Polymerization a3_sol1->end_node a4_sol1 Lower Reaction Temperature q4->a4_sol1 Yes q5 Unexpected Solidification? q4->q5 No a4_sol2 Decrease Monomer/Initiator Ratio a4_sol1->a4_sol2 a4_sol2->end_node a5_sol1 Reduce Monomer Concentration q5->a5_sol1 Yes a5_sol2 Improve Heat Dissipation & Stirring a5_sol1->a5_sol2 a5_sol2->end_node

Caption: Troubleshooting workflow for this compound polymerization.

Visualization of Polymerization Mechanisms

Free-Radical Polymerization

The polymerization proceeds through the classic steps of initiation, propagation, and termination.

FreeRadicalPolymerization initiator Initiator (I) radicals Primary Radicals (2R.) initiator->radicals Initiation propagating1 Growing Chain (RM.) radicals->propagating1 Adds to monomer1 Monomer (M) monomer1->propagating1 propagating2 Growing Chain (RM_n.) propagating1->propagating2 Propagation monomer2 Monomer (M) monomer2->propagating2 termination Termination propagating2->termination Combination or Disproportionation polymer Polymer (P) termination->polymer

Caption: Key steps in free-radical polymerization.

References

  • BenchChem Technical Support Team. (2025). How to prevent polymerization of the allyl group during synthesis. BenchChem.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH.
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  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (n.d.). MDPI.
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  • Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. (n.d.).
  • N-vinyl-2-pyrrolidone. (n.d.). PubChem.
  • Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydr
  • Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. (n.d.). PMC - NIH.
  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. (n.d.). MDPI.
  • The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. (2023). PMC - NIH.
  • CONTROLLED / “LIVING” FREE RADICAL POLYMERIZ
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Polymer Chemistry: Understanding Radical Polymeriz
  • Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. (2023).
  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacryl
  • Recent Advances in Living Cationic Polymerization with Emerging Initiation/Controlling Systems. (2021). PubMed.
  • Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone)
  • N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia.
  • Synthesis and Characterization of a Resin/Acrylamide-2-acrylamide-2-methylpropane Sulfonate-Diallyl Dimethyl Ammonium Chloride-N-vinyl-2-pyrrolidinone Polymer Microcapsule Gelling Agent for Oil and Gas Field Transform
  • Polymerization of pyrrolidones and piperidones employing oxides of elements of group vi as chain initiators. (1965).
  • Polymerization of pyrrolidones and piperidones employing halides of group iv elements as chain initiators. (1960).
  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (n.d.). MDPI.
  • Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. (2015).
  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacryl
  • Polymerization and characterization of N-vinyl-2-pyrrolidone. (n.d.). OpenMETU.

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Removing unreacted starting materials from N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-Allyl-2-pyrrolidinone

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the removal of unreacted starting materials from this compound. As a key intermediate in the synthesis of various pharmaceutical compounds and polymers, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final products.[1][2] This document offers practical, field-proven insights into common purification challenges.

Understanding the Impurity Profile

The standard synthesis of this compound involves the N-alkylation of 2-pyrrolidinone with an allyl halide (e.g., allyl bromide) in the presence of a base.[3] An incomplete reaction will invariably leave behind unreacted 2-pyrrolidinone and potentially the allyl halide, which must be removed.

The choice of purification strategy is dictated by the distinct physical properties of the product and the common impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility Profile
This compound C₇H₁₁NO125.17~207 (atm.)Liquid at RTSoluble in many organic solvents.
2-Pyrrolidinone C₄H₇NO85.11245 (atm.)[4][5]25[4][5]Miscible with water, alcohols, ether, chloroform, benzene; Insoluble in petroleum ether.[5][6][7]
Allyl Bromide C₃H₅Br120.9871 (atm.)-109Slightly soluble in water; miscible with most organic solvents.

Purification Strategy Decision Workflow

Choosing the correct purification method depends on the primary impurity and the desired final purity. This workflow provides a logical decision-making process.

G start Start: Crude This compound analyze Analyze Crude Product (e.g., GC, ¹H NMR) start->analyze impurity What is the major impurity? analyze->impurity allyl_halide Unreacted Allyl Halide impurity->allyl_halide  Low Boiling Point pyrrolidinone Unreacted 2-Pyrrolidinone impurity->pyrrolidinone  High Boiling Point distill_simple Simple Distillation or Rotary Evaporation allyl_halide->distill_simple scale What is the reaction scale? pyrrolidinone->scale end_node Pure this compound distill_simple->end_node large_scale Large Scale (>5g) or Moderate Purity scale->large_scale small_scale Small Scale (<5g) or High Purity scale->small_scale extraction Aqueous Extraction (Liquid-Liquid) large_scale->extraction vac_distill Vacuum Fractional Distillation large_scale->vac_distill small_scale->extraction chromatography Flash Column Chromatography small_scale->chromatography extraction->end_node vac_distill->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My crude product is heavily contaminated with unreacted allyl bromide. How do I remove it?

A1: Unreacted allyl bromide is the most straightforward impurity to remove due to its low boiling point (71 °C) compared to both 2-pyrrolidinone (245 °C) and the N-allyl product (~207 °C).

  • Causality: The large difference in vapor pressure allows for a clean separation.

  • Recommended Action:

    • Rotary Evaporation: For removing the bulk of the allyl bromide, rotary evaporation under mild vacuum is highly effective.

    • Simple Distillation: If a rotary evaporator is unavailable, simple distillation at atmospheric pressure will effectively remove the allyl bromide. Heat the mixture gently; the allyl bromide will distill off long before the product or other starting material.

Q2: How can I remove unreacted 2-pyrrolidinone from my product? This seems to be the most persistent impurity.

A2: Removing 2-pyrrolidinone is the most common challenge. Its high boiling point is relatively close to the product, and its solubility can be similar in some organic solvents. The best method depends on the scale of your reaction and required purity.

  • Method A: Aqueous Extraction (Work-up)

    • Expertise & Experience: This method leverages the exceptional water solubility of 2-pyrrolidinone.[6][8] Because 2-pyrrolidinone is a lactam, its lone pair on the nitrogen and the carbonyl group make it highly polar and capable of hydrogen bonding, rendering it miscible with water. This compound is significantly less water-soluble.

    • Protocol: After the reaction is complete, quench it appropriately (e.g., with saturated aq. NH₄Cl if a strong base like NaH was used).[1] Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Transfer to a separatory funnel and wash repeatedly with water or a brine solution. The 2-pyrrolidinone will partition into the aqueous layer, which can be discarded.[9]

    • Trustworthiness: Monitor the removal by taking a small sample of the organic layer after each wash and analyzing it via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue washing until the 2-pyrrolidinone spot/peak is no longer detected.

  • Method B: Vacuum Fractional Distillation

    • Expertise & Experience: This is the preferred method for larger quantities where extraction becomes cumbersome. 2-Pyrrolidinone has a high boiling point (245 °C), and distilling at this temperature risks thermal decomposition.[10] Applying a vacuum lowers the boiling point to a safer temperature, preventing degradation and discoloration.

    • Causality: Although the boiling points are high, there is still a sufficient difference between 2-pyrrolidinone and this compound to allow for separation using a fractionating column (e.g., a Vigreux column), which provides a large surface area for repeated vaporization-condensation cycles.[10]

    • Trustworthiness: Collect fractions and analyze each one by GC or NMR to identify the pure product fractions before combining them. A stable temperature reading at the still head during collection of the main fraction indicates a pure compound is being distilled.[10]

Q3: I performed several aqueous washes, but ¹H NMR analysis still shows a small amount of 2-pyrrolidinone. How do I achieve >99% purity?

A3: For achieving very high purity, especially on a smaller, research-oriented scale, flash column chromatography is the superior method.

  • Expertise & Experience: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Even compounds with very similar properties can often be separated with an optimized solvent system.

  • Protocol: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a solvent system determined by prior TLC analysis (e.g., a mixture of hexanes and ethyl acetate). The less polar this compound will typically elute before the more polar 2-pyrrolidinone.

  • Trustworthiness: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure product.[11]

Q4: My final product is yellow or brown, even after purification. What is the cause and how can it be prevented?

A4: Discoloration often indicates decomposition or the presence of minor, highly colored byproducts.

  • Causality: High reaction or distillation temperatures can cause degradation.[10] The presence of oxygen in a distillation system at high temperatures can also lead to colored impurities.

  • Preventative Measures:

    • Use an Inert Atmosphere: Conduct the synthesis and any high-temperature steps under an inert atmosphere like nitrogen or argon.[10]

    • Lower Distillation Temperature: Always use vacuum distillation for high-boiling compounds like this compound to keep the temperature as low as possible.[10]

  • Remediation: If the product is already discolored, a final purification step may be effective. Running the material through a short plug of activated carbon or silica gel can sometimes remove colored impurities. Otherwise, careful vacuum fractional distillation is the most reliable method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Workflow

This protocol details the removal of 2-pyrrolidinone via an aqueous work-up.

G cluster_0 Extraction Process cluster_1 Separation & Analysis start 1. Quench Reaction & Dilute with Organic Solvent (e.g., Ethyl Acetate) transfer 2. Transfer to Separatory Funnel start->transfer add_wash 3. Add Aqueous Phase (Water or Brine) transfer->add_wash shake 4. Shake Funnel Vigorously & Vent Periodically add_wash->shake separate 5. Allow Layers to Separate shake->separate drain_aq 6. Drain Lower Aqueous Layer separate->drain_aq collect_org 7. Collect Organic Layer drain_aq->collect_org analyze 8. Analyze Organic Layer (TLC/GC) collect_org->analyze repeat_wash Repeat Steps 3-7 analyze->repeat_wash Impurity Present dry 9. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) analyze->dry Impurity Removed repeat_wash->add_wash evaporate 10. Filter & Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for liquid-liquid extraction.

Methodology:

  • Reaction Quench: After the reaction is deemed complete, cool the flask to room temperature. Carefully quench the reaction mixture. If a strong base like sodium hydride was used, this is typically done by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Dilution: Dilute the quenched mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 2-3 volumes relative to the initial reaction solvent volume).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 3-4) 2-3 more times with fresh deionized water, followed by a final wash with saturated brine to help break any emulsions and remove dissolved water from the organic layer.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

  • Purity Check: Analyze the resulting product by ¹H NMR or GC to confirm the absence of 2-pyrrolidinone.

Protocol 2: Vacuum Fractional Distillation

This protocol is for purifying this compound on a larger scale.

Methodology:

  • Apparatus Assembly: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 15-20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed for vacuum.[10]

  • Preparation: Add the crude this compound and a magnetic stir bar to the distillation flask (do not fill more than 2/3 full).

  • System Purge (Optional but Recommended): Evacuate and backfill the system with an inert gas (nitrogen or argon) two to three times to remove oxygen.[10]

  • Distillation:

    • Begin stirring and slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).

    • Gently heat the distillation flask with a heating mantle.

    • Observe the vapor condensate ring as it slowly ascends the fractionating column.

    • Collect any initial low-boiling fractions (forerun) in a separate flask. This will contain residual solvents or other volatile impurities.

    • When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate (e.g., 1-2 drops per second) by carefully controlling the heat input.

  • Completion: Stop the distillation before the flask goes completely dry to prevent the formation of non-volatile, potentially unstable residues. Release the vacuum carefully before turning off the condenser water.

  • Purity Check: Analyze the collected main fraction to confirm its purity.

References

Dealing with elimination reactions of the pyrrolidinone core

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Pyrrolidinone Core Chemistry

A Senior Application Scientist's Guide to Navigating Elimination Reactions

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its unique structural and electronic properties, however, can also make it susceptible to undesired elimination reactions during synthetic manipulations. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding this critical challenge.

Section 1: Foundational Concepts: The Competing Pathways

Before delving into troubleshooting, it's crucial to understand the fundamental competition between substitution (the desired reaction) and elimination (the problematic side reaction). These reactions are often in a delicate balance, influenced by factors such as the nature of the substrate, the base/nucleophile, the solvent, and the temperature.[5][6][7][8]

What are elimination reactions in the context of the pyrrolidinone core?

Elimination reactions involving the pyrrolidinone core typically refer to the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. This most commonly occurs at the C3 and C4 positions, resulting in a pyrroline derivative, or potentially leading to dehydrogenation to form a pyrrole. This guide will primarily focus on the more common base-induced elimination reactions (E2 and E1).

Why is the pyrrolidinone core susceptible to these reactions?

The susceptibility arises from the interplay of several factors:

  • Ring Strain: The five-membered ring has inherent torsional strain, which can be partially relieved by the formation of a double bond.

  • Acidity of β-Hydrogens: The electron-withdrawing nature of the lactam carbonyl group increases the acidity of the hydrogen atoms on the adjacent carbons (β-hydrogens), making them more susceptible to abstraction by a base.

  • Leaving Group Ability: The presence of a good leaving group at a position β to an abstractable proton is a prerequisite for elimination.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and modification of pyrrolidinone-containing molecules.

Q1: My reaction is producing a significant amount of a double-bond isomer. What are the most likely causes?

This is a classic case of the elimination reaction competing with, and in this case, partially winning against your desired substitution reaction. The primary factors to investigate are:

  • Base/Nucleophile Strength: Strong, sterically hindered bases preferentially promote elimination over substitution.[6] For example, using potassium tert-butoxide will almost certainly favor elimination, whereas a weaker, less hindered base like sodium bicarbonate is more likely to favor substitution.

  • Temperature: Higher reaction temperatures favor elimination.[9] Elimination reactions generally have a higher activation energy than substitution reactions, but they also result in an increase in entropy (more molecules are formed). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor E2 reactions, while polar protic solvents (e.g., ethanol, water) can promote E1 reactions, especially with secondary and tertiary substrates.

Q2: I'm trying to perform a substitution reaction on a 3-substituted pyrrolidinone with a good leaving group. How can I minimize the formation of the elimination byproduct?

To favor substitution over elimination, you need to carefully control the reaction conditions:

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base/Nucleophile Use a strong, but non-hindered nucleophile (e.g., NaN3, NaCN).Use a strong, sterically hindered base (e.g., t-BuOK, DBU).Hindered bases are poor nucleophiles as they cannot easily access the electrophilic carbon, but can readily abstract a proton.[6]
Temperature Lower the reaction temperature.Increase the reaction temperature.As discussed, higher temperatures favor the entropically driven elimination pathway.[9]
Solvent Use a polar aprotic solvent (e.g., acetone, acetonitrile).Varies depending on E1 vs E2.Polar aprotic solvents stabilize the transition state of SN2 reactions.
Leaving Group A good leaving group is necessary for both, but for competing reactions, sometimes a less reactive leaving group can be beneficial to allow the nucleophile to attack before elimination occurs.A good leaving group is essential.The C-Leaving Group bond is broken in the rate-determining step of both SN2 and E2 reactions.

Q3: Can the stereochemistry of my pyrrolidinone precursor influence the likelihood of elimination?

Absolutely. For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement.[10][11] In the constrained five-membered ring of pyrrolidinone, achieving this dihedral angle can be conformationally demanding.

  • Trans vs. Cis Isomers: If you have a substituent at the 4-position, the relative stereochemistry of this group and the leaving group at the 3-position can lock the ring into a conformation that either favors or disfavors the anti-periplanar alignment required for E2 elimination. If the required conformation is high in energy, the rate of elimination will be significantly reduced.

Q4: I'm observing the formation of a pyrrole byproduct. Is this related to the elimination reactions discussed?

Yes, this is a form of dehydrogenation, which is an oxidation process. While mechanistically distinct from a base-induced elimination of a leaving group, it can be promoted by harsh reaction conditions.

  • Causes: This is often seen when using transition metal catalysts (like Palladium, Platinum, or Ruthenium) at elevated temperatures or in the presence of strong oxidizing agents.[12]

  • Prevention: To avoid this, consider using a less active catalyst, lowering the reaction temperature, and minimizing the reaction time.[12] Running the reaction under an inert atmosphere can also help prevent oxidative side reactions.[12]

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems with elimination reactions in your pyrrolidinone synthesis.

Issue 1: Higher than expected yield of the elimination product.

  • Symptom: ¹H NMR shows signals corresponding to vinylic protons, and mass spectrometry confirms a product with a mass corresponding to the loss of your leaving group and a proton.

  • Troubleshooting Workflow:

G start High Elimination Product Detected check_base 1. Analyze Base/Nucleophile Is it strong and/or hindered? start->check_base change_base Action: Switch to a weaker or less hindered base (e.g., from t-BuOK to K2CO3). check_base->change_base Yes check_temp 2. Review Reaction Temperature Is it elevated? check_base->check_temp No change_base->check_temp lower_temp Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). check_temp->lower_temp Yes check_solvent 3. Evaluate the Solvent Is it favoring elimination? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Consider a different solvent system. check_solvent->change_solvent Potentially end Problem Resolved check_solvent->end Unlikely change_solvent->end

Caption: Troubleshooting workflow for excessive elimination.

Issue 2: Reaction is sluggish and still producing elimination products.

  • Symptom: The reaction does not go to completion, and both starting material and elimination byproduct are present.

  • Potential Cause: The conditions may not be optimal for the desired substitution, giving the slower elimination pathway a chance to compete.

  • Troubleshooting Steps:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the rate of the desired SN2 reaction.

    • Protecting Group Strategy: Consider protecting the pyrrolidinone nitrogen (e.g., with a Boc or Cbz group).[12] This can alter the electronic properties of the ring and potentially disfavor elimination. The choice of protecting group is critical and must be compatible with your reaction conditions and easily removable later.[12]

Section 4: Experimental Protocols

Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction

This protocol provides a general guideline for substituting a leaving group at the 3-position of an N-protected pyrrolidinone.

Materials:

  • 3-Bromo-N-Boc-pyrrolidinone (1 equivalent)

  • Sodium azide (NaN₃, 1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-bromo-N-Boc-pyrrolidinone and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • N-Boc protecting group: Electron-withdrawing, which can slightly decrease the acidity of the β-protons.

  • Sodium azide: A potent nucleophile but a relatively weak base.

  • DMF: A polar aprotic solvent that promotes SN2 reactions.

  • Low Temperature: Minimizes the rate of the competing elimination reaction.

Protocol 2: Analysis of Reaction Mixture for Substitution vs. Elimination Products

Accurate quantification of your product distribution is key to optimizing your reaction.

Method: ¹H NMR Spectroscopy

  • Carefully remove the solvent from a small, representative sample of your crude reaction mixture.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) to allow for full relaxation of all protons for accurate integration.

  • Identify unique, well-resolved peaks for the desired substitution product and the elimination byproduct. For the elimination product, the vinylic proton signals are often ideal.

  • Integrate these unique peaks. The ratio of the integrals will give you the molar ratio of the two products.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

  • GC-MS: Suitable for volatile and thermally stable compounds. It can provide excellent separation of isomers.[13]

  • LC-MS: A versatile technique suitable for a broader range of compounds, including those that are not volatile or are thermally labile.[13][14][15]

  • Prepare a dilute solution of your crude reaction mixture in a suitable solvent.

  • Develop a separation method that resolves the starting material, substitution product, and elimination product.

  • The peak areas from the chromatogram can be used to determine the relative amounts of each component. For accurate quantification, calibration with authentic standards is recommended.

Section 5: Concluding Remarks

is a common challenge that can be overcome with a systematic and informed approach. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as base/nucleophile choice, temperature, and solvent, researchers can significantly favor the desired substitution pathways. The troubleshooting guides and protocols provided herein serve as a starting point for navigating these synthetic challenges and successfully advancing your drug discovery and development programs.

References

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N-Allyl-2-pyrrolidinone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Allyl-2-pyrrolidinone

A Guide to Stability, Degradation Pathways, and Experimental Best Practices

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this molecule. As Senior Application Scientists, our goal is to move beyond mere protocols and offer a foundational understanding of the "why" behind the experimental choices, ensuring the integrity and success of your work.

Forced degradation studies are a critical component of the drug development process, helping to elucidate degradation pathways, understand the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[1][2][3] This guide provides a framework for conducting such studies on this compound, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by two key functional regions:

  • The γ-Lactam (Amide) Ring: The five-membered pyrrolidinone ring contains an internal amide bond. This bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which leads to ring-opening.[4]

  • The N-Allyl Group (C=C Double Bond): The terminal alkene in the allyl group is an electron-rich site, making it a primary target for oxidative degradation. It can also undergo other reactions typical of double bonds, such as isomerization or addition reactions.

Understanding these two sites is fundamental to predicting potential degradation products and designing appropriate stability studies.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure maximum stability and prevent degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of:

  • Hydrolysis: By excluding atmospheric moisture.

  • Oxidation: By excluding atmospheric oxygen.[5]

  • Photodegradation: By protecting from light.

For routine laboratory use, tightly sealed containers in a standard laboratory refrigerator (2-8 °C) are typically sufficient for short-term storage.

Q3: My analytical method shows a new impurity after leaving the sample in an acidic mobile phase. What could it be?

A3: The most probable cause is acid-catalyzed hydrolysis of the lactam ring. Under acidic conditions, the amide bond can be cleaved, resulting in the formation of 4-(allylamino)butanoic acid . This ring-opened product will have significantly different polarity and a distinct mass spectrum (M+18) compared to the parent compound.

Causality: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Q4: How does the stability of this compound compare to its common analog, N-Methyl-2-pyrrolidone (NMP)?

A4: While both molecules share the stable pyrrolidinone ring, the N-allyl group introduces a unique point of instability not present in NMP. NMP is primarily susceptible to hydrolysis under harsh conditions and some specific oxidative pathways that attack the ring or the methyl group.[6] this compound, however, is additionally vulnerable to reactions at the allyl double bond, making it significantly more prone to oxidative degradation. Therefore, while hydrolytic stability may be comparable, the overall stability profile, especially in the presence of oxidizing agents or atmospheric oxygen, is expected to be lower for the N-allyl variant.

Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter during your experiments.

Symptom / Observation Potential Cause & Explanation Recommended Troubleshooting Steps
Appearance of a new, more polar peak during HPLC analysis after acidic workup. Acid-Catalyzed Hydrolysis: The lactam ring has opened to form 4-(allylamino)butanoic acid. This carboxylic acid is more polar than the parent lactam.1. Confirm Identity: Analyze the peak using LC-MS to confirm the expected mass increase of 18 amu (due to the addition of H₂O).2. Use Milder Conditions: If possible, use a weaker acid or reduce the exposure time.3. Temperature Control: Perform acidic steps at a lower temperature to reduce the rate of hydrolysis.
Multiple new peaks and loss of mass balance after exposure to air or peroxide-containing solvents (e.g., aged THF). Oxidative Degradation: The allyl double bond is being oxidized. This can form a variety of products, including epoxides, diols, or even cleavage products (aldehydes/ketones), leading to a complex degradation profile.1. Use Fresh, High-Purity Solvents: Ensure solvents are free of peroxides.2. Inert Atmosphere: Perform reactions and sample preparation under an inert gas like nitrogen or argon to exclude oxygen.3. Antioxidant Addition: For formulation studies, consider the inclusion of an antioxidant if oxidative degradation is a known pathway.
Gradual appearance of a new peak with the same mass in the mass spectrometer, especially upon heating. Isomerization: The allyl group may be isomerizing to the more thermodynamically stable internal prop-1-enyl group (N-(prop-1-en-1-yl)pyrrolidin-2-one). This is more likely under thermal or certain catalytic conditions.1. Structural Elucidation: Use NMR spectroscopy to differentiate between the allyl (terminal C=C) and propenyl (internal C=C) isomers.2. Avoid High Temperatures: Minimize heat exposure during processing and analysis.3. Check for Metal Contamination: Trace metals can catalyze isomerization. Ensure glassware and reagents are free from metallic impurities.

Degradation Pathways & Forced Degradation Protocols

Forced degradation studies are essential to proactively identify potential degradants.[7] The typical goal is to achieve 10-20% degradation of the active substance to ensure that the analytical method can adequately detect and resolve the resulting impurities.[1]

G cluster_workflow Forced Degradation Workflow Start This compound (Single Batch) Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Analysis Analyze Stressed Samples (LC-MS, NMR) Stress->Analysis Elucidation Identify & Characterize Degradation Products Analysis->Elucidation Method Develop/Validate Stability-Indicating Method Elucidation->Method G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Saponification Parent This compound Acid_Product 4-(allylamino)butanoic acid (Ring-Opened Product) Parent->Acid_Product H₃O⁺ / Δ Base_Product Sodium 4-(allylamino)butanoate (Salt Form) Parent->Base_Product NaOH / Δ G Parent This compound Epoxide 1-(oxiran-2-ylmethyl)pyrrolidin-2-one (Epoxide) Parent->Epoxide m-CPBA or H₂O₂ Cleavage Multiple Cleavage Products (e.g., Aldehydes) Parent->Cleavage O₃ or KMnO₄ Diol 1-(2,3-dihydroxypropyl)pyrrolidin-2-one (Diol) Epoxide->Diol Hydrolysis

References

Technical Support Center: Troubleshooting Low Conversion Rates in N-Allyl-2-pyrrolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of 2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of N-Allyl-2-pyrrolidinone. Low conversion rates are a common impediment in this reaction, and this document offers a systematic, cause-and-effect approach to diagnosing and resolving the underlying issues.

Section 1: The Primary Investigation: Why is My Conversion Low with Significant Unreacted Starting Material?

This is the most common issue and often stems from foundational reaction parameters. Before exploring complex side reactions, a thorough review of the basics is critical.

Q: I ran my reaction and the TLC/LC-MS analysis shows a large amount of unreacted 2-pyrrolidinone. What are the most likely causes and immediate troubleshooting steps?

A: Low conversion with recovery of starting material almost always points to one of three areas: incomplete deprotonation of the 2-pyrrolidinone, compromised reagents, or suboptimal reaction kinetics.

Cause 1: Incomplete Deprotonation

The N-H bond of 2-pyrrolidinone is weakly acidic, and its deprotonation is the essential first step for alkylation. Amides are generally weak bases and must be converted to their more nucleophilic conjugate bases to be alkylated effectively.[1] If the base is not strong enough or is partially deactivated, the concentration of the reactive pyrrolidinone anion will be too low for the reaction to proceed to completion.

  • Expert Insight: The pKa of 2-pyrrolidinone's N-H is high (approximately 24.5), necessitating a very strong base for complete deprotonation.[2] Weaker bases like potassium carbonate (K₂CO₃) often require harsher conditions or the use of phase-transfer catalysis to be effective. For standard anhydrous organic solvent conditions, a much stronger base is required.

Troubleshooting Steps:

  • Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is the most common and effective choice for this reaction in polar aprotic solvents.[2][3]

  • Base Quality & Handling: Sodium hydride is often supplied as a 60% dispersion in mineral oil. This oil can coat the NaH particles, reducing reactivity. It is best practice to wash the NaH with anhydrous hexane or pentane under an inert atmosphere before use to remove the oil. Ensure the NaH is not old or has not been improperly stored, as it can be deactivated by atmospheric moisture.

  • Stoichiometry: Use a slight excess of the base (typically 1.1 to 1.2 equivalents) to ensure complete deprotonation of the 2-pyrrolidinone.

Cause 2: Reagent and Solvent Purity

The pyrrolidinone anion is a strong base and will be readily quenched by any protic impurities, most notably water.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. The reaction must be run under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Purity: Use anhydrous grade solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices but are hygroscopic.[2][3] Use solvent from a freshly opened bottle or from a solvent purification system.

  • Reagent Purity: Ensure the 2-pyrrolidinone and allyl bromide are pure and dry. Distill them if their purity is questionable.

Cause 3: Suboptimal Reaction Kinetics

Even with proper deprotonation, the reaction may be too slow to reach completion in the allotted time if the conditions are not optimal.

Troubleshooting Steps:

  • Temperature: While deprotonation is often performed at 0 °C to control the initial exotherm, the subsequent alkylation may require warming to room temperature or even gentle heating.[3] Monitor the reaction by TLC or LC-MS to determine if it is progressing.

  • Reaction Time: N-alkylation reactions can be slow, sometimes requiring 12-24 hours for completion.[3] Do not terminate the reaction prematurely.

  • Allylating Agent: Allyl bromide is a good electrophile. However, converting it to the more reactive allyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (NaI or KI) can sometimes accelerate slow reactions (Finkelstein reaction).[4]

Section 2: Troubleshooting Competing Reactions and Byproducts

If your starting material is consumed but the yield of this compound is still low, side reactions are the likely culprit. The deprotonated pyrrolidinone is an ambident nucleophile, meaning it can react at two different sites: the nitrogen and the oxygen.

Q: My starting material is gone, but my TLC plate is messy, and my primary product is not this compound. What happened?

A: This indicates that side reactions are outcompeting the desired N-alkylation. The most common side reactions are O-alkylation, polymerization, and hydrolysis.

Side Reaction 1: O-Alkylation

Alkylation at the oxygen atom produces the isomeric byproduct, 2-allyloxy-1-pyrroline.[2] This is the most frequently encountered impurity.

  • Mechanism: The negative charge on the pyrrolidinone anion is delocalized onto the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" nucleophilic center and the oxygen is "harder." "Softer" electrophiles tend to react preferentially at the nitrogen.

  • Identification: The N- and O-alkylated isomers can be distinguished spectroscopically. In ¹³C NMR, the allylic CH₂ carbon attached to the oxygen in the O-alkylated product will be significantly further downfield than the allylic CH₂ carbon attached to the nitrogen in the N-alkylated product.[2]

  • Mitigation Strategies:

    • Solvent Choice: Use polar aprotic solvents (DMF, THF, DMSO). These solvents solvate the cation (e.g., Na⁺) but leave the anion relatively free, favoring reaction at the more nucleophilic nitrogen.[5]

    • Base/Cation Choice: Using a strong base like NaH favors N-alkylation.[2] The nature of the counter-ion can also play a role.

    • Temperature: Lower reaction temperatures often improve the selectivity for N-alkylation.

Side Reaction 2: Ring-Opening Polymerization

Under strongly basic conditions, 2-pyrrolidinone can undergo anionic ring-opening polymerization to form polypyrrolidone, also known as Nylon 4.[2] This can cause the reaction mixture to become viscous or even solidify.

  • Cause: This is typically initiated at higher temperatures in the presence of a strong base. Using a large excess of base can exacerbate this issue.

  • Mitigation Strategies:

    • Control Base Stoichiometry: Use the minimum effective amount of base (1.1-1.2 eq).

    • Temperature Control: Maintain a controlled temperature. Add the alkylating agent at a lower temperature before allowing the reaction to warm.

    • Order of Addition: Add the allyl bromide to the pre-formed pyrrolidinone anion solution. This ensures the anion is consumed by the desired alkylation pathway before polymerization can initiate.[2]

Side Reaction 3: Lactam Hydrolysis

If water is present, the lactam ring can be hydrolyzed under strongly basic (or acidic) conditions to form the salt of 4-aminobutanoic acid.[2][6]

  • Cause: Presence of water in the reaction or during aqueous work-up.

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: As detailed in Section 1.

    • Careful Work-up: When quenching the reaction, do so at a low temperature (0 °C) and avoid prolonged exposure to concentrated aqueous base or acid. A quench with saturated aqueous ammonium chloride (NH₄Cl) is standard.[3]

Diagram: Key Reaction Pathways The following diagram illustrates the desired N-alkylation pathway versus the two most common competing side reactions.

Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion (Ambident Nucleophile) Pyrrolidinone->Anion + Strong Base (e.g., NaH) Product This compound (Desired Product) Anion->Product + Allyl Bromide (N-attack) O_Product 2-Allyloxy-1-pyrroline (O-Alkylation) Anion->O_Product + Allyl Bromide (O-attack) Polymer Polypyrrolidone (Polymerization) Anion->Polymer High Temp / Excess Base AllylBromide Allyl Bromide

Caption: Desired N-alkylation vs. common side reactions.

Section 3: An Alternative Strategy: Phase Transfer Catalysis (PTC)

If conventional methods using strong, air-sensitive bases in anhydrous solvents prove difficult or yield inconsistent results, Phase Transfer Catalysis (PTC) offers a robust and often simpler alternative.

Q: I am struggling with anhydrous techniques and strong bases. Is there a more user-friendly method to achieve high conversion?

A: Yes, Phase Transfer Catalysis (PTC) is an excellent method that avoids the need for strong bases like NaH and rigorously dry solvents.[7] PTC can even be performed under solvent-free conditions, enhancing its "green" credentials.[1][8]

  • How it Works: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrrolidinone anion (generated by a weaker, solid inorganic base like KOH or K₂CO₃) from the solid/aqueous phase into the organic phase where the allyl bromide resides. This allows the reaction to occur at the interface or in the organic phase under much milder conditions.[7][9]

Advantages of PTC for N-Allylation:

  • Milder Bases: Utilizes inexpensive and easy-to-handle bases like powdered KOH or K₂CO₃.

  • Less Stringent Conditions: Does not require strictly anhydrous solvents.

  • High Selectivity: Often shows high selectivity for N-alkylation over O-alkylation.

  • Solvent-Free Options: Some PTC reactions can be run neat with microwave irradiation, dramatically reducing reaction times and simplifying work-up.[1]

Key Parameters for PTC:

  • Catalyst Choice: Tetrabutylammonium bromide (TBAB) is a common, inexpensive, and effective catalyst for this type of reaction.[10]

  • Base: Powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are typically used.

  • Solvent: Can range from toluene or acetonitrile to no solvent at all.

Diagram: Troubleshooting Workflow Use this flowchart to systematically diagnose and solve low conversion issues.

G start Start: Low Conversion in N-Allylation check_basics Check Fundamentals: - Reagent Purity - Anhydrous Conditions - Stoichiometry start->check_basics is_sm_left Is Starting Material (SM) Consumed? check_basics->is_sm_left incomplete_deprotonation Issue: Incomplete Deprotonation Solution: - Use Stronger Base (NaH) - Wash NaH - Use 1.1-1.2 eq Base is_sm_left->incomplete_deprotonation No side_reactions Issue: Side Reactions Dominating is_sm_left->side_reactions Yes optimize_kinetics Issue: Slow Kinetics Solution: - Increase Temp/Time - Monitor by TLC/LC-MS - Add cat. NaI/KI incomplete_deprotonation->optimize_kinetics analyze_byproducts Analyze Byproducts: - Messy TLC/NMR - O-alkylation? - Polymerization? side_reactions->analyze_byproducts success Success: High Conversion optimize_kinetics->success o_alkylation Solution for O-Alkylation: - Lower Temperature - Use Polar Aprotic Solvent (DMF, THF) analyze_byproducts->o_alkylation O-Alkylation Detected polymerization Solution for Polymerization: - Strict Temp Control - Use Stoichiometric Base - Correct Addition Order analyze_byproducts->polymerization Viscous/Solid Mixture consider_ptc Consider Alternative: Phase Transfer Catalysis (PTC) - Milder Base (KOH) - No Anhydrous Solvent - High Selectivity analyze_byproducts->consider_ptc Persistent Issues o_alkylation->success polymerization->success consider_ptc->success

Caption: A logical workflow for troubleshooting low conversion.

Section 4: Experimental Protocols
Protocol 1: Standard N-Allylation using Sodium Hydride (NaH)

This protocol is a robust method for achieving high conversion under anhydrous conditions.[3]

  • Preparation: Under an argon atmosphere, add sodium hydride (60% in oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet.

  • Washing (Optional but Recommended): Add anhydrous hexane via cannula, stir for 5 minutes, let the NaH settle, and carefully remove the hexane via cannula. Repeat twice.

  • Deprotonation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve 2-pyrrolidinone (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt should result in a clearer solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Allylation via Phase Transfer Catalysis (PTC)

This protocol offers a simpler setup that avoids strong, pyrophoric bases.

  • Setup: To a round-bottom flask, add 2-pyrrolidinone (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reagent Addition: Add acetonitrile as the solvent, followed by allyl bromide (1.2 eq).

  • Reaction: Heat the mixture to reflux (around 82 °C for acetonitrile) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation.

Data Summary Table: Comparison of Reaction Conditions
ParameterMethod 1: NaH / DMFMethod 2: PTC / K₂CO₃Rationale & Key Considerations
Base Sodium Hydride (Strong)Potassium Carbonate (Weak)NaH is required to fully deprotonate in aprotic solvents; K₂CO₃ is sufficient with a PTC catalyst.
Solvent Anhydrous DMF / THFAcetonitrile / TolueneMethod 1 requires polar aprotic solvents to solubilize the anion; PTC works well in less polar solvents.
Atmosphere Strict Inert (Ar, N₂)AmbientThe NaH method is highly sensitive to air and moisture; PTC is far more robust.
Temperature 0 °C to RT / HeatRefluxThe initial deprotonation with NaH is exothermic and requires cooling. PTC often requires heat to proceed at a reasonable rate.
Selectivity Good to Excellent (N > O)Typically Excellent (N >> O)PTC is often highly selective for N-alkylation. Selectivity in the NaH method depends on careful control of conditions.
Ease of Use Difficult (requires anhydrous technique)Easy (simpler setup)PTC avoids pyrophoric reagents and the need for flame-dried glassware, making it more accessible.
References
  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Diez-Barra, E., de la Hoz, A., Diaz-Ortiz, A., & Prieto, P. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • White, J. D., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Beller, M., et al. (2019). Synthesis of 2-pyrrolidones and optimization of the reaction conditions. ResearchGate. [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Smith, A. B., et al. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES. [Link]

  • Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • Wijnands, S. P. W., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC - NIH. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IJPSR. [Link]

  • ResearchGate. (2025). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for pyrrolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Pyrrolidinone scaffolds are prevalent in a vast array of biologically active compounds and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth, experience-driven advice to streamline your synthetic workflows.

Section 1: Catalyst Selection Fundamentals (FAQ)

This section addresses foundational questions to guide your initial catalyst selection process.

Q1: What are the primary classes of catalysts used for pyrrolidinone synthesis?

A1: The synthesis of pyrrolidinones can be achieved through various pathways, each favoring different types of catalysts. The main classes include:

  • Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. They are advantageous for their ease of separation and potential for recycling. Common examples include:

    • Noble Metal Catalysts: Palladium on carbon (Pd/C), platinum on porous TiO2 nanosheets (Pt/P-TiO2), and ruthenium-based catalysts are highly effective for reductive amination of levulinic acid and hydrogenation of succinimides.[3][4][5][6]

    • Base Metal Catalysts: Raney Nickel and cobalt catalysts are also used, particularly for hydrogenation reactions.[7][8][9]

    • Bimetallic Catalysts: Systems like CuNiPd/ZSM-5 offer high selectivity in one-pot syntheses from precursors like 1,4-butanediol and ammonia.[6]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, usually dissolved in the reaction solvent. They often exhibit high activity and selectivity. Examples include:

    • Metal Complexes: Rhodium and ruthenium complexes are used in asymmetric transfer hydrogenation to produce chiral succinimides.[1] Lewis acids like AlCl3 can also catalyze the reductive amination/cyclization of levulinic acid.[10]

    • Organocatalysts: Proline and its derivatives are powerful organocatalysts for asymmetric pyrrolidine synthesis, offering a metal-free alternative.[11][12][13]

  • Biocatalysts: Engineered enzymes, such as cytochrome P450s, represent a green and highly selective approach, operating under mild conditions with excellent enantioselectivity.[14]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice between a homogeneous and heterogeneous catalyst is a critical decision that depends on several factors:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Often higher due to well-defined active sites.Can be high, but may be limited by mass transfer.
Reaction Conditions Typically milder conditions.Often require higher temperatures and pressures.
Catalyst Separation Difficult; may require extraction or distillation.Easy; typically by filtration.
Recyclability Challenging; catalyst degradation is common.Generally good, but deactivation can occur.
Cost Often based on expensive metals and complex ligands.Can be more cost-effective, especially with base metals.
Product Contamination Risk of metal leaching into the product.Lower risk of product contamination.

Decision Workflow for Catalyst Type Selection

start Define Synthesis Goals purity High Product Purity Required? start->purity scale Large-Scale Synthesis? purity->scale Yes homo Consider Homogeneous Catalyst purity->homo No (potential leaching) chiral Chiral Product Needed? scale->chiral No hetero Consider Heterogeneous Catalyst scale->hetero Yes (easy separation) chiral->homo No organo Consider Organo- or Biocatalyst chiral->organo Yes

Caption: Decision workflow for initial catalyst type selection.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during your experiments.

Problem: Low Yield or Conversion

Q: My reaction is showing low conversion of starting material. What are the likely causes and how can I fix this?

A: Low conversion is a frequent issue that can often be traced back to catalyst activity or reaction conditions.

  • Catalyst Deactivation: This is a primary suspect.

    • Poisoning: Contaminants in your starting materials, solvents, or gas streams (like sulfur or phosphorus compounds) can poison the catalyst.[15][16] The product itself can sometimes act as a poison, especially nitrogen-containing compounds on precious metal catalysts.[16]

      • Solution: Ensure high purity of all reagents and use gas purifiers.[15] If product inhibition is suspected, consider using a flow reactor to continuously remove the product from the catalyst's vicinity.

    • Coking/Fouling: Polymeric or tar-like substances can deposit on the catalyst's active sites, blocking them.[16] This is sometimes visible as "gum formation."[16]

      • Solution: Optimize reaction temperature and pressure to minimize side reactions that lead to coke formation. A solvent wash of the catalyst may remove some deposits.[15]

    • Sintering/Leaching: For heterogeneous catalysts, high temperatures can cause the metal nanoparticles to agglomerate (sinter), reducing the active surface area. Leaching is the dissolution of the active metal into the reaction medium. These are often irreversible.[15]

      • Solution: Operate at the lowest effective temperature. Ensure the catalyst support is stable under the reaction conditions.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate.

    • Solution: Perform a catalyst loading study to find the optimal concentration. Be aware that simply increasing the loading can sometimes lead to more side reactions.

  • Mass Transfer Limitations (for Heterogeneous Catalysts): The rate at which reactants reach the catalyst surface and products leave might be the limiting factor.

    • Solution: Increase stirring speed or use a reactor designed for better mixing. Ensure the catalyst particle size is appropriate.

  • Presence of Water: Trace amounts of water can deactivate certain catalysts or promote unwanted side reactions, such as ring-opening.[11][17]

    • Solution: Use anhydrous solvents and perform reactions under an inert atmosphere.[11]

Troubleshooting Workflow for Low Yield

start Low Yield/Conversion Observed check_purity Verify Reagent & Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_catalyst Analyze Catalyst State start->check_catalyst increase_loading Optimize Catalyst Loading check_purity->increase_loading modify_conditions Adjust Conditions Systematically check_conditions->modify_conditions regenerate_catalyst Attempt Catalyst Regeneration/Replacement check_catalyst->regenerate_catalyst outcome Improved Yield? increase_loading->outcome modify_conditions->outcome regenerate_catalyst->outcome

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Problem: Poor Selectivity

Q: I am forming significant amounts of byproducts. How can I improve selectivity towards the desired pyrrolidinone?

A: Poor selectivity can arise from the catalyst itself or from suboptimal reaction conditions.

  • Catalyst Choice: The inherent nature of the catalyst's active sites dictates its selectivity.

    • Solution: Screen a panel of different catalysts. For example, in the reductive amination of levulinic acid, AlCl3 can favor pyrrolidone formation, while RuCl3 can lead to the corresponding pyrrolidine.[10] For chiral products, the choice of chiral ligand is paramount.[11]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence which reaction pathway is favored.

    • Solution: Lowering the reaction temperature can often improve selectivity by disfavoring higher activation energy side reactions.[11] The solvent can also play a crucial role; less polar solvents may enhance stereoselectivity in some cases.[11]

  • Substrate to Reagent Ratio: The stoichiometry of reactants can push the equilibrium towards or away from the desired product.

    • Solution: Experiment with varying the ratio of your amine, hydrogen source, or other key reagents.

Problem: Catalyst Deactivation and Recycling

Q: My heterogeneous catalyst loses activity after the first run. How can I improve its recyclability?

A: Improving recyclability requires understanding the deactivation mechanism.

  • Incomplete Product Removal: Residual product or byproducts adsorbed on the catalyst surface can inhibit subsequent runs.

    • Solution: Implement a thorough washing procedure for the catalyst after each run. Use a solvent that is effective at dissolving all species present in the reaction mixture.

  • Structural Changes during Workup: The recovery process itself can damage the catalyst.

    • Solution: Avoid harsh conditions during filtration and washing. If the catalyst is sensitive to air, perform all recovery steps under an inert atmosphere.[11]

  • Irreversible Deactivation: As discussed under "Low Yield," poisoning, sintering, or leaching can cause permanent deactivation.

    • Solution: If poisoning is the issue, a regeneration step might be possible. For example, coked catalysts can sometimes be regenerated by a controlled oxidation to burn off carbon deposits.[15] However, sintering and leaching are generally irreversible.[15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a High-Throughput Screening of Catalysts for Reductive Amination of Levulinic Acid

This protocol is designed for the parallel screening of multiple catalysts in a multi-well reactor block.

  • Reactor Preparation: Place a stir bar in each well of a 24-well reactor block.

  • Catalyst Dispensing: Add 5-10 mg of each catalyst to be screened into separate wells.

  • Reagent Stock Solution: Prepare a stock solution of levulinic acid (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent (e.g., 10 mL of CPME or Toluene).

  • Reaction Setup: Add 1 mL of the stock solution to each well.

  • Reaction Execution: Seal the reactor block, purge several times with hydrogen, and then pressurize to the desired pressure (e.g., 10 bar H₂). Place the block on a heated stirring plate and run the reaction at the desired temperature (e.g., 150 °C) for a set time (e.g., 12 hours).

  • Quenching and Analysis: After cooling and depressurizing, take an aliquot from each well, dilute with a suitable solvent, and analyze by GC or LC-MS to determine conversion and selectivity.

Protocol 2: Procedure for a Catalyst Recycling Study

This protocol outlines a typical procedure for testing the recyclability of a heterogeneous catalyst.

  • Initial Reaction: Perform the synthesis on a suitable scale (e.g., 5-10 mmol) under optimized conditions.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and filter to recover the catalyst. Wash the catalyst thoroughly with the reaction solvent (e.g., 3 x 10 mL) followed by a more volatile solvent (e.g., 2 x 10 mL of ethanol) to aid in drying.

  • Catalyst Drying: Dry the recovered catalyst under vacuum at a moderate temperature (e.g., 60 °C) for several hours.

  • Subsequent Runs: Weigh the dried catalyst and use it for the next reaction cycle under identical conditions. If necessary, add a small amount of fresh catalyst to compensate for any physical loss during recovery.

  • Analysis: Analyze the reaction mixture from each cycle to determine if there is a drop in activity or selectivity. A significant drop after a few cycles indicates catalyst deactivation.

Section 4: Advanced Topics (FAQ)

Q: What are the latest trends in catalyst development for pyrrolidinone synthesis?

A: The field is continuously evolving towards more sustainable and efficient methods. Key trends include:

  • Biomass Valorization: A significant focus is on using biomass-derived platform molecules like levulinic acid as starting materials.[3][18] This is a key aspect of green chemistry.

  • Flow Chemistry: Continuous flow reactors are being increasingly used, especially for reactions with heterogeneous catalysts.[3][6] This allows for better process control, enhanced safety, and easier scale-up.

  • Photocatalysis and Electrosynthesis: These methods offer metal-free or metal-lite alternatives, using light or electricity to drive the reactions under mild conditions.[19]

  • Organocatalysis: The development of new, highly efficient chiral organocatalysts continues to be a major area of research, avoiding the cost and toxicity issues associated with heavy metals.[12][13][14]

References

  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. RSC Publishing.
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  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing).
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  • Hydrogenation of Succinimide to 2-Pyrrolidone over Solid Catalyst. ResearchGate.
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  • Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. Request PDF.
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  • Technical Support Center: Optimizing Catalyst Selection for 1-Butylpyrrolidin-2-one Synthesis. Benchchem.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed.
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  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PMC - NIH.
  • Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center. Benchchem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Recent Advances in Catalytic and Technology-Driven Radical Addition to N,N-Disubstituted Iminium Species. NIH.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.
  • Preventing catalyst deactivation during the reduction of nitromethylene pyrrolidine. Benchchem.
  • Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. Benchchem.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
  • Reported homogeneous catalysts for the synthesis of pyrrolidinones from... ResearchGate.
  • Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering (RSC Publishing).
  • Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Paper Digest.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H2: Co–Ru/N-methylpyrrolidone Catalyst. PMC - NIH.
  • Selective hydrogenation of succinic acid to gamma-butyrolactone with PVP-capped CuPd catalysts. Catalysis Science & Technology (RSC Publishing).
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Technical Support Center: Preventing Hydrolysis of N-Allyl-2-pyrrolidinone During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Allyl-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. This compound is a versatile intermediate in organic synthesis; however, its utility is contingent on its chemical purity. The primary degradation pathway of concern during storage is the hydrolysis of its lactam ring. This document provides in-depth, field-proven insights and actionable protocols to mitigate this risk.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound.

Q1: What is hydrolysis and why is this compound susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1] this compound contains a five-membered lactam, which is a cyclic amide. The amide bond within this ring is susceptible to cleavage by water, leading to the opening of the ring.[1][2] This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts.[3][4] Even neutral water can cause slow hydrolysis over time.[4]

Q2: What is the primary degradation product of this compound hydrolysis?

The hydrolysis of the lactam ring in this compound results in a single degradation product: 4-(allylamino)butanoic acid . This transformation is analogous to the hydrolysis of the parent compound, 2-pyrrolidinone, which yields 4-aminobutyric acid (GABA), and N-methyl-2-pyrrolidone, which yields 4-(methylamino)butyric acid.[2][5][6] The formation of this amino acid impurity can interfere with subsequent reactions and compromise the quality of your final product.

Q3: What are the main factors that accelerate hydrolysis during storage?

There are three primary factors that will compromise the stability of this compound:

  • Presence of Moisture: Water is a direct reactant in the hydrolysis reaction.[1] Since related pyrrolidinones are known to be hygroscopic (tend to absorb moisture from the air), exposure to the atmosphere is a significant risk.[7][8]

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][6] Storing the compound at ambient or elevated temperatures will accelerate its degradation.

  • Presence of Contaminants: Acidic or basic impurities, even in trace amounts, can catalyze the hydrolysis process.[4] It is crucial to use high-purity material and store it in clean, inert containers.

Q4: What are the ideal storage conditions for neat (undiluted) this compound?

To maximize shelf-life, this compound should be stored in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8°C).[5][8][9] For long-term storage, blanketing the container's headspace with an inert gas like nitrogen or argon is the gold standard for preventing moisture ingress.[10][11][12]

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues encountered during the use of stored this compound.

Issue 1: My experiment using stored this compound yielded unexpected byproducts or low yield.

  • Possible Cause: The reagent may have degraded via hydrolysis, introducing 4-(allylamino)butanoic acid into your reaction, which could act as an unwanted nucleophile or base.

  • Troubleshooting Steps & Recommendations:

    • Review Storage Conditions: Check your records. Was the container seal compromised? Was it stored at the correct temperature? How long has it been on the shelf?

    • Analytical Confirmation (Crucial Step): Do not assume the reagent is pure. Analyze an aliquot of the stored this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][13] Compare the resulting chromatogram to a reference standard or a freshly opened bottle to identify and quantify any degradation products.

    • Quarantine and Replace: If significant degradation is confirmed, quarantine the suspect vial to prevent its use in further experiments. Use a new, validated lot of this compound for your next experiment to confirm that the reagent was the source of the issue.

Issue 2: I suspect my this compound has been exposed to atmospheric moisture.

  • Possible Cause: The container was left open, the cap was not properly sealed, or it was stored in a high-humidity environment.

  • Troubleshooting Steps & Recommendations:

    • Immediate Action: If the exposure was recent and brief, immediately purge the container's headspace with a dry, inert gas (see Protocol 2 below) and ensure the container is sealed tightly with a high-quality cap and liner.

    • Quantify Water Content: The most direct way to assess moisture exposure is to measure the water content using Karl Fischer titration. This will give you a quantitative measure of the extent of the problem.

    • Assess for Hydrolysis: Even if water content is low, hydrolysis may have already begun. Analyze the sample via HPLC or GC to check for the presence of 4-(allylamino)butanoic acid.[6][13] If the purity is still within your experimental specifications, the material may be usable, but it should be marked for immediate use and not returned to long-term storage.

Best Practices & Experimental Protocols

Adherence to rigorous storage and handling protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage Conditions Summary

This table summarizes the optimal conditions for storing this compound to ensure its long-term stability.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the kinetic rate of the hydrolysis reaction.[5][6]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[11][14][15]
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light, which can catalyze other degradation pathways.
Handling Use in a low-humidity environment or gloveboxMinimizes exposure to atmospheric moisture during weighing and transfer.
Protocol 2: Step-by-Step Guide for Inert Gas Blanketing

Inert gas blanketing (or padding) is the process of replacing the air in the headspace of a storage container with a dry, non-reactive gas.[10][12][14]

Materials:

  • Source of dry nitrogen or argon gas with a regulator.

  • Tubing to direct the gas flow.

  • A long needle or cannula.

  • A vent needle.

Procedure:

  • Prepare the Setup: In a fume hood, securely place your container of this compound.

  • Insert Needles: Carefully pierce the container's septum or cap liner with two needles. One needle (the gas inlet) should reach the headspace above the liquid. The second, shorter needle will act as a vent for the displaced air.

  • Purge the Headspace: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can cause splashing or pressure buildup.

  • Gentle Purge: Allow the inert gas to flow gently into the headspace for 1-2 minutes. This will displace the heavier, moist air out through the vent needle.

  • Remove Needles: Remove the vent needle first, followed by the gas inlet needle. This ensures a slight positive pressure of inert gas remains.

  • Seal Tightly: Immediately seal the container with its permanent cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Store Properly: Place the blanketed container in a refrigerator at 2-8°C.

The Science Behind the Solution: The Hydrolysis Mechanism

The hydrolysis of the lactam in this compound can be catalyzed by both acid and base. Understanding the mechanism underscores the importance of avoiding these contaminants.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen.[16][17] This step makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[16] A series of proton transfers follows, ultimately leading to the cleavage of the C-N bond and the formation of the ring-opened amino acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon.[1][18] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is a poor leaving group but is facilitated by the irreversible deprotonation of the newly formed carboxylic acid, driving the reaction to completion.[18]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product NAP This compound Intermediate Tetrahedral Intermediate (Unstable) NAP->Intermediate Nucleophilic Attack H2O H₂O (Catalyst: H⁺ or OH⁻) H2O->Intermediate RingOpening Lactam Ring Opening (C-N Bond Cleavage) Intermediate->RingOpening Product 4-(allylamino)butanoic acid (Hydrolysis Product) RingOpening->Product

Caption: Hydrolysis pathway of this compound.

References
  • Mechanism of Amide Hydrolysis. (2019). YouTube. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (Video). Khan Academy. [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. ACS Publications. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. [Link]

  • Using A Nitrogen Blanket on a Poly Processing Tank. Poly Processing. [Link]

  • Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas-Phase and Aqueous Solution Profiles and the Role of Solvent. ACS Publications. [Link]

  • Tank blanketing. Wikipedia. [Link]

  • Basics of Tank Blanketing. Process Online. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link]

  • The Hydrolysis of Lactams. ResearchGate. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC - NIH. [Link]

  • Determination of pyrrolidinone in plasma by high-performance liquid chromatography. PubMed. [Link]

  • N-Methyl-2-Pyrrolidone. LyondellBasell. [Link]

  • 2-Pyrrolidinone 99.99% | Ultra-Pure | Pharmaceutical Solvent. Alkemist. [Link]

  • Stereoselective Synthesis of Pyrrolidines from N -Allyl Oxazolidines via Hydrozirconation−Cyclization. ResearchGate. [Link]

  • 2-Pyrrolidone | C4H7NO. PubChem - NIH. [Link]

  • Method of Analysis N–methyl–2-pyrrolidone. FDA. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. PubMed. [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Atlantis Press. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Polymerization of N-Allyl-2-pyrrolidinone and N-Vinyl-2-pyrrolidone for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth technical comparison of two structurally similar yet distinct pyrrolidone-based monomers: N-Allyl-2-pyrrolidinone (NAP) and N-Vinyl-2-pyrrolidone (NVP). While NVP and its polymer, polyvinylpyrrolidone (PVP), are well-established and widely utilized, particularly in pharmaceutical formulations, the polymerization characteristics of NAP present a different profile due to the nature of its allyl group. This guide will dissect these differences, providing a clear rationale for monomer selection based on desired polymer characteristics and application requirements, supported by foundational principles of polymer chemistry.

Monomer Structure and its Implications for Polymerization

The seemingly subtle difference in the unsaturation of NAP and NVP—an allyl group versus a vinyl group—profoundly influences their reactivity in radical polymerization.

MonomerStructureKey Features
N-Vinyl-2-pyrrolidone (NVP) The vinyl group's double bond is directly attached to the nitrogen atom of the pyrrolidone ring. This proximity allows for resonance stabilization of the propagating radical, leading to high reactivity and the formation of high molecular weight polymers.
This compound (NAP) The allyl group's double bond is separated from the nitrogen atom by a methylene (-CH2-) group. This structural feature makes the allylic hydrogens susceptible to abstraction, a process known as degradative chain transfer, which significantly impacts polymerization kinetics and the resulting polymer's molecular weight.

A Head-to-Head Comparison of Polymerization Behavior

The polymerization of NVP proceeds readily via free-radical mechanisms, yielding high molecular weight, linear polymers. In contrast, the polymerization of NAP is expected to be significantly different due to the phenomenon of allylic chain transfer.

N-Vinyl-2-pyrrolidone (NVP): A Workhorse for High-Performance Polymers

NVP is known for its facile polymerization, which can be initiated by thermal or photoinitiators.[1] The polymerization proceeds via the vinyl group, leading to the formation of long-chain polymers.[2] The radical polymerization of NVP is a well-understood process that can be controlled to produce polymers with a wide range of molecular weights.[3][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition M NVP Monomer (M) R->M Addition R->M P1 Growing Chain (P1•) Pn Longer Chain (Pn•) P1->M Successive Addition P1->M Pn_Pm Two Growing Chains (Pn• + Pm•) Dead_Polymer Dead Polymer Pn_Pm->Dead_Polymer Combination or Disproportionation Pn_Pm->Dead_Polymer

Diagram 1: Free-Radical Polymerization of NVP. This workflow illustrates the key stages of initiation, propagation, and termination in the free-radical polymerization of N-Vinyl-2-pyrrolidone.

This compound (NAP): Challenges and Opportunities in Polymerization

Direct experimental data on the homopolymerization of NAP is limited in readily available literature. However, the behavior of allyl compounds in radical polymerization is well-documented and provides a strong basis for predicting the polymerization characteristics of NAP. Allyl monomers are known to be less reactive than their vinyl counterparts due to a process called degradative chain transfer .[5]

In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain. This termination event leads to lower polymerization rates and the formation of oligomers or low molecular weight polymers.[3][6]

G cluster_propagation Propagation cluster_transfer Degradative Chain Transfer Pn Growing Chain (Pn•) M_allyl NAP Monomer Pn->M_allyl Addition (Slow) Pn_transfer Growing Chain (Pn•) M_allyl_transfer NAP Monomer Pn_transfer->M_allyl_transfer H-abstraction Dead_Polymer Dead Polymer Pn_transfer->Dead_Polymer Allyl_Radical Stabilized Allyl Radical (less reactive) Pn_transfer->Allyl_Radical

Diagram 2: Degradative Chain Transfer in NAP Polymerization. This diagram illustrates how a growing polymer chain can be terminated through hydrogen abstraction from an this compound monomer, leading to a less reactive allyl radical.

Properties of the Resulting Polymers: A Tale of Two Pyrrolidones

The differences in polymerization behavior directly translate to distinct properties of the resulting polymers.

PropertyPoly(N-Vinyl-2-pyrrolidone) (PVP)Poly(this compound) (PNAP) (Predicted)
Molecular Weight High molecular weights are readily achievable, with various grades available (e.g., K15, K30, K90).[5]Expected to be low (oligomeric) due to frequent chain transfer events.
Solubility Excellent solubility in water and a wide range of polar organic solvents.[1]Likely to be soluble in similar solvents to PVP, though solubility may be influenced by the lower molecular weight.
Biocompatibility Well-established as a biocompatible and non-toxic polymer, widely used in pharmaceutical applications.[5]Biocompatibility would need to be experimentally determined, but the pyrrolidone structure suggests potential for good biocompatibility.
Film-Forming Ability Forms clear, flexible films.Film-forming properties will be dependent on the achievable molecular weight; lower molecular weight may result in tacky or brittle films.
Applications Drug delivery, tablet binding, solubilizing agent, cosmetics, and food additives.[6][7][8][9]Potential applications could include reactive oligomers, crosslinking agents, or surface modifiers where low molecular weight is advantageous.

Experimental Protocols

Protocol for Free-Radical Polymerization of N-Vinyl-2-pyrrolidone (NVP)

This protocol describes a typical solution polymerization of NVP to produce PVP.

Materials:

  • N-Vinyl-2-pyrrolidone (NVP), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

Procedure:

  • Purify NVP by vacuum distillation to remove the inhibitor (e.g., NaOH).

  • In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amount of NVP in anhydrous 1,4-dioxane.

  • Add AIBN (typically 0.1-1.0 mol% relative to the monomer) to the solution.

  • Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture.

  • Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or spectroscopy).

  • After the desired conversion is reached (typically several hours), terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of diethyl ether with vigorous stirring.

  • Collect the precipitated PVP by filtration, wash with fresh diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.

Protocol for Radical Copolymerization of N-Vinyl-2-pyrrolidone (NVP) and an Allyl Monomer

This protocol allows for the investigation of the relative reactivities of NVP and an allyl monomer.

Materials:

  • N-Vinyl-2-pyrrolidone (NVP), inhibitor removed

  • Allyl monomer (e.g., this compound), purified

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Solvent for precipitation (e.g., diethyl ether or hexane)

Procedure:

  • Prepare a series of reaction mixtures with varying molar ratios of NVP and the allyl monomer in 1,4-dioxane.

  • Add a consistent amount of AIBN to each reaction mixture.

  • Follow steps 4-6 from the NVP homopolymerization protocol. It is crucial to stop the reactions at low conversion (<10%) to accurately determine reactivity ratios.

  • Precipitate and isolate the copolymer as described in the NVP homopolymerization protocol.

  • Determine the composition of the resulting copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Calculate the monomer reactivity ratios using methods like the Fineman-Ross or Kelen-Tüdős methods to quantify the relative incorporation of each monomer into the polymer chain.

Conclusion and Future Perspectives

N-Vinyl-2-pyrrolidone remains the monomer of choice for applications requiring high molecular weight, water-soluble, and biocompatible polymers. Its robust and well-understood polymerization behavior makes it a reliable component in pharmaceutical and biomedical research.

This compound, on the other hand, presents a more nuanced profile. Its propensity for degradative chain transfer makes the synthesis of high molecular weight homopolymers challenging via conventional free-radical polymerization. However, this characteristic could be leveraged in applications where low molecular weight polymers or oligomers are desired, such as in the formulation of reactive diluents, crosslinkers, or as building blocks for more complex macromolecular architectures.

Further research into the controlled polymerization of NAP, potentially through techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, could open new avenues for synthesizing well-defined poly(this compound) and its copolymers. Such advancements would enable a more precise exploration of the structure-property relationships of these materials and unlock their full potential in advanced applications.

References

  • Sakurada, I., & Takahashi, G. (1955). Kinetics of Polymerization of Allyl Compounds. Memoirs of the Faculty of Engineering, Kyoto University, 17(3), 212-219.
  • Gorbunova, M. N. (2010). Copolymerization of N-Vinylpyrrolidone with New Allyl Monomers. Russian Journal of Applied Chemistry, 83(8), 1429–1434.
  • Teodorescu, M., & Matyjaszewski, K. (1997). "Living" Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.
  • Karatum, O., & Grassian, V. H. (2019). Polyvinylpyrrolidone (PVP) in the Environment. Environmental Science: Processes & Impacts, 21(5), 736-747.
  • Krajacic, A. A., & Schniepp, H. C. (2017). Polyvinylpyrrolidone (PVP): A Review of its Properties and Applications in Drug Delivery. Journal of Drug Delivery Science and Technology, 42, 190-201.
  • Gafitanu, C. A., et al. (2021). An Overview of Polyvinylpyrrolidone (PVP)
  • Franco, P., & De Marco, I. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 12(5), 1114.
  • Gorbunova, M. N., et al. (2006). N-vinylpyrrolidone in radical copolymerization reactions. Russian Journal of General Chemistry, 76(12), 1993-2003.
  • Shikii, K., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telechelics for Pharmacological Use. Polymers, 13(16), 2736.
  • Bon, S. A. F., et al. (2020). When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations. Polymer Chemistry, 11(26), 4215-4223.
  • Wikipedia. (2023). Chain transfer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 1: Kinetics and Thermodynamics of Radical Polymerization. Retrieved from [Link]

  • ACS Publications. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Retrieved from [Link]

  • OpenMETU. (2009). Polymerization and characterization of N-vinyl-2-pyrrolidone. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Allyl vs. Vinyl Groups in Pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including nootropic drugs like piracetam.[1] The functionalization of the lactam nitrogen with unsaturated groups, such as vinyl or allyl moieties, opens up a vast chemical space for further derivatization. N-Vinyl-2-pyrrolidinone (NVP) is a widely utilized monomer in the polymer industry, while N-allyl pyrrolidinones serve as versatile synthetic intermediates.[2][3]

Understanding the distinct reactivity profiles of the N-vinyl versus the N-allyl group is paramount for chemists aiming to leverage these building blocks in multi-step syntheses. While both contain a carbon-carbon double bond, their electronic properties and engagement in chemical transformations differ significantly. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental protocols, to inform rational synthetic design.

Fundamental Principles of Reactivity: An Electronic and Structural Overview

The reactivity of an unsaturated system is dictated by the hybridization of its carbons and the stability of potential reactive intermediates. The core difference between the vinyl and allyl groups lies in the position of the double bond relative to the rest of the molecule.

  • The Vinyl Group (-CH=CH₂): In a vinyl group, the double bond is terminal, and both carbon atoms are sp² hybridized.[4] When attached to the pyrrolidinone nitrogen, the vinyl group's π-system is directly conjugated with the lone pair of the nitrogen and the amide carbonyl. This electronic arrangement makes the double bond electron-poor and highly susceptible to radical addition, which is the cornerstone of its utility in polymerization.[5][6] Conversely, the formation of a vinyl cation is highly unfavorable, rendering it less reactive in electrophilic additions compared to other alkenes.[4]

  • The Allyl Group (-CH₂-CH=CH₂): The allyl group features a double bond separated from the point of attachment by a methylene (-CH₂) bridge.[7] This intervening sp³ hybridized carbon, known as the allylic carbon, is the key to its distinct reactivity.[4] Any radical or cationic charge developed at this allylic position is stabilized by resonance with the adjacent π-bond.[4] This stabilization dramatically lowers the activation energy for reactions involving intermediates at the allylic carbon, such as SN1-type substitutions and electrophilic additions.[4][8]

Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences outlined above manifest in starkly different behaviors in common synthetic operations.

Polymerization Reactions

The most significant divergence in reactivity is observed in polymerization.

  • N-Vinyl Pyrrolidinone (NVP): NVP is exceptionally reactive in free-radical polymerization.[9] The process is readily initiated by radical initiators like 2,2'-azo-bis-isobutyrylnitrile (AIBN), leading to the formation of high molecular weight polyvinylpyrrolidone (PVP), a biocompatible polymer with extensive applications in pharmaceuticals and personal care products.[5][10][11] The high reactivity stems from the efficient addition of radicals to the electron-deficient vinyl group.[6]

  • N-Allyl Pyrrolidinone: While allyl compounds can be polymerized, they are generally less reactive than their vinyl counterparts in radical polymerization. A significant competing pathway is allylic transfer , where a propagating radical abstracts a hydrogen atom from the allylic position of another monomer. This forms a resonance-stabilized allylic radical which is a less efficient initiator for chain growth, often leading to lower molecular weight oligomers.

Workflow: Free-Radical Polymerization of N-Vinyl Pyrrolidinone

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (2R•) I->R Heat (Δ) M NVP Monomer (M) RM Initiated Monomer (R-M•) R->RM Radical Attack M->RM RM2 Growing Chain (R-M-M•) RM->RM2 + M RM->RM2 Mn Polymer Chain (R-Mn•) RM2->Mn + (n-2)M Mn_Mm R-Mn• + •Mm-R Mn->Mn_Mm M2 NVP Monomer (M) P Dead Polymer (P) Mn_Mm->P Combination or Disproportionation

Caption: Formation of a resonance-stabilized carbocation.

Transition Metal-Catalyzed Cross-Coupling

Both groups can participate in cross-coupling reactions, but they do so via different mechanisms, influencing catalyst and substrate choice.

  • N-Allyl Pyrrolidinone: The allyl group is an exceptional substrate for reactions like the Tsuji-Trost allylic alkylation. [7]Palladium(0) catalysts readily form a π-allyl palladium complex, activating the allyl group for attack by a wide range of nucleophiles. [12]This provides a powerful tool for C-C, C-N, and C-O bond formation at the allylic position.

  • N-Vinyl Pyrrolidinone: The vinyl group typically participates in cross-coupling reactions (e.g., Heck, Suzuki, Stille) as a vinyl halide or triflate derivative. [13][14]The mechanism involves oxidative addition of the Pd(0) catalyst into the C(sp²)-X bond. The intact vinyl group is then coupled with the partner reagent. Direct C-H activation of the N-vinyl group is more challenging but achievable with specific directing groups and catalyst systems.

Summary of Reactivity and Typical Reaction Conditions

Reaction TypeAllyl Pyrrolidinone ReactivityVinyl Pyrrolidinone ReactivityTypical Conditions / Notes
Radical Polymerization Low; prone to chain transferHighNVP polymerizes readily with initiators like AIBN or benzoyl peroxide. [6]
Electrophilic Addition High; forms stable carbocationLow; forms unstable carbocationAllyl group reacts under standard conditions (e.g., HBr in acetic acid). Vinyl requires harsher conditions. [4]
Nucleophilic Substitution High (at allylic position)Very Low (at vinyl carbon)Allylic halides/acetates are excellent electrophiles. Vinyl halides are very unreactive to SN1/SN2. [8]
Pd-Catalyzed Coupling Excellent; forms π-allyl complexGood (as vinyl halide/triflate)Allyl groups undergo allylic substitution (Tsuji-Trost). Vinyl groups undergo Heck, Suzuki, etc. [12][13]
Hydrogenation Readily hydrogenatedReadily hydrogenatedBoth double bonds can be reduced with catalysts like Pd/C and H₂ gas.

Experimental Protocols

The following protocols are representative examples designed to highlight the distinct reactivity of each functional group.

Protocol 1: Free-Radical Polymerization of N-Vinyl-2-pyrrolidinone (NVP)

This protocol describes the synthesis of polyvinylpyrrolidone (PVP) via a straightforward radical polymerization.

Materials:

  • N-Vinyl-2-pyrrolidone (NVP), freshly distilled (10.0 g, 90 mmol)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.074 g, 0.45 mmol, 0.5 mol%)

  • Anhydrous benzene or toluene (50 mL)

  • Methanol (for precipitation)

  • Schlenk flask with magnetic stir bar

  • Nitrogen or Argon line

Procedure:

  • Add NVP and AIBN to the Schlenk flask.

  • Add the anhydrous solvent and seal the flask with a septum.

  • De-gas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Backfill the flask with an inert atmosphere (N₂ or Ar).

  • Place the flask in a preheated oil bath at 60-70 °C and stir.

  • Monitor the reaction progress over 6-12 hours. An increase in viscosity will be observed.

  • After the reaction period, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large beaker of vigorously stirring methanol (~500 mL).

  • Collect the white, fibrous PVP polymer by vacuum filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 50 °C to a constant weight.

Rationale: The choice of a radical initiator (AIBN) and an inert atmosphere is critical. AIBN provides the initial radicals upon thermal decomposition, while the inert atmosphere prevents oxygen from inhibiting the radical chain reaction. [6]The high reactivity of the vinyl group ensures efficient chain propagation. [9]

Protocol 2: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

This protocol demonstrates the utility of the allyl group as an electrophile after activation by a palladium catalyst. (Note: This is a general protocol for an N-allyl substrate with an appropriate leaving group, such as acetate, on the pyrrolidinone ring, or using N-allyl-pyrrolidinone itself in certain coupling reactions). For this example, we'll illustrate the coupling of N-allyl-2-pyrrolidinone with an amine, a reaction that can be achieved under specific conditions.

Materials:

  • This compound (1.25 g, 10 mmol) [15]* Aniline (1.12 g, 12 mmol)

  • Pd(PPh₃)₄ (0.231 g, 0.2 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Anhydrous Toluene (40 mL)

  • Schlenk flask with magnetic stir bar, condenser

  • Nitrogen or Argon line

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₄, K₂CO₃, and a stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene via syringe, followed by this compound and aniline.

  • Attach a reflux condenser and heat the mixture to 110 °C in an oil bath.

  • Stir the reaction at reflux for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-aminated product.

Rationale: The Pd(0) catalyst is essential for activating the allyl group by forming a π-allyl-palladium intermediate. [12]This complex is highly electrophilic and susceptible to attack by the nucleophilic amine. The base (K₂CO₃) is required to deprotonate the amine or facilitate the catalytic cycle. This reaction is specific to the allyl system due to the unique stability and reactivity of the π-allyl intermediate.

Conclusion

The N-allyl and N-vinyl groups impart fundamentally different chemical personalities upon the pyrrolidinone core. N-vinyl-2-pyrrolidinone is an electron-poor monomer primed for rapid, high-yielding radical polymerization. In contrast, the N-allyl pyrrolidinone scaffold is a versatile intermediate whose reactivity is centered on the sp³ allylic carbon. This position is readily functionalized via reactions involving resonance-stabilized cationic or radical intermediates and is particularly amenable to powerful transformations like transition metal-catalyzed allylic substitutions. The choice between these two motifs should be a deliberate one, guided by the specific synthetic transformation required to achieve the target molecule.

References

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A Comparative Guide for Researchers: N-Allyl-2-pyrrolidinone vs. N-Methyl-2-pyrrolidone as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical solvents, particularly within pharmaceutical development and polymer sciences, the pyrrolidone family has long been esteemed for its exceptional solvency. N-Methyl-2-pyrrolidone (NMP) has historically been a workhorse in this class—a powerful, polar aprotic solvent capable of dissolving a vast array of organic and inorganic compounds. However, mounting regulatory pressure and significant health concerns, primarily its classification as a reproductive toxicant, have catalyzed an urgent search for safer, viable alternatives.[1][2]

This guide offers an in-depth, objective comparison between the established NMP and a potential alternative, N-Allyl-2-pyrrolidinone (NAP). We will dissect their chemical properties, performance characteristics, and crucially, their safety profiles to provide researchers, chemists, and formulation scientists with the data-driven insights needed to make informed solvent selection decisions.

Structural and Physicochemical Properties: A Head-to-Head Comparison

At their core, both NMP and NAP share the same 5-membered lactam ring structure, which is the foundation of their high polarity and solvency. The key distinction lies in the substituent on the nitrogen atom: a methyl group (-CH₃) for NMP versus an allyl group (-CH₂-CH=CH₂) for NAP. This seemingly minor difference has significant implications for their physical properties, reactivity, and toxicological profiles.

dot graph { layout=neato; node [shape=none, image="https / /upload.wikimedia.org/wikipedia/commons/thumb/1/18/N-Methyl-2-pyrrolidone.svg/1200px-N-Methyl-2-pyrrolidone.svg.png", label=""]; NMP; node [shape=none, image="https / /upload.wikimedia.org/wikipedia/commons/thumb/d/d4/N-Allyl-2-pyrrolidinone.svg/1280px-N-Allyl-2-pyrrolidinone.svg.png", label=""]; NAP; NMP -- NAP [style=invis]; labelloc="b"; label="Figure 1: Chemical Structures of NMP (left) and NAP (right)"; } Layout for the chemical structures of NMP and NAP.

Table 1: Comparative Physicochemical Properties of NMP and NAP

PropertyN-Methyl-2-pyrrolidone (NMP) This compound (NAP) Source(s)
CAS Number 872-50-42687-97-0[3][4]
Molecular Formula C₅H₉NOC₇H₁₁NO[3][4]
Molar Mass 99.13 g/mol 125.17 g/mol [3][4]
Appearance Colorless to slightly yellow liquidColorless liquid[3][5]
Boiling Point 202 - 204 °CData not readily available[3]
Melting Point -24 °CData not readily available[3]
Density ~1.03 g/cm³Data not readily available[3]
Flash Point ~91 °CData not readily available[3]
Water Solubility MiscibleData not readily available, but expected to be soluble[3]

Note: Comprehensive experimental data for this compound is less prevalent in publicly available literature, reflecting its status as a less common chemical compared to NMP.

From a structural standpoint, the allyl group in NAP introduces a site of unsaturation (a double bond) that is absent in NMP. This has two immediate implications:

  • Increased Molar Mass: NAP is a larger molecule, which can influence properties like boiling point and viscosity.

  • Potential for Reactivity: The allyl group's double bond can participate in various chemical reactions (e.g., polymerization, addition reactions) under certain conditions, a factor that must be considered when using it as a reaction medium. NMP's methyl group is comparatively inert.

Solvent Performance and Applications

Both solvents are highly polar and aprotic, making them excellent at dissolving a wide range of substances, including many polymers and poorly soluble active pharmaceutical ingredients (APIs).

Pharmaceutical Formulations: NMP is well-documented as a powerful solubilizing agent in drug development, capable of significantly enhancing the aqueous solubility of poorly soluble drugs.[6][7] Studies have shown that even a 20% v/v NMP solution can increase drug solubility by as much as 800-fold compared to water.[6][8] This is attributed to its ability to act as both a cosolvent and a complexing agent.[6]

While direct comparative studies with NAP are scarce, its structural similarity suggests it would also be an effective solubilizer. Researchers looking to replace NMP in formulations would need to conduct feasibility studies, as the difference in the N-substituent could alter specific drug-solvent interactions and, consequently, the degree of solubility enhancement.

Polymer and Materials Science: NMP is a benchmark solvent in the polymer industry, renowned for its ability to dissolve high-performance polymers like polyvinylidene fluoride (PVDF) for battery cathodes, polyamides, and polyimides.[3] It is also widely used in paint stripping and coatings.[1][9]

The choice between NMP and NAP here depends on the specific polymer and process. The slightly larger and potentially more sterically hindering allyl group in NAP might affect its ability to solvate tightly packed polymer chains compared to the smaller methyl group of NMP. Conversely, the allyl functionality could be leveraged for reactive applications, such as creating polymerizable solvent systems or functional coatings.

Experimental Protocol: Determining Polymer Solubility

To provide a framework for objective comparison, the following protocol outlines a self-validating system for determining the saturation solubility of a polymer, such as PVDF, in either NMP or NAP. This method ensures accuracy and reproducibility, which are cornerstones of trustworthy research.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the polymer to a series of vials. To each vial, add a precisely measured volume of the solvent (NMP or NAP).

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the mixtures for 24-72 hours to ensure equilibrium is reached. The presence of undissolved polymer confirms a saturated solution.

  • Sample Collection: Allow the vials to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE) to remove any particulates.

  • Concentration Determination:

    • Gravimetric Analysis: Weigh an empty, dry container. Dispense the filtered supernatant into it and record the exact volume. Gently evaporate the solvent under controlled conditions (e.g., vacuum oven below the solvent's boiling point) until a constant weight of the dried polymer is achieved.

    • Chromatographic Method (GPC): Alternatively, dilute the filtered solution and analyze it using a calibrated Gel Permeation Chromatography (GPC) system to determine the polymer concentration against known standards.[10]

  • Calculation: Calculate the solubility, typically expressed in grams of polymer per 100 mL of solvent (g/100mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess polymer to vials prep2 Add precise volume of NMP or NAP prep1->prep2 equil1 Seal vials and place in shaker bath (25°C) prep2->equil1 equil2 Agitate for 24-72 hours to reach saturation equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter with PTFE filter sample2->sample3 analysis1 Gravimetric Analysis (Evaporate solvent) sample3->analysis1 analysis2 GPC Analysis (Chromatography) sample3->analysis2 result Calculate Solubility (g/100mL) analysis1->result analysis2->result

Safety, Toxicity, and Environmental Impact: The Decisive Factor

The primary driver for seeking alternatives to NMP is its significant health risk profile.[11] Regulatory bodies worldwide have taken action to limit its use due to these concerns.

N-Methyl-2-pyrrolidone (NMP):

  • Reproductive Toxicity: NMP is classified as a substance that "May damage fertility or the unborn child" (H360).[12][13] This is the most critical hazard and has led to restrictions by the European Chemicals Agency (ECHA) and proposed regulations by the U.S. Environmental Protection Agency (EPA).[2][14][15] Exposure, particularly for pregnant women and women of childbearing age, is linked to an increased risk of miscarriage and stillbirth.[1][16]

  • Other Health Effects: It is also a known skin, eye, and respiratory irritant.[12][13][17] Chronic exposure can lead to damage to the liver, kidneys, and nervous system.[14][15]

  • Environmental Profile: Despite its health hazards, NMP is readily biodegradable and not considered persistent in the environment.

This compound (NAP):

  • Hazard Profile: Publicly available, comprehensive toxicological data for NAP is limited. However, GHS classifications from suppliers indicate that it is also considered a skin, eye, and respiratory irritant (H315, H319, H335).[18]

  • Reproductive Toxicity: Crucially, NAP is not currently classified as a reproductive toxicant in the same way as NMP. This represents its single most significant potential advantage. However, the absence of a classification does not equate to an absence of risk; it often reflects a lack of extensive testing. Any laboratory considering a large-scale shift from NMP to NAP should treat it with caution and adhere to rigorous safety protocols until more comprehensive toxicity data becomes available.

Table 2: Comparative Safety and Regulatory Profile

Hazard / ParameterN-Methyl-2-pyrrolidone (NMP) This compound (NAP) Source(s)
GHS Hazard Statements H315, H319, H335, H360 (Reproductive Toxicity)H315, H319, H335[18]
Primary Health Concern Developmental and reproductive toxicitySkin, eye, and respiratory irritation[2][14][18]
Regulatory Status Heavily restricted/regulated (e.g., EU REACH, US EPA TSCA)Not specifically regulated at the same level as NMP[2][14]
Environmental Profile Readily biodegradableData not readily available
Senior Scientist's Perspective and Conclusion

The choice between NMP and NAP is a classic case of balancing established performance against significant, known risk.

Expertise & Causality: NMP's efficacy is undisputed. Its small size and high polarity allow it to effectively solvate a wide variety of molecules. However, its toxicological profile, particularly its teratogenicity, is a non-negotiable roadblock for many modern applications striving for greener and safer chemistry. The pressure to replace NMP is not just a recommendation; it is an accelerating regulatory mandate.[1][14]

This compound presents itself as a structurally analogous alternative that, based on current data, sidesteps the critical issue of reproductive toxicity. The logical assumption is that its solvency properties will be similar to NMP, making it a candidate for a "drop-in" replacement in some systems. However, two key points of caution must be emphasized:

  • The Data Gap: The toxicological profile of NAP is not as extensively characterized as that of NMP. While it currently lacks the H360 classification, researchers must operate under the principle that a lack of data does not confirm safety.

  • The Allyl Group: The reactive nature of the allyl group must be considered. In inert applications like dissolving a polymer for coating, this may be irrelevant. But in a reaction mixture for API synthesis, it could lead to unintended side reactions, affecting yield and purity.

Trustworthiness Through Validation: Any laboratory considering replacing NMP with NAP must undertake a rigorous, self-validating approach. This involves not only confirming performance through protocols like the solubility test described above but also conducting a thorough risk assessment based on the available Safety Data Sheet (SDS) and implementing appropriate engineering controls and personal protective equipment (PPE).

Authoritative Grounding: The evidence against NMP is extensive and cited by top regulatory bodies globally.[2][14][15][19] The case for NAP is currently based more on its potential as a safer alternative due to the absence of a critical hazard classification.

Final Recommendation:

  • For applications where performance is paramount and strict engineering controls can mitigate exposure, NMP remains a powerful, albeit hazardous, tool. However, its long-term viability is questionable due to regulatory phase-outs.

  • This compound (NAP) emerges as a promising candidate for researchers actively seeking to move away from NMP. Its primary advantage is the lack of a reproductive toxicity classification. It is best suited for applications where the potential reactivity of the allyl group is not a concern.

Ultimately, the transition from NMP to a safer alternative like NAP requires careful, case-by-case experimental validation. This guide provides the foundational data and a methodological framework to empower researchers to make that evaluation confidently and responsibly.

References

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A Comparative Guide to the Structural Validation of N-Allyl-2-pyrrolidinone: The Definitive Role of ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

In the landscape of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. N-Allyl-2-pyrrolidinone (CAS 2687-97-0)[1], a versatile monomer and chemical intermediate, is no exception.[2] Its utility in copolymer synthesis and as a building block demands rigorous analytical validation to ensure purity, identity, and the absence of isomeric impurities.[3][4]

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary, indispensable tool for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the depth of information provided by ¹H NMR with alternative analytical techniques. The goal is to equip researchers with the expertise to not only acquire data but to interpret it with a high degree of confidence, ensuring the integrity of their findings.

Part 1: Primary Validation via ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as the gold standard for structural analysis in organic chemistry because it provides a detailed map of the proton framework of a molecule.[5][6][7] The technique relies on three key pillars of information:

  • Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at higher chemical shifts (downfield).[8][9]

  • Integration: The area under a signal, which is proportional to the number of protons it represents.[8][10]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet), which reveals the number of non-equivalent protons on adjacent atoms.[11]

Together, these elements provide a unique spectroscopic "fingerprint" that, when interpreted correctly, leads to an unambiguous structural assignment.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The trustworthiness of NMR data begins with meticulous sample preparation and parameter selection. The following protocol is designed to be a self-validating system, minimizing artifacts and maximizing data quality.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the vial.

      • Causality Explainer: CDCl₃ is a standard, relatively non-polar deuterated solvent that dissolves a wide range of organic compounds and has a minimal residual solvent signal. Deuterated solvents are essential to avoid overwhelming the spectrum with signals from the solvent itself.[6] TMS is the universally accepted internal standard, defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[10]

    • Cap the vial and gently vortex until the sample is fully dissolved.

    • Transfer the solution into the NMR tube.

  • Spectrometer Setup & Acquisition (Example on a 400 MHz instrument):

    • Insert the sample into the spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

      • Causality Explainer: Locking uses the deuterium signal from the solvent to stabilize the magnetic field against drift. Shimming adjusts the magnetic field to be as uniform as possible across the sample volume, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the spectrum using standard parameters:

      • Pulse Program: A standard 90° pulse experiment.

      • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate integration.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each.

Data Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound provides a clear and logical picture of its structure. The signals from the pyrrolidinone ring and the allyl group are distinct and readily assignable.

dot graph "N_Allyl_2_pyrrolidinone_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

}

Fig 1. Structure of this compound with proton labels.

The expected data, based on established chemical shift principles for amides and vinyl groups[12][13][14], is summarized below.

Proton Label Assignment Integration Expected δ (ppm) Multiplicity Rationale
Ha -N-CH₂ -CH=2H~3.95Doublet (d)Allylic protons adjacent to the electron-withdrawing nitrogen atom, deshielded. Split by one vicinal proton (He).
Hb -N-CH₂ -CH₂-2H~3.41Triplet (t)Protons adjacent to the nitrogen atom within the ring, deshielded. Split by two vicinal protons (Hd).
Hc -CH₂ -C=O2H~2.40Triplet (t)Protons alpha to the carbonyl group, deshielded. Split by two vicinal protons (Hd).
Hd -CH₂-CH₂ -CH₂-2H~2.05QuintetAlkyl protons split by both Hb (2H) and Hc (2H) protons (n+1 rule approximation).
He -CH=CH₂1H~5.78Multiplet (m)Vinyl proton, significantly deshielded. Complex splitting due to coupling with Ha, Hf, and Hg.
Hf / Hg =CH₂ 2H~5.20Multiplet (m)Terminal vinyl protons. They are diastereotopic and couple to each other (geminal coupling) and to He (vicinal cis/trans coupling), resulting in two distinct, complex signals.

Part 2: A Comparative Analysis of Validation Techniques

While ¹H NMR is exceptionally powerful, a truly rigorous validation employs a synergistic suite of analytical methods. This approach ensures that every aspect of the molecular structure is confirmed, leaving no room for ambiguity.

Alternative and Complementary Methods
  • ¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, C=C, C-N). It is an excellent tool for confirming the carbon backbone of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, providing direct confirmation of the molecular formula (C₇H₁₁NO, MW: 125.17)[1]. Fragmentation patterns can offer additional structural clues.[15]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, it would clearly show a strong absorption for the amide C=O group (~1680 cm⁻¹) and the C=C double bond (~1645 cm⁻¹).

The following table provides an objective comparison of these techniques for the specific task of validating the this compound structure.

Technique Primary Information Provided Strengths Limitations
¹H NMR Detailed proton environment, connectivity (H-H coupling), stereochemistry, and relative quantitation of protons.Unparalleled detail on the proton framework; highly sensitive.Can have overlapping signals in complex molecules; less direct information on quaternary carbons.
¹³C NMR Carbon skeleton, number of unique carbons, and hybridization (C=O, C=C, C-N).Directly confirms the carbon backbone; complementary to ¹H NMR.Much lower natural abundance and sensitivity than ¹H, requiring more sample or longer acquisition time.
Mass Spec (MS) Precise molecular weight and molecular formula; structural information from fragmentation.Extremely sensitive (sub-picomole); confirms elemental composition.Does not distinguish between isomers (e.g., positional isomers) without fragmentation analysis or tandem MS.
Infrared (IR) Presence of specific functional groups (e.g., C=O, C=C, N-H).Fast, inexpensive, and excellent for confirming functional groups.Provides no information on molecular connectivity; the spectrum can be complex and difficult to interpret fully.
A Synergistic Workflow for Complete Structural Confidence

The most trustworthy validation follows a logical workflow, where each technique builds upon the last to create an undeniable body of evidence.

dot digraph "Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 2. A comprehensive workflow for the validation of synthesized compounds.

Conclusion

For the structural validation of this compound, ¹H NMR spectroscopy is not merely a technique; it is the cornerstone of the analytical process. It provides the most detailed and definitive information regarding the proton architecture, which is fundamental to the compound's identity. While techniques like ¹³C NMR, MS, and IR are crucial for providing confirmatory evidence about the carbon backbone, molecular weight, and functional groups, ¹H NMR delivers the initial, high-resolution blueprint. By adopting the systematic protocol and comparative mindset outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with absolute confidence in the structure of their materials.

References

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Efficacy comparison of N-Allyl-2-pyrrolidinone derivatives in bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N-Allyl-2-pyrrolidinone Derivatives in Bioassays

Introduction: The Versatile Scaffold of Pyrrolidinone

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, five-membered lactam structure allows for diverse stereochemical arrangements, making it an attractive starting point for exploring new therapeutic agents.[1][2] Among its many variations, N-substituted 2-pyrrolidinone derivatives have garnered significant attention for their wide-ranging pharmacological activities, including anticonvulsant, neuroprotective, and anticancer effects.[3][4]

This guide focuses specifically on this compound derivatives, a subset that holds promise for novel drug development. As a Senior Application Scientist, my objective is to provide a comprehensive, data-driven comparison of the efficacy of these and related derivatives across key bioassays. We will delve into the experimental data, examine the causality behind the chosen methodologies, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Comparative Efficacy in Neuroactivity Bioassays

The primary therapeutic interest in pyrrolidinone derivatives has historically been centered on their effects on the central nervous system (CNS).[4] This includes their potential as anticonvulsants for treating epilepsy and as neuroprotective agents for combating neurodegenerative diseases.

Anticonvulsant Activity: Screening and Efficacy

The evaluation of anticonvulsant properties relies heavily on established in vivo models that simulate different types of epileptic seizures.[5] The two most common primary screening tests are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which mimics absence seizures.[6]

While specific comparative data on a series of N-Allyl derivatives is limited in the available literature, valuable insights can be drawn from closely related 1-acyl-2-pyrrolidinone derivatives, which also function as potential prodrugs. One study synthesized several 1-acyl-2-pyrrolidinone derivatives and tested their ability to protect against picrotoxin-induced seizures, suggesting a mechanism related to the GABAergic system.[7]

Table 1: Comparative Anticonvulsant Activity of 1-Acyl-2-pyrrolidinone Derivatives

CompoundDerivativeBioassayEfficacy (at 200 mg/kg)Reference
7 1-decanoyl-2-pyrrolidinonePicrotoxin-induced seizureHigh Activity[7]
8 1-dodecanoyl-2-pyrrolidinonePicrotoxin-induced seizureHigh Activity[7]

Causality Behind Experimental Choices: The use of the MES and scPTZ models is foundational in anticonvulsant drug discovery because they represent two distinct seizure types with different underlying mechanisms.[6][8] A compound's activity in these tests provides an initial profile of its potential clinical utility. For instance, drugs effective in the MES test often act by blocking voltage-gated sodium channels, while success in the scPTZ test suggests interaction with the GABAergic system.[9][10]

This protocol outlines the standardized procedure for the MES test in mice, a cornerstone for identifying compounds effective against generalized tonic-clonic seizures.[6]

  • Animal Preparation: Use male albino mice (e.g., CD-1 strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer the test this compound derivative or vehicle control (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test (the pretreatment time) should be determined by preliminary pharmacokinetic studies, but is often 30-60 minutes for i.p. injection.

  • Electroshock Induction: Apply a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the hindlimbs being extended backward at a 180-degree angle to the body.

  • Data Analysis: The primary endpoint is the absence of the tonic hindlimb extension seizure, which indicates protection. Calculate the percentage of protected animals in the treated group compared to the vehicle control group. Determine the median effective dose (ED50), the dose that protects 50% of the animals.[8]

G cluster_prep Preparation cluster_admin Administration cluster_test Seizure Induction & Observation cluster_analysis Data Analysis A Acclimatize Mice B Prepare Test Derivatives & Vehicle Control A->B C Administer Compound (i.p. or p.o.) B->C D Wait for Pretreatment Time (e.g., 30-60 min) C->D E Apply Electrical Stimulus (MES Test) D->E F Observe for Tonic Hindlimb Extension E->F G Record Protection Status (Absence of Seizure) F->G H Calculate % Protection G->H I Determine ED50 Value H->I

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant bioassay.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[11] Neuroprotective bioassays aim to identify compounds that can prevent or slow this cell death. These assays often involve inducing neuronal damage with a specific toxin and then measuring the protective effect of the test compound.[11][12]

Recent studies have highlighted the potential of chiral pyrrolidines as multipotent agents for neurodegenerative diseases, targeting factors like acetylcholinesterase (AChE) and oxidative stress.[13][14][15] While direct comparisons of N-Allyl derivatives are still emerging, the broader class of pyrrolidones has shown promise. For example, some N-benzylated pyrrolidin-2-one derivatives have been evaluated for anti-Alzheimer's activity based on their structural similarity to the drug donepezil.[16]

This protocol describes a common cell-based assay to screen for neuroprotective effects using the human neuroblastoma cell line SH-SY5Y and a neurotoxin like 6-hydroxydopamine (6-OHDA), which is often used to model Parkinson's disease.

  • Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control.

  • Toxin Induction: Add a neurotoxin (e.g., 6-OHDA at a final concentration of 100 µM) to all wells except the untreated control wells.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow formazan crystal formation.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A higher viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

G cluster_stress Cellular Stress cluster_pathway Apoptotic Pathway cluster_intervention Therapeutic Intervention Toxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis NAPD This compound Derivative NAPD->ROS Inhibits NAPD->Mito Protects

Caption: Potential mechanism of neuroprotection against oxidative stress.

Comparative Efficacy in Anticancer Bioassays

The search for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including pyrrolidinones.[3][17] The primary method for initial screening is the in vitro cytotoxicity assay, which measures a compound's ability to kill or inhibit the proliferation of cancer cells.[18][19]

Studies have shown that various pyrrolidinone derivatives exhibit cytotoxic effects against different cancer cell lines.[17][20] For instance, certain 2-pyrrolidone-fused derivatives were designed as multi-target tyrosine kinase receptor inhibitors, showing potent anti-proliferative effects.[21] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[18]

Table 2: Comparative Cytotoxicity (IC50) of Pyrrolidinone Derivatives against Cancer Cell Lines

CompoundDerivative StructureCell LineIC50 (µM)Reference
11 (2-oxoindolin-3-ylidene)methylpyrroleHCT-116 (Colon)1.05 ± 0.18[21]
12 (2-oxoindolin-3-ylidene)methylpyrroleHCT-116 (Colon)0.42 ± 0.16[21]
Sunitinib (Reference Drug)HCT-116 (Colon)3.42 ± 0.57[21]
11 (2-oxoindolin-3-ylidene)methylpyrroleNCI-H460 (Lung)6.57 ± 0.81[21]
Sunitinib (Reference Drug)NCI-H460 (Lung)6.23 ± 0.92[21]

Causality Behind Experimental Choices: The MTT assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[19] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[19] Using a panel of different cancer cell lines (e.g., colon, lung, breast) is crucial to assess the spectrum of a compound's activity and identify potential selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for evaluating the cytotoxic potential of this compound derivatives against a chosen cancer cell line.[18][19]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[18]

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Culture & Seeding cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Line B Seed Cells into 96-well Plates A->B C Incubate for 24h (Cell Attachment) B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of Test Compound D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Incubate for 2-4h (Formazan Formation) G->H I Solubilize Crystals (Add DMSO) H->I J Measure Absorbance (570 nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.[18]

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a versatile and promising class of compounds with demonstrated efficacy in a range of preclinical bioassays. The data indicates strong potential in the fields of epilepsy, neuroprotection, and oncology. The anticonvulsant activity of related acyl derivatives points towards a GABAergic mechanism, while the anticancer effects of more complex pyrrolidinones suggest inhibition of key signaling pathways like tyrosine kinases.

Future research should focus on synthesizing and systematically screening a broader library of this compound derivatives to establish clear structure-activity relationships (SAR) for each biological target. Comparative studies that evaluate multiple derivatives in the same panel of assays under identical conditions are crucial for identifying lead candidates. Furthermore, elucidating the precise molecular mechanisms through target identification and pathway analysis will be essential for optimizing these compounds and advancing them toward clinical development.

References

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A Comparative Benchmarking Guide to the Synthesis of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Allyl-2-pyrrolidinone is a valuable heterocyclic compound, serving as a versatile monomer and a key intermediate in the synthesis of pharmaceuticals and specialty polymers. The selection of a synthetic route is a critical decision in any chemical campaign, directly impacting yield, purity, scalability, safety, and overall cost-effectiveness. This guide provides an in-depth comparison of common methodologies for the synthesis of this compound, designed to assist researchers, chemists, and process development professionals in making informed decisions. We will benchmark the classical base-mediated N-alkylation against modern, more efficient alternatives, providing supporting data and field-proven insights for each.

Method 1: The Benchmark - Classical N-Alkylation via Strong Base Deprotonation

The traditional and most direct approach to synthesizing this compound is the N-alkylation of 2-pyrrolidinone. This method relies on the deprotonation of the lactam nitrogen using a strong, non-nucleophilic base, followed by a standard SN2 reaction with an allyl halide.

Mechanism and Rationale: The reaction proceeds in two distinct steps. First, a strong base, typically sodium hydride (NaH), abstracts the acidic proton from the nitrogen atom of 2-pyrrolidinone (pKa ≈ 24.5), forming the corresponding sodium salt.[1] This deprotonation is crucial as it generates a potent nucleophile. The resulting pyrrolidinone anion then attacks the electrophilic carbon of allyl bromide in a nucleophilic substitution reaction, displacing the bromide ion to form the desired this compound.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is critical.[1] These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrrolidinone anion, thereby facilitating the SN2 reaction. Anhydrous conditions are paramount, as any trace of water will quench the highly reactive sodium hydride and the pyrrolidinone anion, significantly reducing the yield.[1]

Experimental Protocol: N-Alkylation using Sodium Hydride
  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with an inert atmosphere (e.g., argon or nitrogen).

  • Base Preparation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane under an inert atmosphere, followed by careful decantation. Anhydrous DMF is then added to create a suspension.[2]

  • Deprotonation: The NaH/DMF suspension is cooled to 0 °C in an ice bath. 2-Pyrrolidinone (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for one hour, or until the cessation of hydrogen gas evolution is observed.[2]

  • Alkylation: The reaction mixture is cooled back to 0 °C. Allyl bromide (1.1 equivalents) is added dropwise, ensuring the internal temperature remains controlled. The reaction is then stirred at room temperature for 12-18 hours, with progress monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography.[2]

Method 2: A Milder Alternative - Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) offers a compelling alternative to the use of hazardous strong bases and stringent anhydrous conditions. This methodology is particularly well-suited for industrial applications where safety, cost, and operational simplicity are paramount.

Mechanism and Rationale: PTC facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In this synthesis, 2-pyrrolidinone is deprotonated by an inexpensive inorganic base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), in a biphasic system (e.g., toluene/water). The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the pyrrolidinone anion from the aqueous phase into the organic phase where the allyl bromide resides. The N-alkylation reaction occurs in the organic phase, and the catalyst returns to the aqueous phase to repeat the cycle. This process avoids the need for strong, moisture-sensitive bases and anhydrous solvents, representing a significant improvement in safety and cost-effectiveness.[3]

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidinone (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Solvent and Reagent Addition: Add toluene and water to create a biphasic system. Add allyl bromide (1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously to ensure efficient mixing between the phases. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Method 3: A Greener & Faster Approach - Microwave-Assisted Synthesis

For rapid, lab-scale synthesis and methods development, microwave-assisted organic synthesis (MAOS) provides a powerful tool. This technique leverages the efficient heating of polar molecules by microwave irradiation to dramatically reduce reaction times, often from hours to minutes.[4]

Mechanism and Rationale: The underlying mechanism is identical to the conventional N-alkylation; however, the mode of energy transfer is different. Microwave irradiation directly heats the polar reactants and solvent, leading to a rapid and uniform increase in temperature throughout the reaction medium. This localized superheating accelerates the rate of reaction far beyond what is achievable with conventional heating methods.[5] This approach can often be performed under solvent-free conditions or using green solvents, further enhancing its environmental credentials.[6][7]

Experimental Protocol: Microwave-Assisted N-Alkylation
  • Reaction Setup: In a specialized microwave reactor vessel, combine 2-pyrrolidinone (1.0 equivalent), powdered potassium carbonate (1.5 equivalents), and a catalytic amount of TBAB (optional, but can improve yield).

  • Reagent Addition: Add allyl bromide (1.2 equivalents). If a solvent is used, a high-boiling polar solvent like ethylene glycol or even water can be effective.[8]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product as needed by column chromatography or distillation.

Quantitative Performance Benchmark

The choice of a synthetic method often involves a trade-off between various performance metrics. The following table summarizes typical experimental data for the discussed methods to facilitate a direct comparison.

MetricMethod 1: NaH in DMFMethod 2: Phase-Transfer CatalysisMethod 3: Microwave-Assisted
Typical Yield 65-85%75-90%80-95%
Reaction Time 12-18 hours[2]4-8 hours5-20 minutes[4][9]
Temperature 0 °C to Room Temp[2]~80 °C120-150 °C[5]
Base Sodium Hydride (Strong)[1]K₂CO₃ / KOH (Weak)K₂CO₃ (Weak)
Solvent Anhydrous DMF/THF[1]Toluene/WaterMinimal or Green Solvents[8]
Safety Concerns Flammable H₂ gas, pyrophoric base, anhydrous conditions requiredStandard precautionsHigh pressure/temperature in a sealed vessel
Scalability Challenging due to H₂ evolution and cost of NaH/anhydrous solventExcellent, highly suitable for industrial scalePrimarily for lab scale; specialized equipment needed for scale-up

Visualizing the Workflow & Decision Logic

To better understand the process flow and the decision-making involved in selecting a synthesis method, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Select & Prepare 2-Pyrrolidinone, Allyl Bromide deprotonation Deprotonation (Base Addition) prep->deprotonation alkylation N-Alkylation (Add Allyl Bromide) deprotonation->alkylation monitoring Monitor Reaction (TLC / GC) alkylation->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Distillation / Chromatography) extract->purify product Pure this compound purify->product

Caption: General experimental workflow for N-alkylation of 2-pyrrolidinone.

Caption: Decision workflow for selecting a synthesis method.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective methods, each with a distinct profile of advantages and disadvantages.

  • Classical N-Alkylation with Sodium Hydride remains a viable, albeit dated, method for laboratory synthesis. It is mechanistically straightforward but is hampered by significant safety concerns, the need for stringent anhydrous conditions, and long reaction times.

  • Phase-Transfer Catalysis (PTC) represents a significant process improvement. By eliminating the need for strong, hazardous bases and anhydrous solvents, it offers a safer, more cost-effective, and highly scalable solution. For any process targeting pilot-scale or industrial production, PTC is the recommended approach due to its operational simplicity and robustness.

  • Microwave-Assisted Synthesis is the superior choice for rapid synthesis on a laboratory scale. For applications in medicinal chemistry, library synthesis, or rapid prototyping, the dramatic reduction in reaction time from hours to minutes provides an unparalleled advantage.

Ultimately, the optimal method depends on the specific goals of the synthesis. For speed and efficiency in a research setting, microwave assistance is ideal. For safe, scalable, and cost-effective production, phase-transfer catalysis is the clear frontrunner.

References

A Comparative Guide to Functional Polymers for Advanced Drug Delivery: N-Allyl-2-pyrrolidinone Copolymers vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy, safety, and stability of a therapeutic formulation. This guide provides an in-depth technical comparison of polymers derived from N-Allyl-2-pyrrolidinone (NAP) against three widely utilized functional polymers in the biomedical field: Poly(N-vinylpyrrolidone) (PVP), Poly(N-isopropylacrylamide) (PNIPAM), and Polyethylene Glycol (PEG).

While extensive research exists for PVP, PNIPAM, and PEG as homopolymers, data on this compound homopolymers in biomedical applications is limited. Therefore, this guide will focus on the performance of NAP as a comonomer, particularly in copolymers with N-vinylpyrrolidone (NVP), and compare these systems to the established homopolymers. The inclusion of the allyl functionality from NAP offers unique opportunities for post-polymerization modification, a key aspect that will be explored.

This document is structured to provide a comprehensive analysis, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific drug delivery applications.

Comparative Analysis of Polymer Properties and Performance

The ideal polymeric carrier should exhibit a suite of desirable properties, including biocompatibility, appropriate drug loading and release kinetics, and stability. Here, we compare NAP-containing copolymers and the established polymers across these critical parameters.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these polymers is essential for predicting their behavior in biological systems.

PropertyPoly(N-Allyl-2-pyrrolidone) (as copolymer)Poly(N-vinylpyrrolidone) (PVP)Poly(N-isopropylacrylamide) (PNIPAM)Polyethylene Glycol (PEG)
Solubility Soluble in water and various organic solvents, dependent on comonomer ratio.Highly soluble in water and polar organic solvents.[1][2]Exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water; soluble below LCST, insoluble above.[3]Highly soluble in water and a range of organic solvents.[4][5]
Biocompatibility Generally considered biocompatible, leveraging the known biocompatibility of the pyrrolidone structure.Excellent biocompatibility, FDA-approved for various pharmaceutical applications.[1]Generally biocompatible, though some studies suggest potential for minimal cytotoxicity at high concentrations.[6][7]Excellent biocompatibility and low toxicity, widely used in FDA-approved therapeutics.[4][5]
Key Functionality Allyl group allows for post-polymerization modification via "click" chemistry and other reactions.Pyrrolidone ring provides hydrophilicity and complexation capabilities.Isopropylamide group imparts thermoresponsive properties.Ether linkages provide hydrophilicity and "stealth" properties to nanoparticles.
Thermal Stability

Thermal stability is crucial for processing and storage of polymer-based drug formulations. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.

PolymerOnset of Decomposition (TGA)Glass Transition Temp. (Tg)
Poly(N-vinylpyrrolidone) (PVP) Approximately 400°C[3][8]~175°C
Poly(N-isopropylacrylamide) (PNIPAM) Around 350°C~137°C[9]
Polyethylene Glycol (PEG) Decomposition starts around 350°C, dependent on molecular weight.Varies with molecular weight, e.g., ~ -60°C for PEG 2000.
Poly(N-Allyl-2-pyrrolidone) Copolymers Data not readily available for homopolymer. For copolymers, thermal properties are influenced by the comonomer ratio.Not well-documented for homopolymer.

Note: The thermal properties of copolymers containing N-Allyl-2-pyrrolidone will be a composite of the properties of the individual monomers and will vary with their ratio in the polymer chain.

Performance in Drug Delivery Applications

The ultimate test of a polymer's utility lies in its performance in a drug delivery context. Here, we compare the polymers based on their drug release characteristics and biocompatibility.

Drug Release Kinetics: A Case Study with Doxorubicin

Doxorubicin (DOX), a widely used anticancer drug, serves as an excellent model to compare the drug release profiles of these polymeric systems.

Polymer SystemDrug Release ProfileKey Observations
NAP-based Copolymers Sustained release profile. The presence of functional groups from NAP can allow for covalent drug conjugation, leading to pH-sensitive or enzyme-cleavable release.Release kinetics can be tuned by altering the comonomer ratio and the nature of the drug-polymer linkage.
PVP Nanoparticles Typically exhibits a burst release followed by a sustained release phase.[10]The hydrophilic nature of PVP facilitates rapid initial release, which can be modulated by crosslinking.
PNIPAM Hydrogels Thermoresponsive release. Below the LCST, the hydrogel is swollen, and drug release is slower. Above the LCST, the hydrogel collapses, leading to a burst release of the entrapped drug.[11][12]This on-demand release is a key advantage for targeted therapies where localized hyperthermia can be applied.
PEG-based Nanoparticles Sustained release profile. The release rate is influenced by the drug's interaction with the polymer matrix and the degradation of the polymer.[13][14][15]PEGylation of nanoparticles is known to prolong circulation time, allowing for passive targeting to tumor tissues (the EPR effect).

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate direct comparison in your own research, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Functional Polymers

The synthesis method dictates the polymer's molecular weight, polydispersity, and architecture, all of which influence its performance.

  • Rationale: This is a common and straightforward method for synthesizing PVP. The initiator, azobisisobutyronitrile (AIBN), decomposes upon heating to generate free radicals that initiate polymerization.

  • Procedure:

    • Dissolve N-vinylpyrrolidone monomer and AIBN (initiator) in a suitable solvent (e.g., ethanol or water) in a reaction flask.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit radical polymerization.

    • Heat the reaction mixture to the desired temperature (typically 60-80°C) under constant stirring.

    • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).

    • Filter and dry the polymer under vacuum to obtain the final product.

Biocompatibility Assessment

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use.

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests that the material may be cytotoxic.

  • Procedure:

    • Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a confluent monolayer is formed.

    • Prepare extracts of the polymer samples according to ISO 10993-12 guidelines.

    • Replace the culture medium with the polymer extracts and control solutions (negative control: fresh culture medium; positive control: a known cytotoxic substance).

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A cell viability of less than 70% is typically considered indicative of cytotoxicity.[16]

  • Rationale: This assay determines the extent to which a material damages red blood cells (hemolysis). This is a critical test for any material that will come into contact with blood.

  • Procedure:

    • Prepare a suspension of red blood cells (RBCs) from fresh, anticoagulated blood.

    • Incubate the polymer samples with the RBC suspension at 37°C for a defined period (e.g., 4 hours).

    • Use a positive control (e.g., distilled water) that causes complete hemolysis and a negative control (e.g., saline) that causes no hemolysis.

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[17]

Characterization of Nanoparticle Formulations

For drug delivery systems based on nanoparticles, their size and stability are critical quality attributes.

  • Rationale: DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension.

  • Procedure:

    • Disperse the polymer nanoparticles in a suitable solvent (e.g., deionized water or PBS) at an appropriate concentration.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Perform the measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the nanoparticles.

    • The instrument's software will then calculate the particle size distribution and polydispersity index (PDI).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.

Synthesis_Workflow cluster_Monomers Starting Materials cluster_Polymerization Polymerization Process cluster_Purification Purification Monomer Monomer(s) Reaction Reaction Vessel (Inert Atmosphere, Heat) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Polymer Solution Filtration Filtration & Drying Precipitation->Filtration Product Purified Polymer Filtration->Product

Figure 1: General workflow for free radical polymerization.

Drug_Release_Mechanisms cluster_PVP_PEG PVP & PEG cluster_PNIPAM PNIPAM Polymer Polymer Matrix (with entrapped drug) Diffusion Diffusion-controlled Release Polymer->Diffusion Degradation Erosion/Degradation-controlled Release Polymer->Degradation Swelling Below LCST: Swollen Matrix, Slow Diffusion Polymer->Swelling Collapse Above LCST: Collapsed Matrix, Burst Release Swelling->Collapse Increase Temp. Collapse->Swelling Decrease Temp.

Figure 2: Dominant drug release mechanisms for the compared polymers.

Conclusion and Future Outlook

The choice of a polymeric carrier is a multifaceted decision that requires a thorough understanding of the material's properties and its interaction with the biological environment.

  • PVP remains a robust choice for a wide range of applications due to its excellent biocompatibility, water solubility, and history of safe use in pharmaceuticals.[1] Its utility in forming solid dispersions to enhance the solubility of poorly soluble drugs is particularly noteworthy.

  • PNIPAM offers the unique advantage of thermoresponsiveness, making it an exciting candidate for stimuli-responsive or "smart" drug delivery systems.[3] The ability to trigger drug release with a change in temperature opens up possibilities for targeted therapies with reduced systemic side effects.

  • PEG is the gold standard for creating "stealth" nanoparticles that can evade the immune system and circulate for longer periods, enhancing their accumulation in tumor tissues through the EPR effect.[4][18] Its high biocompatibility and water solubility make it a versatile polymer for a variety of drug delivery applications.

  • This compound (NAP) , primarily explored as a comonomer, introduces a valuable functionality in the form of the allyl group. This allows for post-polymerization modification, enabling the attachment of targeting ligands, imaging agents, or the covalent conjugation of drugs for controlled release. While more research is needed on NAP homopolymers, its incorporation into copolymers with well-established monomers like NVP presents a promising strategy to create next-generation drug delivery systems with tailored properties.

As the field of drug delivery continues to evolve, the development of novel polymers and a deeper understanding of structure-property relationships will be paramount. It is our hope that this guide will serve as a valuable resource for researchers in this exciting and impactful field.

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A Comparative Guide to the Characterization of N-Allyl-2-pyrrolidinone (NAP) Copolymers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential characterization techniques for N-Allyl-2-pyrrolidinone (NAP) copolymers. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causal relationships behind experimental choices. We will explore how a multi-faceted characterization approach provides a comprehensive understanding of these versatile polymers, enabling precise control over their synthesis and predictable performance in therapeutic applications.

The Emergence of this compound Copolymers in Drug Delivery

This compound (NAP) is a functionalized derivative of the well-known N-vinylpyrrolidone (NVP). When copolymerized with other monomers, such as NVP or allyl glycidyl ether, the resulting materials offer a compelling combination of properties for drug development.[1][2][3] The pyrrolidone ring imparts hydrophilicity and biocompatibility, similar to polyvinylpyrrolidone (PVP), a widely used pharmaceutical excipient. However, the pendant allyl group (-CH₂-CH=CH₂) is the key differentiator; it serves as a reactive handle for post-polymerization modification.[4] This functionality allows for the covalent attachment of drugs, targeting ligands, or imaging agents, making NAP copolymers a highly adaptable platform for creating sophisticated drug delivery systems.[2][4]

Understanding the molecular architecture of these copolymers is not merely an academic exercise; it is fundamental to ensuring their safety and efficacy. Key parameters such as monomer composition, molecular weight, and thermal stability directly influence critical performance attributes like drug load capacity, release kinetics, and in vivo stability.

Comparative Overview: NAP Copolymers vs. Other Polymeric Platforms

To appreciate the unique advantages of NAP copolymers, it is useful to compare them with other polymers commonly employed in drug delivery.

FeatureThis compound (NAP) CopolymersPoly(N-vinylpyrrolidone) (PVP)Poly(ethylene glycol) (PEG)Poly(lactic-co-glycolic acid) (PLGA)
Primary Function Drug carrier, functional scaffoldSolubilizer, binder, tablet disintegrantStealth agent (reduces immunogenicity)Biodegradable matrix for controlled release
Key Functional Group Pendant Allyl group for covalent conjugationNone (inert backbone)Terminal hydroxyl groupsEster linkages (hydrolytically labile)
Drug Conjugation Covalent attachment via "click" chemistry, thiol-ene reactions on the allyl groupPhysical encapsulation or complexationCovalent attachment at chain endsPhysical encapsulation
Biocompatibility High (pyrrolidone-based)HighHighHigh (degrades to natural metabolites)
Solubility Tunable (typically water-soluble)Water-solubleWater-solubleInsoluble in water; soluble in organic solvents
Primary Advantage Versatile platform for covalent drug/ligand attachmentEstablished safety profile, excellent solubilizer"Gold standard" for providing stealth propertiesBiodegradable with tunable degradation rates

Core Methodologies for Comprehensive Characterization

A robust characterization workflow is a self-validating system. Each technique provides a piece of the puzzle, and together, they create a detailed picture of the copolymer's structure and properties. We will now explore the cornerstone analytical techniques.

Structural Verification and Compositional Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of copolymers.[5] It provides unambiguous information on the successful incorporation of monomers and their relative ratios within the polymer chain.[6][7]

Causality Behind the Technique: The principle of NMR relies on the fact that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment, allowing us to distinguish between protons (¹H NMR) and carbons (¹³C NMR) in different parts of the copolymer, such as the pyrrolidone ring of NAP, its allyl group, and the specific groups of the comonomer.[8][9]

Experimental Protocol: ¹H NMR for Compositional Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dried NAP copolymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure complete dissolution of the polymer.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).[10]

  • Data Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds to ensure quantitative integration, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Integration and Analysis:

    • Identify and assign the characteristic peaks for both the NAP and the comonomer units. For a copolymer of NAP and N-vinylpyrrolidone (NVP), for instance, the vinyl protons of the allyl group in NAP will be distinct from the polymer backbone protons.[8]

    • Integrate a well-resolved peak corresponding to a known number of protons from each monomer type.

    • Calculate the molar ratio of the monomers using the integral values, normalized by the number of protons each signal represents.[6]

Data Interpretation:

For a copolymer of this compound and Allyl Glycidyl Ether, the ¹H NMR spectrum will show characteristic signals for the protons in the pyrrolidone rings, the allyl groups, and the epoxy-containing fragments.[8] By comparing the integrated area of a signal from the NAP monomer (e.g., the protons on the pyrrolidone ring) to a unique signal from the comonomer, the precise monomer ratio in the final copolymer can be determined.[9] This is crucial for ensuring batch-to-batch reproducibility and for correlating the copolymer composition with its biological performance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Copolymer P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer P3->A1 A2 Tune & Shim A1->A2 A3 Acquire Spectrum (FID) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Peak Integration D2->D3 D4 Calculate Monomer Ratio D3->D4

Workflow for NMR-based copolymer composition analysis.
Functional Group Confirmation with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within the copolymer, thereby verifying its chemical identity.[11][12]

Causality Behind the Technique: FTIR measures the absorption of infrared light by the sample. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.[13] This creates a unique spectral "fingerprint" of the molecule. For NAP copolymers, we expect to see characteristic absorptions for the amide group of the pyrrolidone ring, the C=C double bond of the allyl group, and functional groups from the comonomer.[12][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a preferred sampling method for polymers as it requires minimal sample preparation.[15]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric interferences (e.g., CO₂, H₂O).[15]

  • Sample Application: Place a small amount of the solid copolymer sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.[15]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

Data Interpretation:

In the FTIR spectrum of a NAP copolymer, key peaks to identify include:

  • ~1650 cm⁻¹: A strong absorption corresponding to the C=O (amide I) stretching vibration of the pyrrolidone ring.

  • ~1640 cm⁻¹: A weaker absorption for the C=C stretching of the allyl group.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the polymer backbone.

  • Comonomer Peaks: For a copolymer with allyl glycidyl ether, characteristic C-O-C ether stretches (~1100 cm⁻¹) and epoxy ring vibrations (~845 cm⁻¹) would be expected.[1] The presence of all these peaks confirms the successful incorporation of both monomers.

FTIR_Workflow Start Start Analysis Step1 Clean ATR Crystal Start->Step1 Step2 Record Background Spectrum Step1->Step2 Step3 Place Polymer Sample on Crystal Step2->Step3 Step4 Apply Pressure Step3->Step4 Step5 Collect Sample Spectrum Step4->Step5 Step6 Identify Characteristic Absorption Bands Step5->Step6 End Confirm Structure Step6->End

Experimental workflow for ATR-FTIR analysis of copolymers.
Molecular Weight Distribution by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers.[16][17][18] Polymer properties are dictated not by a single molecular weight, but by the distribution of chain lengths.[19] GPC separates polymer chains based on their hydrodynamic volume (size in solution).[20]

Causality Behind the Technique: A solution of the copolymer is passed through a column packed with porous beads.[18][19][20] Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller coils can explore the pores, increasing their path length and causing them to elute later.[19] By calibrating the column with polymer standards of known molecular weight, the elution time of the sample can be related to its molecular weight distribution.[17]

Experimental Protocol: GPC/SEC Analysis

  • Mobile Phase Preparation: Prepare an appropriate mobile phase (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing a salt like LiBr to suppress aggregation) and filter it.

  • Calibration: Create a calibration curve by injecting a series of narrow-polydispersity standards (e.g., polystyrene) of known molecular weights and plotting their peak elution times against the logarithm of their molecular weight.[17]

  • Sample Preparation: Prepare a dilute solution of the NAP copolymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[19]

  • Injection and Separation: Inject the filtered sample solution into the GPC system. The sample is carried through the columns by the mobile phase, and separation occurs.

  • Detection: As the polymer chains elute, they are detected by one or more detectors. A differential refractive index (DRI) detector is most common.[16][19]

  • Data Analysis: The software uses the calibration curve to convert the sample's chromatogram into a molecular weight distribution, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated.

Data Interpretation:

  • Mn (Number-Average Molecular Weight): The total weight of the polymer divided by the total number of polymer chains.

  • Mw (Weight-Average Molecular Weight): An average that gives more weight to heavier chains.

  • PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates all chains are of the same length (monodisperse). For radical polymerization, a PDI between 1.5 and 2.5 is typical. A lower PDI generally indicates a more controlled polymerization process. These values are critical as molecular weight affects solubility, viscosity, drug loading, and circulation half-life.

GPC_Logic Input Polymer Solution (Mixture of Chain Sizes) Column GPC Column with Porous Beads Large Chains Small Chains Input->Column Output Detector Signal vs. Time Column:large->Output Elute First (Short Path) Column:small->Output Elute Last (Long Path) Result Molecular Weight Distribution (Mn, Mw, PDI) Output->Result Calibration

Logical flow of separation in GPC/SEC.
Thermal Properties via DSC and TGA

Thermal analysis provides crucial insights into the physical properties and stability of the copolymers under temperature changes.[21] Differential Scanning Calorimetry (DSC) measures thermal transitions, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature.[22]

Causality Behind the Techniques:

  • DSC: Measures the difference in heat flow required to increase the temperature of the sample and a reference.[21] Transitions like the glass transition (Tg), where an amorphous polymer goes from a rigid, glassy state to a soft, rubbery state, appear as a step change in the heat flow.[21] For block copolymers, distinct Tgs for each block can indicate phase separation.[21]

  • TGA: Measures the mass of a sample as it is heated at a controlled rate.[22] A plot of mass versus temperature reveals the decomposition temperature, which is a key indicator of the material's thermal stability.[23]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the dry copolymer (5-10 mg) into a DSC or TGA sample pan (typically aluminum for DSC, platinum or alumina for TGA).

  • Instrument Setup (DSC):

    • Place the sample and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle, e.g., heat from 25°C to 200°C, cool to 0°C, then heat again to 200°C, all at a controlled rate (e.g., 10-20 °C/min).[21] The second heating scan is typically used to determine the Tg, as it erases the sample's previous thermal history.

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA's microbalance.

    • Heat the sample at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) to a high temperature (e.g., 600-800°C).[22]

  • Data Analysis:

    • DSC: Analyze the second heating curve to identify the midpoint of the step transition, which is defined as the Tg.[21]

    • TGA: Analyze the resulting curve of percent weight vs. temperature to determine the onset temperature of decomposition.

Data Interpretation:

  • Tg (from DSC): The Tg value is critical for understanding the material's physical state at physiological temperatures and its processing conditions. For drug formulations, a Tg well above body temperature is often desirable for the stability of solid dosage forms.

  • Decomposition Temperature (from TGA): This indicates the upper temperature limit for processing and storage of the copolymer. A higher decomposition temperature signifies greater thermal stability.[24] For copolymers, TGA can sometimes show multiple weight loss steps if the different monomer blocks degrade at different temperatures.[23]

Conclusion

The characterization of this compound copolymers is a critical, multi-step process that provides the foundational data needed for their successful application in drug development. By employing a suite of orthogonal techniques—NMR for structure and composition, FTIR for functional group identity, GPC/SEC for molecular weight distribution, and thermal analysis for physical properties and stability—researchers can build a comprehensive profile of their materials. This detailed understanding is not merely for publication; it is the cornerstone of rational design, enabling the synthesis of copolymers with tailored properties for enhanced therapeutic outcomes. The protocols and interpretive guidance provided herein serve as a robust framework for achieving this goal.

References

  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]

  • Wikipedia. (2023). Gel permeation chromatography. Retrieved from [Link]

  • Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]

  • AZoM. (2025). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

  • Drawell. (n.d.). How does FTIR Spectrophotometer determine the consistency of polymer materials. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

  • iPolytech UK. (n.d.). FTIR Analysis of Polymers (ATR, Microscope). Retrieved from [Link]

  • Fiveable. (n.d.). Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. Retrieved from [Link]

  • Yatsyshyn, M., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. MDPI. Retrieved from [Link]

  • Etrych, T., et al. (n.d.). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA. Retrieved from [Link]

  • Etrych, T., et al. (2022). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. MDPI. Retrieved from [Link]

  • Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Varganici, C. D., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. PMC - NIH. Retrieved from [Link]

  • Journal of Chemistry. (2007). A DSC/TGA STUDY OF THE HETEROGENEOUS NUCLEATION OF CRYSTALLIZATION IN POLYPROPYLENE COPOLYMER. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of Polymers. Retrieved from [Link]

  • Chytil, P., et al. (2022). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. Retrieved from [Link]

  • Chytil, P., et al. (2022). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Retrieved from [Link]

  • Islam, M. R., et al. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of functionalized vinyl copolymers I. Structure-monomer reactivity relationship in copolymers containing N-vinyl-2-pyrrolidone moieties. Retrieved from [Link]

  • Gorbunova, M. N. (2010). Copolymerization of N-Vinylpyrrolidone with New Allyl Monomers. Springer Link. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Retrieved from [Link]

  • Springer Link. (2025). Synthesis of N-vinylpyrrolidone copolymers with 2-aminoethyl methacrylate as drug carriers. Retrieved from [Link]

  • MDPI. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Retrieved from [Link]

  • Patrickios, C. S., et al. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. PMC - NIH. Retrieved from [Link]

  • PMC - NIH. (n.d.). New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis and Biological Properties In Vitro. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-Allyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive guide to the principles and procedures for the safe disposal of chemical waste, with a specific focus on N-Allyl-2-pyrrolidinone (CAS: 2687-97-0). However, detailed safety and disposal information for this compound is not widely available in public resources. The information for related compounds, such as N-Methyl-2-pyrrolidinone (NMP), is used here for illustrative purposes. Crucially, you must obtain and adhere to the Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of this chemical. This guide is intended to supplement, not replace, the manufacturer's SDS and the requirements of your institution's Environmental Health and Safety (EHS) department and local regulations.

PART 1: CORE DIRECTIVE: The Primacy of the Safety Data Sheet (SDS)

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). It is a legal requirement for chemical manufacturers to provide an SDS, and for employers to make it accessible to employees working with hazardous substances. Before any disposal procedure is initiated for this compound, you must obtain and thoroughly review its specific SDS.

Key Sections of the SDS for Disposal Procedures:

  • Section 2: Hazards Identification: This section details the physical and health hazards of the chemical. This information is critical for determining the appropriate personal protective equipment (PPE) and handling precautions during disposal.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which also apply to the storage of its waste.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary PPE, such as gloves, eye protection, and respiratory protection.

  • Section 12: Ecological Information: Describes the potential environmental impact of the chemical, which informs waste stream segregation and disposal methods.

  • Section 13: Disposal Considerations: This is the most direct source of information on appropriate disposal methods. It will often reference local, state, and federal regulations.

If you do not have the SDS for this compound, request it from the supplier immediately. Do not proceed with disposal until this document has been reviewed and understood.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Waste Characterization

Proper disposal begins with a thorough understanding of the waste's properties. Based on the SDS for this compound and in consultation with your EHS department, you must characterize the waste. The following table, populated with data for the related compound N-Methyl-2-pyrrolidone (NMP) for illustrative purposes, outlines the type of information you need to gather for this compound.

ParameterExample Data (for N-Methyl-2-pyrrolidone)Significance for Disposal
Physical State Colorless liquid[1]Determines the type of absorbent material for spills and the appropriate waste container.
Hazards Combustible liquid, skin and eye irritant, may cause respiratory irritation, may damage fertility or the unborn child.[1][2][3][4][5][6][7]Dictates the required PPE, handling precautions, and waste classification (e.g., hazardous waste).
Flash Point 91 °C / 195.8 °F[2]A combustible liquid requires storage away from ignition sources.[1]
Solubility Miscible with water[2]Water solubility affects spill cleanup procedures and potential environmental transport. Do not wash into the sewer.[1]
Ecotoxicity Readily biodegradable.While helpful, this does not permit disposal down the drain. Disposal must be through an approved waste plant.

Causality in Waste Determination: The hazards identified in the SDS directly determine the waste's classification. For instance, because NMP is a reproductive toxin, it is considered a hazardous waste in many jurisdictions.[2][5] You must assume this compound may have similar or different hazards until confirmed by its SDS.

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following is a generalized, step-by-step protocol. Always adapt this procedure to the specific requirements outlined in the this compound SDS and your institutional guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Based on the hazards of related compounds, at a minimum, wear:
  • Nitrile or butyl rubber gloves (check the SDS for specific glove recommendations).
  • Chemical safety goggles and a face shield.
  • A lab coat.
  • Work in a well-ventilated area or under a chemical fume hood.
  • Ensure an eyewash station and safety shower are immediately accessible.[8]

2. Waste Collection and Segregation:

  • Designate a specific, properly labeled waste container for this compound and its contaminated materials.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.
  • The container should be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is often suitable for organic solvents.

3. Labeling the Waste Container:

  • Clearly label the waste container with:
  • "Hazardous Waste"
  • "this compound"
  • An accurate list of all components and their approximate concentrations.
  • The relevant hazard pictograms (e.g., health hazard, exclamation mark, flammable symbol, as determined from the SDS).
  • The date the waste was first added to the container.

4. Handling Small Spills:

  • In the event of a small spill, evacuate non-essential personnel.
  • Eliminate all sources of ignition.[1]
  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1]
  • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

5. Storage Pending Disposal:

  • Keep the waste container tightly closed and store it in a designated satellite accumulation area.[4]
  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials and ignition sources.[4]

6. Arranging for Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • All disposal must be conducted through a licensed and approved waste disposal plant.[3]

Mandatory Visualizations

The following diagrams illustrate the critical decision-making workflows for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_proc Phase 2: Disposal Procedure cluster_end Phase 3: Final Disposition Start Start: Need to Dispose of This compound GetSDS Obtain and Review Manufacturer's SDS Start->GetSDS IdentifyHazards Identify Hazards (Physical, Health, Environmental) [SDS Sections 2, 12] GetSDS->IdentifyHazards DeterminePPE Determine Required PPE [SDS Section 8] IdentifyHazards->DeterminePPE DonPPE Don Appropriate PPE DeterminePPE->DonPPE Segregate Collect Waste in a Segregated, Labeled Container DonPPE->Segregate Spill Spill Occurs DonPPE->Spill Store Store Waste in Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Pickup Waste Collected by Authorized Personnel ContactEHS->Pickup Transport Transport to Licensed Waste Disposal Facility Pickup->Transport End End: Compliant Disposal Transport->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Segregate G Waste This compound Waste Generated IsHazardous Is it a Hazardous Waste? (Consult SDS & Regulations) Waste->IsHazardous HazardousWaste Manage as Hazardous Waste: - Segregate - Label Correctly - Store Safely - Use Licensed Disposer IsHazardous->HazardousWaste Yes NonHazardousWaste Manage as Non-Hazardous Industrial Waste (Follow Institutional Policy) IsHazardous->NonHazardousWaste No Uncertain Uncertain / No Data IsHazardous->Uncertain Uncertain TreatAsHazardous Default Action: Treat as Hazardous Waste and Consult EHS Uncertain->TreatAsHazardous

Caption: Decision-making process for classifying this compound waste.

References

  • Australian Government Department of Health: National Industrial Chemicals Notification and Assessment Scheme. Human health tier III assessment for 2-Pyrrolidinone, 1-methyl-. (2018). [Link]

  • Schindler, B. K., et al. (2016). Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. International Journal of Hygiene and Environmental Health, 219(8), 759-765. [Link]

  • Lab Alley. Safety Data Sheet: N-METHYL 2-PYRROLIDONE. (2023). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Methyl-2-pyrrolidone. (2021). [Link]

  • U.S. Environmental Protection Agency. Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). (2017). [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.